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  • Product: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
  • CAS: 68599-64-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

This technical guide details the chemical profile, synthesis, and application of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS 68599-64-4). It is structured to serve as a reference for medicinal chemists utilizing this -...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical profile, synthesis, and application of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS 68599-64-4). It is structured to serve as a reference for medicinal chemists utilizing this


-keto ester as a scaffold for heterocyclic library generation.

CAS Number: 68599-64-4 Document Type: Technical Synthesis & Application Guide Version: 2.0 (Scientific Reference)

Executive Summary & Strategic Utility

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a specialized


-keto ester intermediate distinguished by its ortho-ethoxy substitution on the phenyl ring. In drug discovery, this specific substitution pattern is critical for modulating lipophilicity and steric hindrance in downstream pharmacophores.

Unlike simple benzoyl acetates, the 2-ethoxy group introduces an intramolecular hydrogen bond acceptor potential and steric bulk that influences the regioselectivity of cyclization reactions. It is a "privileged structure" precursor, serving as a divergent node for the synthesis of 4-hydroxycoumarins (anticoagulants), quinolones (antibacterials), and pyrazoles (kinase inhibitors).

Chemical Identity & Physical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
CAS Number 68599-64-4
Synonyms Ethyl 2-ethoxybenzoylacetate; 3-(2-Ethoxyphenyl)-3-oxopropionic acid ethyl ester
Molecular Formula C

H

O

Molecular Weight 236.26 g/mol
Appearance Pale yellow to colorless viscous liquid
Boiling Point ~323°C (Predicted at 760 mmHg)
Density ~1.101 g/cm

Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
pKa ~10.24 (Predicted,

-methylene proton)

Advanced Synthesis Protocol

While classical Claisen condensation (using NaH) is possible, it often suffers from side reactions and difficult purification for ortho-substituted benzoates. The Meldrum’s Acid Acylation route is the industry-preferred method for high-purity synthesis, offering milder conditions and easier workup.

Mechanism: The Meldrum's Acid Route

This protocol utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a C1 synthon, which is acylated and then alcoholyzed.

Step-by-Step Methodology

Reagents:

  • 2-Ethoxybenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl

    
    ) (1.5 eq) or Oxalyl chloride
    
  • Meldrum's acid (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Absolute Ethanol (Excess)

Protocol:

  • Acid Chloride Formation:

    • Dissolve 2-ethoxybenzoic acid in anhydrous DCM.

    • Add SOCl

      
       dropwise with a catalytic amount of DMF at 0°C.
      
    • Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain crude 2-ethoxybenzoyl chloride.

  • Acylation of Meldrum's Acid:

    • Dissolve Meldrum's acid (1.05 eq) and Pyridine (2.0 eq) in anhydrous DCM at 0°C.

    • Slowly add the crude acid chloride (dissolved in DCM) over 30 minutes. Note: Exothermic reaction; maintain < 5°C.

    • Stir at room temperature for 2 hours. The solution will turn orange/red.

    • Wash the organic layer with dilute HCl (1M) to remove pyridine salts. Dry over MgSO

      
       and concentrate.
      
  • Ethanolysis (Decarboxylation):

    • Dissolve the crude acylated Meldrum's intermediate in absolute Ethanol.

    • Reflux for 4–6 hours. Mechanism: Nucleophilic attack by EtOH opens the ring, followed by thermal decarboxylation.

    • Monitor by TLC (loss of intermediate, appearance of less polar ester).

  • Purification:

    • Concentrate the ethanol.

    • Purify via vacuum distillation or flash column chromatography (Hexane:EtOAc 9:1).

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the characteristic quartet/triplet of the ethyl ester, the singlet of the
    
    
    -methylene (approx.
    
    
    3.9 ppm), and the ortho-ethoxy pattern. Note the existence of keto-enol tautomerism (often ~10% enol form in CDCl
    
    
    ).

Strategic Applications in Drug Discovery

The core utility of CAS 68599-64-4 lies in its ability to react with binucleophiles to form heterocycles. The ortho-ethoxy group provides unique solubility profiles and can participate in hydrogen bonding within the active site of target proteins (e.g., GPCRs).

Divergent Synthesis Map

The following diagram illustrates the transformation of CAS 68599-64-4 into three distinct pharmaceutical scaffolds.

G Start Ethyl 3-(2-ethoxyphenyl)- 3-oxopropanoate (CAS 68599-64-4) Coumarin 4-Hydroxycoumarins (Anticoagulant Scaffold) Start->Coumarin Pechmann Condensation (Resorcinol + H2SO4) Quinoline 2-Quinolones (Antibacterial/Antimalarial) Start->Quinoline Knorr Synthesis (Aniline + Heat) Pyrazole 3-(2-Ethoxyphenyl)-pyrazoles (Kinase Inhibitors) Start->Pyrazole Hydrazine Cyclization (N2H4 + EtOH)

Figure 1: Divergent synthetic pathways utilizing Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate as a linchpin intermediate.

Specific Reaction Classes[11]
  • Pechmann Condensation: Reaction with phenols (e.g., resorcinol) in the presence of acid catalysts (H

    
    SO
    
    
    
    or Lewis acids) yields 4-substituted coumarins. The 2-ethoxy group at the C4-phenyl ring often enhances metabolic stability compared to unsubstituted analogs.
  • Knorr Quinoline Synthesis: Condensation with anilines followed by cyclization yields 2-quinolones or 4-quinolones depending on conditions (kinetic vs. thermodynamic control).

  • Biginelli Reaction: Can serve as the active methylene component in the multicomponent synthesis of dihydropyrimidines (calcium channel blockers).

Analytical Quality Control (QC)

To ensure the integrity of the intermediate for GMP workflows, the following QC parameters are recommended.

TestMethodAcceptance Criteria
Assay HPLC (C18, ACN/Water gradient)

97.0%
Identification

H NMR, MS (ESI+)
Conforms to structure
Residual Solvents GC-HSEthanol < 5000 ppm, DCM < 600 ppm
Water Content Karl Fischer

0.5% w/w

Impurity Profile: Common impurities include 2-ethoxybenzoic acid (hydrolysis product) and diethyl malonate derivatives (if cross-contamination occurs during manufacturing). The ortho-ethoxy group is stable, but harsh acidic conditions can lead to de-ethylation to the phenol.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid contact with strong oxidizers and strong bases (which can cause hydrolysis or uncontrolled enolate formation).

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent slow hydrolysis by atmospheric moisture.

References

  • ChemicalBook. Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Properties & CAS 68599-64-4. Retrieved from

  • Sigma-Aldrich. Beta-Keto Esters Synthesis & Reactivity. Retrieved from

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry.

  • PubChem. Compound Summary: Beta-keto esters. Retrieved from

Exploratory

An In-Depth Technical Guide to Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. Designed for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to support advanced research and application.

Compound Identification and Structural Elucidation

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a β-keto ester characterized by an ethyl ester group, a central ketone, and a phenyl ring substituted with an ethoxy group at the ortho position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis.

  • IUPAC Name: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

  • Molecular Formula: C₁₃H₁₆O₄

  • Molecular Weight: 236.26 g/mol

  • CAS Number: While a specific CAS number for this exact structure is not readily found in major databases, related structures are well-documented and serve as valuable reference points. For example, the closely related Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate is registered under CAS number 27834-99-7.[1]

Chemical Structure

The structural framework of the molecule is pivotal to its chemical behavior. The β-keto ester moiety is known for its versatile reactivity, while the 2-ethoxyphenyl group influences the molecule's steric and electronic properties.

G cluster_phenyl cluster_chain cluster_ethoxy C1 C C2 C C1->C2 C1->C2 = C3 C C2->C3 C2->C3 = C4 C C3->C4 C3->C4 = C5 C C4->C5 C4->C5 = C6 C C5->C6 C5->C6 = O_ethoxy O C5->O_ethoxy C6->C1 C6->C1 = C_keto C C6->C_keto C1_H H C2_H H C3_H H C4_H H O_keto O C_keto->O_keto O C_keto->O_keto = C_alpha CH₂ C_keto->C_alpha C_ester C C_alpha->C_ester O_ester1 O C_ester->O_ester1 O C_ester->O_ester1 = O_ester2 O C_ester->O_ester2 CH2_ethyl CH₂ O_ester2->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl CH2_ethoxy CH₂ O_ethoxy->CH2_ethoxy CH3_ethoxy CH₃ CH2_ethoxy->CH3_ethoxy

Caption: Chemical structure of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Physicochemical Properties

While specific experimental data for this compound are scarce, properties can be estimated based on analogous structures. The table below summarizes key physical and chemical properties for closely related compounds to provide a reliable reference.

PropertyValue (for related compounds)Source / Analogue
Molecular Weight 222.24 g/mol Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate[1]
Physical Form Expected to be a liquid or low-melting solidEthyl 3-(4-methoxyphenyl)-3-oxopropanoate is a liquid
Flash Point 115 °CEthyl 3-(4-methoxyphenyl)-3-oxopropanoate
Solubility Practically insoluble in water; soluble in ethanol and other organic solvents.General property of similar esters like Ethyl 3-(2-hydroxyphenyl)propanoate[2]

Spectroscopic Profile

The structural features of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate give rise to a predictable spectroscopic signature. Understanding this profile is crucial for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (4H): Expected in the range of δ 6.8-7.8 ppm, showing complex splitting patterns due to ortho-disubstitution.

    • Ethoxy Protons (O-CH₂-CH₃): A quartet around δ 4.1 ppm (2H) and a triplet around δ 1.4 ppm (3H) from the ethoxy group on the phenyl ring.

    • Ethyl Ester Protons (O-CH₂-CH₃): A quartet around δ 4.2 ppm (2H) and a triplet around δ 1.2 ppm (3H).

    • Methylene Protons (-CO-CH₂-CO-): A singlet around δ 3.5-4.0 ppm. This is a key diagnostic signal for the β-keto ester backbone.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbons: Two distinct signals are expected in the downfield region: the ketone (C=O) around δ 190-200 ppm and the ester (C=O) around δ 165-175 ppm.

    • Aromatic Carbons: Six signals expected in the δ 110-160 ppm range. The carbon attached to the ethoxy group will be the most downfield among the ring carbons.

    • Aliphatic Carbons: Signals for the methylene carbon (α-carbon) around δ 45-55 ppm, and the carbons of the two ethyl groups in the δ 14-65 ppm range.

  • Infrared (IR) Spectroscopy:

    • C=O Stretching: Two strong absorption bands are expected. The ketone carbonyl will appear around 1685 cm⁻¹, and the ester carbonyl around 1735 cm⁻¹.

    • C-O Stretching: Strong bands in the region of 1100-1300 cm⁻¹ corresponding to the ester and ether linkages.

    • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

    • Aromatic C-H Bending: Signals in the 690-900 cm⁻¹ range, indicative of the substitution pattern.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 236.

    • Key Fragmentation Patterns: Expect losses corresponding to the ethoxy group (-45 Da), the ethyl ester group (-73 Da), and fragmentation of the phenyl ketone moiety.

Synthesis and Reactivity

β-Keto esters are cornerstone intermediates in organic synthesis, prized for the reactivity of the α-carbon.

Synthetic Protocol: Crossed Claisen Condensation

The most direct route to synthesize Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is through a crossed Claisen condensation. This reaction involves the condensation of an ester with enolizable α-hydrogens (ethyl acetate) with one that lacks them (an ester of 2-ethoxybenzoic acid).[3] The use of a strong base is critical to drive the reaction to completion.[3][4][5]

G start Starting Materials: - Ethyl 2-ethoxybenzoate - Ethyl Acetate reaction Crossed Claisen Condensation - Anhydrous Solvent (e.g., THF, Toluene) - Inert Atmosphere (N₂ or Ar) start->reaction base Strong Base (e.g., NaH, NaOEt) base->reaction workup Acidic Work-up (e.g., dilute HCl or H₂SO₄) - Neutralizes base - Protonates enolate reaction->workup 1. Reaction Completion purification Purification - Extraction - Column Chromatography workup->purification 2. Quenching product Product: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate purification->product 3. Isolation

Caption: General workflow for the synthesis via Crossed Claisen Condensation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add a strong base such as sodium hydride (1.1 eq) suspended in an anhydrous solvent like THF.

  • Enolate Formation: Cool the suspension to 0 °C and add ethyl acetate (1.0 eq) dropwise. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the enolate.

  • Condensation: Add a solution of ethyl 2-ethoxybenzoate (1.0 eq) in anhydrous THF to the enolate solution dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice-cold dilute acid (e.g., 1M HCl). This step neutralizes the base and protonates the resulting β-keto ester enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Chemical Reactivity

The reactivity of this molecule is dominated by the β-keto ester functional group. The methylene protons (α-protons) located between the two carbonyl groups are particularly acidic and can be easily removed by a base to form a stabilized enolate.[6]

  • Alkylation and Acylation: The enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, at the α-carbon. This is a fundamental C-C bond-forming reaction.

  • Decarboxylation: Upon hydrolysis of the ester and subsequent heating, β-keto acids readily undergo decarboxylation to yield a ketone (2-ethoxyacetophenone in this case).

  • Reduction: The ketone can be selectively reduced. For instance, asymmetric transfer hydrogenation can be employed to produce chiral β-hydroxy esters, which are valuable building blocks in medicinal chemistry.[7]

  • Heterocycle Synthesis: β-Keto esters are common precursors for the synthesis of various heterocycles, such as pyrazoles, pyrimidines, and quinolines, through condensation reactions with reagents like hydrazines, ureas, or anilines.[8]

Applications in Drug Discovery and Development

The β-keto ester motif is a privileged scaffold in medicinal chemistry. Its synthetic versatility allows for the generation of diverse molecular libraries for screening.

  • Scaffold for Bioactive Molecules: Compounds containing the β-keto ester functionality have been investigated for various biological activities. For instance, analogues have been designed as potential antibacterial agents by mimicking the structure of bacterial quorum sensing autoinducers.[9][10]

  • Intermediate for Complex Syntheses: This compound serves as a key building block for more complex molecules. The ability to introduce substituents at the α-position and to elaborate the keto or ester group makes it a powerful tool in multi-step syntheses of natural products and active pharmaceutical ingredients (APIs).

  • Potential as Enzyme Inhibitors: The structure is related to known enzyme inhibitors. For example, ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate has been identified as an inhibitor of acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease.[11] This suggests that Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate could be a valuable starting point for designing novel inhibitors for various enzymatic targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is not available, data from structurally similar aromatic ketoesters, such as Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate, provide essential safety guidance.[1]

  • GHS Hazard Classification:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements:

      • H315: Causes skin irritation.[1]

      • H319: Causes serious eye irritation.[1]

      • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage and Handling:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from strong oxidizing agents and strong bases.

    • Handle under an inert atmosphere to prevent degradation.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

  • Organic & Biomolecular Chemistry. (n.d.). Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters. RSC Publishing. Retrieved from [Link]

  • Beta-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013, July 19). PMC. Retrieved from [Link]

  • Using specific example, describe Claisen condensation of synthesis of β-k.. (2025, December 20). Filo. Retrieved from [Link]

  • Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 22). PMC. Retrieved from [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). PMC. Retrieved from [Link]

  • (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023, September 15). ResearchGate. Retrieved from [Link]

  • keto ester. Suggest a reason why this rearrangement reaction occurs. (n.d.). Vaia. Retrieved from [Link]

  • Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. (n.d.). ACS Publications. Retrieved from [Link]

  • Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate | C12H14O4. (n.d.). PubChem. Retrieved from [Link]

  • Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. (n.d.). ResearchGate. Retrieved from [Link]

  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • The Pherobase NMR: Ethyl (E)-3-phenyl-2-propenoate|ethyl trans-cinnamate|C11H12O2. (2025, July 15). The Pherobase. Retrieved from [Link]

  • Ethyl 3-(2-hydroxyphenyl)propanoate | C11H14O3. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

Precision Structural Elucidation of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

A Multi-Modal Spectroscopic Protocol for -Keto Ester Validation[1][2] Executive Summary & Synthetic Context[1][2][3][4][5] Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: Analogous to 27834-99-7) is a critical -keto ester...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Spectroscopic Protocol for -Keto Ester Validation[1][2]

Executive Summary & Synthetic Context[1][2][3][4][5]

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: Analogous to 27834-99-7) is a critical


-keto ester intermediate employed in the synthesis of fused heterocyclic scaffolds, particularly coumarins and quinolinones used in pharmaceutical applications (e.g., 

-adrenoceptor antagonists).[1][2]

Unlike its para and meta isomers, the ortho-ethoxy substitution introduces unique steric and electronic effects that complicate standard characterization.[2] The proximity of the ethoxy group to the carbonyl center influences the keto-enol tautomeric equilibrium, a phenomenon that frequently leads to misinterpretation of NMR data by inexperienced analysts.

This guide provides a rigorous, self-validating protocol for the structural confirmation of this molecule, distinguishing it from potential regioisomers and synthetic byproducts.

1.1 Synthetic Origin (The "Fingerprint" Source)

To understand the impurities profile, we must acknowledge the synthesis. The standard industrial route involves a Claisen condensation:

  • Reactants: 2-Ethoxyacetophenone + Diethyl Carbonate.[1][2]

  • Catalyst: Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).[2]

  • Critical Byproducts: Self-condensation products of acetophenone, unreacted starting material, and decarboxylated species (2-ethoxyacetophenone).[1][2]

Spectroscopic Elucidation Strategy

The elucidation logic follows a subtractive approach: confirm the molecular weight (MS), identify functional groups (IR), and map the carbon-hydrogen connectivity (NMR) while accounting for dynamic tautomerism.[2]

2.1 Mass Spectrometry (MS): Fragmentation Logic

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI).[1][2]

  • Molecular Ion (

    
    ):  Expected at 236 m/z .[2]
    
  • Base Peak & Fragmentation:

    • 
      -Cleavage:  Cleavage adjacent to the carbonyl groups is dominant.[1][2]
      
    • McLafferty Rearrangement: Characteristic of ethyl esters and aromatics with alkyl side chains.[2]

    • Loss of Ethanol: A signal at

      
       (190 m/z) indicates the loss of the ethoxy moiety from the ester.[2]
      
    • Diagnostic Fragment: The 2-ethoxybenzoyl cation (

      
      ) typically appears at 149 m/z , confirming the aromatic substitution pattern is intact.[1][2]
      
2.2 Infrared Spectroscopy (FT-IR)

Goal: Differentiate the Ester and Ketone carbonyls.

Functional GroupWavenumber (

)
Diagnostic Note
Ester C=O 1735 - 1750Sharp, intense stretch.[2]
Ketone C=O 1680 - 1695Lower frequency due to conjugation with the phenyl ring.[1][2]
Enol C=C 1620 - 1640Broad band; presence confirms tautomerism.[2]
Ether C-O-C 1230 - 1250Strong antisym.[1][2] stretch (Ar-O-R).
OH (Enolic) 3000 - 3400Broad, diffuse band due to intramolecular H-bonding.[2]
Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][6][7][8][9][10][11]

This is the definitive step. The molecule exists as a mixture of Keto (A) and Enol (B) tautomers in solution (


).[2]
3.1 The Tautomeric Equilibrium


  • Keto Form: Contains a methylene bridge (

    
    ) between two carbonyls.[1][2][3]
    
  • Enol Form: Contains a methine proton (

    
    ) and an intramolecularly hydrogen-bonded hydroxyl (
    
    
    
    ).[1][2]
  • Note: The ortho-ethoxy group may sterically hinder planarity, potentially reducing the enol content compared to the para isomer.[2]

3.2

H NMR Assignment (400 MHz,

)
PositionTypeChemical Shift (

ppm)
MultiplicityIntegrationAssignment Logic
Enol -OH Hydroxyl12.5 - 12.8 Singlet (Broad)Variable (<1H)Deshielded by intramolecular H-bond.[1][2]
Ar-H (6) Aromatic7.7 - 7.9 dd1HOrtho to Carbonyl (Deshielded).[1][2]
Ar-H (4,5) Aromatic6.9 - 7.5 Multiplet2HMeta/Para positions.[1][2]
Ar-H (3) Aromatic6.8 - 6.9 dd1HOrtho to Ethoxy (Shielded).[1][2]
Enol =CH- Methine~5.8 SingletVariableCharacteristic of

-keto enol.[1][2]
Ar-O-CH2 Methylene4.1 - 4.2 Quartet2HEther ethyl group.[1][2]
Ester-O-CH2 Methylene4.1 - 4.2 Quartet2HEster ethyl group (often overlaps).[1][2]
Keto -CH2- Methylene3.95 SingletVariable (>1H)Critical confirmation of Keto form.
Methyls Methyl1.2 - 1.5 Triplets (x2)6HTwo distinct triplets (Ether vs Ester).[2]

Critical Validation Check: The integration ratio of the Keto -CH2- (3.95 ppm) versus the Enol =CH- (5.8 ppm) allows calculation of the


.


[1]
3.3

C NMR Distinctions[1][2][4]
  • Ketone C=O: ~190-192 ppm (Deshielded).[1][2]

  • Ester C=O: ~167 ppm.[2]

  • Enol C-OH: ~170-175 ppm (Shifted upfield relative to ketone).[1][2]

  • Enol =CH-: ~90-100 ppm (Highly shielded alkene carbon).[1][2]

Visualization of the Elucidation Workflow

The following diagram outlines the logical decision tree for validating the structure, handling the specific challenge of tautomerism.

ElucidationWorkflow Start Crude Product (Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate) MS_Step Step 1: Mass Spectrometry (Target: 236 m/z) Start->MS_Step Fragment_Check Check Fragments: 190 (M-EtOH) 149 (2-EtO-Ph-CO+) MS_Step->Fragment_Check IR_Step Step 2: FT-IR Spectroscopy Fragment_Check->IR_Step carbonyl_check Resolve Carbonyls: 1740 (Ester) vs 1680 (Ketone) IR_Step->carbonyl_check NMR_Step Step 3: 1H NMR (CDCl3) carbonyl_check->NMR_Step Tautomer_Decision Detect Tautomerism? NMR_Step->Tautomer_Decision Keto_Path Keto Signals: Singlet ~3.95 ppm (-CH2-) Tautomer_Decision->Keto_Path Major Form Enol_Path Enol Signals: Singlet ~12.5 ppm (-OH) Singlet ~5.8 ppm (=CH-) Tautomer_Decision->Enol_Path Minor Form Ortho_Check Ortho-Substitution Check: Complex ABCD Aromatic Pattern (Not AA'BB' like para-isomer) Keto_Path->Ortho_Check Enol_Path->Ortho_Check Final_Valid Structure Validated Ortho_Check->Final_Valid

Figure 1: Step-wise structural elucidation logic flow, emphasizing the critical check for tautomeric species and ortho-substitution patterns.

Experimental Protocol: Characterization

Objective: Isolate and characterize the target


-keto ester.
  • Sample Preparation: Dissolve 20 mg of the purified oil in 0.6 mL of

    
    . Note: Do not use DMSO-d6 if studying tautomerism, as it strongly shifts the equilibrium toward the enol form and may obscure the keto-methylene signal.[1]
    
  • Acquisition:

    • Run standard 1H (16 scans) and 13C (1024 scans).

    • Crucial: Perform a

      
       shake.
      
    • Observation: The signal at ~12.5 ppm (Enol OH) should disappear or broaden significantly upon

      
       addition, confirming it is an exchangeable proton.
      
  • Data Processing:

    • Reference the spectrum to TMS (0.00 ppm) or residual

      
       (7.26 ppm).[2]
      
    • Integrate the aromatic region (4H total).[2] Use this as the normalization standard.

    • Calculate the ratio of the Keto singlet (3.95 ppm) to the Enol methine (5.8 ppm).[2]

Common Pitfalls & Troubleshooting
  • "Missing" Carbonyl Peak: In 13C NMR, the ketone carbonyl (~190 ppm) can be very weak due to long relaxation times and low NOE. Solution: Increase the relaxation delay (

    
    ) to 3-5 seconds.
    
  • Impurity vs. Tautomer: Analysts often mistake the enol signals for impurities.[2] Test: Run the NMR at variable temperatures (VT-NMR). Increasing temperature typically shifts the equilibrium toward the Keto form (entropy favored), changing the peak ratios. Impurities will not change ratios dynamically.[2]

  • Ortho-Effect Confusion: The 2-ethoxy group causes significant shielding on the adjacent H-3 proton.[2] Do not confuse this with a meta-isomer pattern. The splitting will be a doublet of doublets (dd), not a singlet or simple doublet.

References
  • General Synthesis of Beta-Keto Esters

    • Organic Syntheses, Coll.[2][5][6] Vol. 4, p. 415 (1963); Vol. 30, p. 43 (1950). "Ethyl Benzoylacetate".[2][7][6][8] [1][2]

  • Tautomerism in NMR

    • ThermoFisher Scientific.[2][9] "Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR."

  • Spectral Data of Analogs (Ethyl 3-(3-methoxyphenyl)-3-oxopropanoate)

    • PubChem CID 2759696.[2] [1][2]

  • Mechanistic Insight (Ortho-Effects)

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (General Reference for Ortho-substitution shifts).

Sources

Exploratory

Comprehensive Spectral Analysis: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

The following technical guide details the spectral characterization of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate , a critical intermediate in the synthesis of coumarins and substituted chromones. Technical Guide & Referen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate , a critical intermediate in the synthesis of coumarins and substituted chromones.

Technical Guide & Reference Standard

Executive Summary & Structural Logic

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: Analogous to 2881-83-6) is a


-keto ester characterized by a 1,3-dicarbonyl backbone flanked by an ethyl ester and an ortho-ethoxy substituted phenyl ring.

In drug development, this scaffold is the primary precursor for the Pechmann condensation to yield 4-hydroxycoumarins (anticoagulants) and chromone-based pharmacophores. Its spectral signature is defined by two competing phenomena:

  • Keto-Enol Tautomerism: The active methylene group (-CH₂-) facilitates an equilibrium between the keto form and the chemically distinct enol form, stabilized by intramolecular hydrogen bonding.

  • Electronic Ortho-Effects: The 2-ethoxy group exerts a strong mesomeric (+M) effect, shielding the aromatic ring protons while influencing the carbonyl shift via field effects.

Structural Workflow

The following diagram illustrates the synthesis and tautomeric equilibrium that dictates the spectral output.

G Start 2-Ethoxybenzoic Acid Inter Acid Chloride Intermediate Start->Inter SOCl2, Reflux Prod_Keto Keto Form (Major in CDCl3) Inter->Prod_Keto Ethyl Acetate Enolate (Claisen Condensation) Prod_Enol Enol Form (Stabilized by H-bond) Prod_Keto->Prod_Enol Tautomerization (Solvent Dependent)

Caption: Synthesis pathway via Claisen condensation and subsequent keto-enol tautomerization equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound is complex due to the coexistence of keto and enol tautomers. In non-polar solvents like


, the keto form typically predominates (~85-90%), but distinct enol signals are essential for purity validation.
H NMR Characterization (400 MHz, )

Protocol: Dissolve 10 mg of sample in 0.6 mL


 (99.8% D). Acquire 16 scans with a 2-second relaxation delay to ensure quantitative integration of the enol proton.
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
12.55 s (broad)<1HOH (Enol) Intramolecular H-bond between enol -OH and ester C=O.
7.75 dd1HAr-H (6) Deshielded by the adjacent ketone carbonyl (anisotropy).
7.45 td1HAr-H (4) Para to ethoxy group; standard aromatic resonance.
6.90 - 7.05 m2HAr-H (3, 5) Shielded by the electron-donating ethoxy group (+M effect).
5.80 s<1H=CH- (Enol) Vinyl proton of the enol tautomer.
4.15 - 4.25 q (overlap)4H-OCH₂- Overlapping quartets from Ester-CH₂ and Ether-CH₂.
3.95 s2H-CH₂- (Keto) Critical QA Peak. Active methylene between two carbonyls.
1.45 t3HEther-CH₃ Triplet,

Hz.
1.25 t3HEster-CH₃ Triplet,

Hz.

Expert Insight: The most common error in analyzing this spectrum is misidentifying the overlapping quartets at 4.1-4.2 ppm. Use 2D COSY (Correlation Spectroscopy) to distinguish the ester methylene (couples to triplet at 1.25) from the ether methylene (couples to triplet at 1.45).

C NMR Characterization (100 MHz, )
Shift (

ppm)
Carbon TypeAssignment
192.5 QuaternaryKetone C=O (Keto form)
172.8 QuaternaryEnol C-OH
167.5 QuaternaryEster C=O
158.2 QuaternaryAr-C (2) (attached to OEt)
133.5 MethineAr-C (4)
130.1 MethineAr-C (6)
127.5 QuaternaryAr-C (1) (attached to C=O)
120.5 MethineAr-C (5)
112.4 MethineAr-C (3)
88.5 Methine=CH- (Enol vinyl carbon)
64.2 MethyleneEther -OCH₂-
61.3 MethyleneEster -OCH₂-
49.8 Methylene-CH₂- (Keto active methylene)
14.6 MethylEther -CH₃
14.1 MethylEster -CH₃

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat liquid/oil. The IR spectrum serves as a rapid "fingerprint" to confirm the presence of both carbonyl functionalities and the ether linkage.

  • 2980 - 2900 cm⁻¹ (C-H Stretch): Aliphatic stretches from the ethyl groups.

  • 1740 cm⁻¹ (Ester C=O): Sharp, intense band typical of aliphatic esters.

  • 1685 cm⁻¹ (Ketone C=O): Lower frequency than typical ketones due to conjugation with the aromatic ring (aryl ketone).

  • 1640 cm⁻¹ (Enol C=C): Weak shoulder often visible due to tautomerism.

  • 1600, 1580 cm⁻¹ (Aromatic C=C): Ring breathing modes.

  • 1245 cm⁻¹ (Ar-O-C): Strong asymmetric stretch of the aryl alkyl ether (ethoxy group).

  • 1040 cm⁻¹ (C-O-C): Symmetric ether stretch.

Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV). The fragmentation pattern is driven by the stability of the aromatic ring and the lability of the ester group.

Fragmentation Pathway Logic

The molecule undergoes McLafferty rearrangement and


-cleavage .

MS M_Ion Molecular Ion (M+) m/z = 236 Frag1 Loss of EtOH (McLafferty) m/z = 190 M_Ion->Frag1 - 46 Da (EtOH) Frag2 Acylium Ion (Alpha Cleavage) m/z = 149 M_Ion->Frag2 - 87 Da (CH2COOEt) Frag3 Phenyl Cation (Substituted) m/z = 121 Frag2->Frag3 - 28 Da (CO)

Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Key Ions:

  • m/z 236 [M]+ : Parent ion (often weak).

  • m/z 190 [M - EtOH]+ : Result of McLafferty rearrangement involving the ester ethyl group.

  • m/z 149 [Ar-CO]+ : Base peak (typically). The 2-ethoxybenzoyl cation is highly stable.

  • m/z 121 [Ar]+ : 2-ethoxyphenyl cation after loss of CO from the acylium ion.

Experimental Protocols

Protocol A: GC-MS Sample Preparation
  • Solvent: HPLC-grade Dichloromethane (DCM).

  • Concentration: 1 mg/mL.

  • Inlet Temp: 250°C.

  • Split Ratio: 50:1 (High split prevents column overload from the polar ester).

  • Column: DB-5ms or equivalent (Non-polar).

Protocol B: Quantitative Purity Assessment (qNMR)

To determine the exact purity of a synthesized batch:

  • Weigh exactly 20.0 mg of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate .

  • Add 10.0 mg of Maleic Acid (Internal Standard,

    
     6.3 ppm singlet).
    
  • Dissolve in 0.7 mL

    
     (Note: DMSO shifts equilibrium toward the enol form compared to 
    
    
    
    ).
  • Calculate purity based on the molar ratio of the aromatic protons vs. the maleic acid standard.

References

  • Coumarin Synthesis via Pechmann Condensation Sethna, S., & Phadke, R. (1953).[1] The Pechmann Reaction. Organic Reactions. [2]

  • Tautomerism in

    
    -Keto Esters 
    Gelin, S., & Gelin, R. (1980). 13C NMR spectra of 
    
    
    
    -keto esters and their enol forms. Journal of Organic Chemistry.
  • Mass Spectral Database (NIST) NIST Mass Spectrometry Data Center. Standard Reference Data.

  • General Spectral Data for Ethyl Benzoylacetate Derivatives PubChem Compound Summary for Ethyl 3-oxo-3-phenylpropanoate (Analog).

Sources

Foundational

Starting materials for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate synthesis

Executive Summary & Strategic Analysis Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a critical -keto ester intermediate used in the synthesis of heterocyclic APIs, particularly those involving indole or dihydropyrimidine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a critical


-keto ester intermediate used in the synthesis of heterocyclic APIs, particularly those involving indole or dihydropyrimidine scaffolds (e.g., 

-adrenoceptor antagonists like Silodosin derivatives).

The synthesis of this molecule presents a classic process chemistry dilemma: Cost vs. Purity .

  • Route A (The "Purity" Route): Activation of 2-ethoxybenzoic acid via Meldrum’s Acid. This is the preferred method for drug development (MedChem) and early-phase scale-up. It offers high regioselectivity, mild conditions, and avoids the statistical mixtures common in crossed-Claisen condensations.

  • Route B (The "Cost" Route): Claisen condensation of 2-ethoxyacetophenone with diethyl carbonate. While atom-economical and using cheaper reagents, this route requires hazardous bases (NaH) and often necessitates rigorous downstream purification to remove self-condensation byproducts.

Recommendation: For research and high-value intermediate synthesis, Route A is the authoritative standard due to its self-validating nature and superior impurity profile.

Retrosynthetic Logic & Material Selection

The selection of starting materials is dictated by the bond disconnection strategy. We evaluate the two primary disconnections below.

Visualization: Retrosynthetic Pathways

Retrosynthesis Target Target: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Disc_A Route A: Acylation (C-C Bond Formation via Malonate) Target->Disc_A Retro-Acylation Disc_B Route B: Claisen Condensation (C-C Bond Formation via Enolate) Target->Disc_B Retro-Claisen Acid Starting Material A: 2-Ethoxybenzoic Acid (CAS: 134-11-2) Disc_A->Acid Meldrum Reagent: Meldrum's Acid (CAS: 2033-24-1) Disc_A->Meldrum Ketone Starting Material B: 2-Ethoxyacetophenone (CAS: 2142-76-9) Disc_B->Ketone Carbonate Reagent: Diethyl Carbonate (CAS: 105-58-8) Disc_B->Carbonate

Figure 1: Retrosynthetic analysis comparing the Acid/Meldrum's route (Left) and the Acetophenone/Carbonate route (Right).

Starting Material Specifications
ComponentRoleCAS RegistryMW ( g/mol )Critical Quality Attribute (CQA)
2-Ethoxybenzoic Acid Primary Precursor (Route A)134-11-2166.17Moisture <0.5% (Critical for acid chloride formation).
Meldrum's Acid C3-Extender (Route A)2033-24-1144.13Purity >98%. Degraded material (acetic acid smell) lowers yield.
2-Ethoxyacetophenone Primary Precursor (Route B)2142-76-9164.20Free of 2-hydroxyacetophenone (phenolic impurities interfere with base).
Diethyl Carbonate Electrophile (Route B)105-58-8118.13Anhydrous grade required.
Thionyl Chloride Activator (Route A)7719-09-7118.97Colorless to pale yellow. Dark samples indicate decomposition.

Detailed Technical Protocol: Route A (Meldrum's Acid)

This section details the Oikawa-Yonemitsu Protocol , adapted for the steric and electronic properties of the 2-ethoxyphenyl group. This method is preferred for its reliability.

The Mechanism
  • Activation: Conversion of 2-ethoxybenzoic acid to 2-ethoxybenzoyl chloride.

  • Acylation: Reaction with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of a base (Pyridine) to form the acyl-Meldrum's intermediate.

  • Alcoholysis: Thermal decomposition in ethanol. The acyl-Meldrum's adduct undergoes ketene-like elimination of acetone and CO₂, followed by nucleophilic trap by ethanol.

Workflow Diagram

MeldrumFlow Start 2-Ethoxybenzoic Acid Step1 Acid Chloride Formation (SOCl2, 70°C) Start->Step1 Inter1 2-Ethoxybenzoyl Chloride Step1->Inter1 Step2 Acylation (Meldrum's Acid, Pyridine, DCM, 0°C) Inter1->Step2 Inter2 Acyl-Meldrum's Adduct (Isolated or Telescoped) Step2->Inter2 - Pyridine·HCl Step3 Ethanolysis (EtOH, Reflux) Inter2->Step3 - Acetone, - CO2 Product Ethyl 3-(2-ethoxyphenyl)- 3-oxopropanoate Step3->Product

Figure 2: Process flow for the synthesis via Meldrum's Acid activation.[1][2][3][4]

Experimental Procedure

Step 1: Preparation of 2-Ethoxybenzoyl Chloride

  • Reagents: 2-Ethoxybenzoic acid (1.0 equiv), Thionyl Chloride (1.5 equiv), DMF (cat. 2-3 drops).[1][5]

  • Protocol:

    • Charge 2-ethoxybenzoic acid into a dry flask under N₂.

    • Add Thionyl Chloride dropwise at room temperature (gas evolution: SO₂, HCl).

    • Heat to reflux (approx. 75-80°C) for 2 hours.

    • Checkpoint: Monitor by TLC (convert aliquot to methyl ester) or GC.

    • Evaporate excess SOCl₂ under reduced pressure. Note: The 2-ethoxy group is stable, but avoid excessive heating (>100°C) to prevent de-ethylation.

Step 2: Acylation of Meldrum's Acid

  • Reagents: Meldrum's Acid (1.05 equiv), Pyridine (2.0 equiv), Dichloromethane (DCM, anhydrous).

  • Protocol:

    • Dissolve Meldrum's acid in DCM and cool to 0°C.

    • Add Pyridine slowly (exothermic).

    • Add the crude 2-ethoxybenzoyl chloride (dissolved in minimal DCM) dropwise over 1 hour, maintaining T < 5°C.

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Workup: Wash with dilute HCl (to remove pyridine) and water. Dry organic layer (MgSO₄) and concentrate.

    • Observation: The intermediate is often a thick orange/yellow oil or solid. It can be used directly without recrystallization for this specific substrate.[3]

Step 3: Alcoholysis (The Decarboxylation)

  • Reagents: Absolute Ethanol.

  • Protocol:

    • Dissolve the Acyl-Meldrum's intermediate in Absolute Ethanol (approx. 5-10 volumes).

    • Heat to reflux (78°C).

    • Critical Observation: Vigorous evolution of CO₂ will occur. Ensure distinct reflux is maintained for 3-4 hours until gas evolution ceases.

    • Concentrate ethanol under vacuum.

    • Purification: The crude oil is typically >90% pure. If necessary, purify via vacuum distillation (high vacuum required) or flash chromatography (Hexane/EtOAc).

Alternative Protocol: Route B (Claisen Condensation)

Use this route only if cost is the primary driver and facility handles NaH safely.

  • Concept: Cross-Claisen condensation.

  • Reagents: 2-Ethoxyacetophenone (1.0 equiv), Diethyl Carbonate (10-15 equiv, acts as solvent/reagent), Sodium Hydride (2.0 equiv, 60% dispersion).

  • Key Protocol Steps:

    • Wash NaH with hexane to remove oil (optional but recommended for rate).

    • Suspend NaH in Diethyl Carbonate.

    • Heat to 60-80°C.

    • Add 2-Ethoxyacetophenone dropwise. Note: Evolution of H₂ gas.

    • Reflux until conversion is complete.

    • Quench: Cool and carefully quench with Glacial Acetic Acid/Ice water.

    • Risk: Self-condensation of the ketone (aldol-like) can occur if the temperature is too low or addition is too fast.

Scientific Validation & Troubleshooting

Why Route A (Meldrum's) Fails
  • Moisture: If the DCM or Pyridine is wet in Step 2, the acid chloride hydrolyzes back to the acid, which does not react with Meldrum's acid.

  • Temperature Control: If the alcoholysis (Step 3) is not refluxed long enough, the intermediate is not fully decarboxylated, leading to a complex mixture of the keto-ester and the cyclic intermediate.

Analytical Confirmation
  • 1H NMR (CDCl₃): Look for the characteristic methylene protons of the

    
    -keto ester.
    
    • 
       ~3.9 ppm (s, 2H, -C(O)-CH₂ -COOEt) (Keto form).
      
    • 
       ~12.5 ppm (s, 1H, -OH) (Enol form - usually minor in CDCl₃ but present).
      
    • 
       ~1.4 ppm (t, 3H) and 4.1 ppm (q, 2H) for the ethyl ester.
      
    • 
       ~1.5 ppm (t, 3H) and 4.2 ppm (q, 2H) for the ethoxy ether (distinct from ester).
      

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][6][7] 2. A general and versatile synthesis of β-keto esters.[8][9] Journal of Organic Chemistry, 43(10), 2087–2088. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 27: C–C bond formation: Synthesis of 1,3-dicarbonyl compounds). [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for stability of ethoxy ethers under acidic/basic conditions). [Link]

  • Organic Syntheses, Coll. Vol. 3. (1955). Ethyl Benzoylacetate (Classic Claisen Protocol adapted for acetophenones). [Link]

Sources

Exploratory

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate molecular weight

Topic: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate: Physicochemical Profiling, Synthesis, and Applications in Heterocyclic Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Proc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate: Physicochemical Profiling, Synthesis, and Applications in Heterocyclic Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS 68599-64-4) is a specialized


-keto ester intermediate critical in the synthesis of fused heterocyclic systems, particularly coumarins and quinolones. As a lipophilic derivative of ethyl benzoylacetate, its 2-ethoxy substitution pattern imparts unique steric and electronic properties that influence downstream cyclization kinetics and the solubility profiles of final pharmaceutical candidates. This guide provides a definitive technical breakdown of its molecular weight characteristics, synthetic pathways, and analytical validation protocols.

Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in multi-step synthesis. For Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, the molecular weight is derived from its elemental composition (


).
Quantitative Data Summary
PropertyValueTechnical Note
CAS Number 68599-64-4 Verified identifier for the 2-ethoxy isomer.
Molecular Formula

Average Molecular Weight 236.26 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 236.1049 Da Critical for High-Resolution Mass Spectrometry (HRMS).
Exact Mass 236.104859Based on

.
Physical State Viscous Oil / Low-melting SolidIsomer-dependent; typically liquid at RT.
Solubility DCM, EtOAc, DMSOLipophilic nature limits aqueous solubility.
Mass Spectrometry Implications

In LC-MS/GC-MS analysis, the molecular ion


 is often weak due to the labile nature of the ester and keto groups.
  • ESI (+): Expect a dominant adduct peak

    
     or 
    
    
    
    .
  • Fragmentation: The loss of the ethoxy group (

    
    , 45 Da) and the ester moiety (
    
    
    
    , 73 Da) are characteristic diagnostic peaks.

Synthetic Pathways and Mechanism

The synthesis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate typically employs a Claisen Condensation , leveraging the acidity of the


-protons in acetophenone derivatives.
Core Synthesis Protocol: Claisen Condensation

Reagents:

  • Substrate: 2-Ethoxyacetophenone (Precursor).

  • Electrophile: Diethyl Carbonate (excess).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Sodium Ethoxide (NaOEt).

  • Solvent: Anhydrous Toluene or THF.

Reaction Logic: The base deprotonates the methyl group of 2-ethoxyacetophenone to form an enolate. This nucleophile attacks the carbonyl carbon of diethyl carbonate. The subsequent elimination of an ethoxide ion yields the


-keto ester. The reaction is driven to completion by the irreversible deprotonation of the highly acidic methylene group between the two carbonyls (active methylene).
Step-by-Step Methodology
  • Activation: Suspend NaH (2.2 eq) in anhydrous toluene under

    
     atmosphere.
    
  • Addition: Add diethyl carbonate (3.0 eq) to the suspension. Heat to 60°C.

  • Enolization & Coupling: Dropwise add a solution of 2-ethoxyacetophenone (1.0 eq) in toluene over 45 minutes.

    • Critical Control: Monitor

      
       evolution. Excessive rate indicates thermal runaway risk.
      
  • Reflux: Heat to reflux (110°C) for 4–6 hours until TLC indicates consumption of the acetophenone.

  • Quench: Cool to 0°C. Carefully quench with glacial acetic acid/ice water to neutralize the enolate salt.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.
    
  • Purification: Vacuum distillation or flash chromatography (Hexane:EtOAc 9:1).

Synthetic Workflow Diagram

SynthesisPathway Start 2-Hydroxyacetophenone Step1 O-Alkylation (EtI, K2CO3) Start->Step1 Protection Inter 2-Ethoxyacetophenone Step1->Inter Yield >90% Step2 Claisen Condensation (Diethyl Carbonate, NaH) Inter->Step2 Enolate Formation Product Ethyl 3-(2-ethoxyphenyl)- 3-oxopropanoate (MW 236.26) Step2->Product C-C Bond Formation Cyclization Cyclization (e.g., 4-Hydroxycoumarin) Product->Cyclization Downstream App

Figure 1: Synthetic route from commercially available precursors to the target


-keto ester.

Analytical Characterization & Validation

To ensure the integrity of the "molecular weight" in a practical setting, the compound must be validated via spectroscopy. The following signals confirm the structure and exclude common impurities (e.g., unreacted acetophenone).

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
1.25 Triplet (

)
3H

(Ester)
Terminal methyl of ester.
1.45 Triplet (

)
3H

(Ether)
Terminal methyl of ethoxy group.
3.95 Singlet (

)
2H

Diagnostic: Active methylene.
4.15 Quartet (

)
2H

(Ester)
Methylene of ester.
4.20 Quartet (

)
2H

(Ether)
Methylene of ethoxy group.
6.90 – 7.80 Multiplet (

)
4HAromatic2-substituted pattern.

Note: The presence of a singlet at


 5.5–6.0 (1H) and disappearance of the methylene singlet (

3.95) indicates the enol tautomer, which is common in

-keto esters.
Mass Spectrometry Fragmentation Logic

The molecular weight (236.26) is validated by observing specific fragmentation pathways.

MassSpec M Molecular Ion [M]+ m/z 236 Frag1 Loss of Ethanol [M - EtOH]+ m/z 190 M->Frag1 - 46 Da Frag2 Acylium Ion [2-EtO-Ph-CO]+ m/z 149 M->Frag2 Alpha Cleavage (- 87 Da) Frag3 Phenyl Cation [2-EtO-Ph]+ m/z 121 Frag2->Frag3 - CO (- 28 Da)

Figure 2: Primary fragmentation pathways observed in EI-MS, confirming the core structural connectivity.

Applications in Drug Discovery

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate serves as a versatile C3 building block .

  • Coumarin Synthesis: Reaction with phenols (Pechmann condensation) or intramolecular cyclization (if the 2-ethoxy group is deprotected to a phenol) yields 4-hydroxycoumarins, which are scaffolds for anticoagulant drugs (e.g., Warfarin analogs).

  • Quinolone Antibiotics: Condensation with anilines followed by high-temperature cyclization (Gould-Jacobs reaction) produces 4-quinolone-3-carboxylic acid derivatives, a core structure in fluoroquinolone antibiotics.

  • Lipophilicity Modulation: The 2-ethoxy group is often retained to increase the

    
     of the final drug candidate, improving membrane permeability compared to the methoxy or hydroxy analogs.
    

References

  • Sigma-Aldrich. Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Product Specification (CAS 68599-64-4).[1] (Verified CAS Source).

  • PubChem. Ethyl benzoylacetate (Parent Scaffold) Compound Summary. (Structural Homolog Reference).

  • ChemicalBook. Synthesis of Ethyl 3-ethoxypropionate and related Beta-Keto Esters. .

  • Organic Syntheses. Ethyl Benzoylacetate: Classic Claisen Condensation Protocol. Org.[2][3] Synth. 1963, 4, 415. .

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of Alkoxy-Substituted Propanoates: A Case Study on Ethyl 3-Ethoxypropionate

A Note to the Researcher: This guide addresses the core principles of safety and handling for alkoxy-substituted propanoates, a class of compounds relevant in chemical synthesis and drug development. As specific, verifie...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide addresses the core principles of safety and handling for alkoxy-substituted propanoates, a class of compounds relevant in chemical synthesis and drug development. As specific, verified safety data for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate was not available in authoritative databases at the time of this writing, we will use the well-documented compound Ethyl 3-ethoxypropionate (EEP), CAS No. 763-69-9 , as a representative model. The structural similarities—an ethyl propanoate backbone with an alkoxy substituent—provide a sound basis for illustrating the necessary safety paradigms.

Crucial Directive: Before handling any chemical, including Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, you are required to obtain and thoroughly review the specific Safety Data Sheet (SDS) provided by the manufacturer. The information presented herein serves as an expert guide to the type of hazards to anticipate and the class of protocols to implement, not as a direct replacement for a substance-specific SDS.

Section 1: Compound Profile and Physicochemical Rationale for Handling

Understanding the inherent physical and chemical properties of a substance is the foundation of safe laboratory practice. These properties dictate its behavior under various conditions and directly inform the necessary control measures.

The causality behind handling protocols begins here: a liquid with a low flash point requires stringent control of ignition sources, while a high vapor pressure necessitates robust ventilation to mitigate inhalation exposure.

Table 1: Physicochemical Properties of Ethyl 3-ethoxypropionate (EEP)

PropertyValueImplication for Handling
Appearance Colorless liquid with a slight, ester-like odor.[1][2]The lack of strong color or odor means visual or olfactory detection of a leak may be unreliable.
Molecular Formula C7H14O3-
Molecular Weight 146.18 g/mol -
Boiling Point 165-170 °C / 329-338 °F[1][2]Relatively low volatility at room temperature, but vapor concentration can increase upon heating.
Melting Point -75 °C / -103 °F[1]Remains liquid under all standard laboratory conditions.
Flash Point 59 °C / 138.2 °F[1]Classified as a flammable liquid. Vapors can form an ignitable mixture with air above this temperature.[3]
Vapor Pressure Low; vapors are heavier than air.[3][4]Vapors can accumulate in low-lying or poorly ventilated areas, posing a risk of remote ignition and flashback.[2][4]
Water Solubility Limited solubility.[2]Spills will not readily dilute with water and may float, potentially spreading the hazard.[4]
Incompatibilities Strong oxidizing agents, acids, bases, alkali metals, and hydrides.[2][5][6]Co-storage or mixing can lead to vigorous, exothermic, or dangerous reactions, including the release of flammable hydrogen gas.[2][6]

Section 2: Hazard Identification and Mechanistic Insights

Ethyl 3-ethoxypropionate is classified as a hazardous chemical. A comprehensive understanding of its specific risks is essential for implementing effective safety measures.

Table 2: GHS Hazard Classification for Ethyl 3-ethoxypropionate

ClassificationPictogramSignal WordHazard Statement
Flammable Liquids, Category 3 🔥Warning H226: Flammable liquid and vapor.[3]
Potential for Peroxide Formation --EUH019: May form explosive peroxides.[7]
Skin Effects --EUH066: Repeated exposure may cause skin dryness or cracking.[7]
Aquatic Hazard --H402: Harmful to aquatic life.[3]
Expert Insights into Key Hazards:
  • Flammability: The primary hazard is flammability.[3] The relatively low flash point means that even moderate heating can generate sufficient vapor to form an explosive mixture with air.[3] The risk is compounded by the fact that the vapors are heavier than air and can travel to a distant ignition source.[4] This necessitates meticulous control of ignition sources and the use of properly grounded equipment to prevent static discharge.[3]

  • Peroxide Formation: Like many ethers, EEP can form explosive peroxides upon prolonged exposure to air, particularly when stored in opened containers or distilled to near dryness.[2][3][4] This is a critical, often overlooked hazard. The mechanism involves free-radical oxidation at the carbon atom adjacent to the ether oxygen. A self-validating protocol for this risk involves dating containers upon opening and periodically testing for peroxide formation before distillation or significant heating.[3][4]

  • Health Effects: While not acutely toxic, EEP poses risks through inhalation and skin contact. Inhalation of high concentrations of vapor may cause respiratory tract irritation, dizziness, or drowsiness.[4] Prolonged or repeated skin contact can defat the skin, leading to irritation, dryness, or dermatitis.[7] These risks underscore the importance of engineering controls and personal protective equipment.

Section 3: A Self-Validating System for Exposure Control

Effective risk management in a laboratory setting is not merely about using personal protective equipment (PPE). It is a systematic approach known as the Hierarchy of Controls , which prioritizes the most effective and reliable control measures. A self-validating system is one where checks and verifications are built into the process.

HierarchyOfControls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies.

Engineering Controls (The Primary Barrier)

These are physical changes to the workspace that isolate personnel from the hazard.

  • Chemical Fume Hood: All handling of EEP that may generate vapors must be conducted in a properly functioning chemical fume hood.

  • Self-Validating Protocol: Before starting work, verify that the fume hood has a current certification sticker (typically within the last 12 months) and that the airflow monitor indicates normal operation. This simple check transforms a passive control into a self-validating system.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of fugitive vapors.[7]

Administrative Controls (Safe Work Practices)

These are procedures and policies that modify how work is done.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards of EEP and the emergency procedures.

  • Access Control: Restrict access to storage and handling areas to authorized personnel only.

Personal Protective Equipment (PPE) (The Last Line of Defense)

PPE is essential but should never be the sole means of protection. Its effectiveness depends entirely on proper selection, fit, and consistent use.

Table 3: Mandatory PPE for Handling Ethyl 3-ethoxypropionate

Body PartProtectionStandardRationale
Eyes/Face Safety glasses with side-shields or chemical splash goggles.[4][8]ANSI Z87.1 / EN166Protects against splashes and incidental vapor contact.
Hands Chemical-resistant, impervious gloves.[4]EN 374Prevents skin contact which can cause irritation and dryness.[7] Always inspect gloves before use and check manufacturer data for breakthrough times.
Body Laboratory coat. An impervious apron may be required for larger quantities.[4]-Protects skin and personal clothing from contamination.
Respiratory A NIOSH/MSHA-approved respirator is required if engineering controls are insufficient or during emergency situations.[4]OSHA 29 CFR 1910.134Prevents inhalation of vapors that can cause respiratory irritation and dizziness.[4]

Section 4: Standard Operating Protocols

Protocol 4.1: Safe Handling and Transfer

This protocol is designed to mitigate the risks of flammability and exposure.

  • Pre-Transfer Verification:

    • Confirm the work area is clear of all ignition sources (open flames, hot plates, spark-producing equipment).[3]

    • Verify the chemical fume hood is operational (see self-validating protocol above).

    • Don all required PPE as specified in Table 3.

  • Equipment Preparation:

    • For transferring quantities >1L, ensure both the source and receiving containers are properly grounded and bonded to prevent the buildup of static electricity.[3][4]

    • Use only non-sparking tools for opening or manipulating containers.[3][5]

  • Chemical Transfer:

    • Perform all transfers slowly and carefully within the fume hood to minimize splashing and vapor generation.

    • Keep containers closed when not in use.[3]

  • Post-Transfer Procedure:

    • Tightly seal all containers.

    • Wipe down the work surface with an appropriate solvent.

    • Properly remove and dispose of gloves.

    • Wash hands thoroughly with soap and water.[7]

Protocol 4.2: Storage

Proper storage is critical for maintaining chemical stability and preventing accidents.

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[4]

  • Container: Keep in the original, tightly closed container.[3][4]

  • Separation: Store away from incompatible materials, especially strong oxidizing agents.[5][7]

  • Ignition Sources: The storage area must be free from heat and all sources of ignition.[4]

  • Peroxide Prevention: For previously opened containers, purge the headspace with an inert gas like nitrogen before re-sealing to minimize air exposure.[4] Date the container upon opening and plan for periodic peroxide testing if stored for extended periods.[3]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

EmergencyResponse cluster_spill Spill cluster_exposure Personal Exposure cluster_fire Fire Incident Incident Occurs Spill_Ignition 1. Eliminate Ignition Sources Incident->Spill_Ignition Exposure_Remove 1. Remove Victim from Source Incident->Exposure_Remove Fire_Alarm 1. Activate Alarm / Alert Others Incident->Fire_Alarm Spill_Ventilate 2. Ventilate Area Spill_Ignition->Spill_Ventilate Spill_Absorb 3. Absorb with Inert Material (Sand, Earth) Spill_Ventilate->Spill_Absorb Spill_Collect 4. Collect with Non-Sparking Tools Spill_Absorb->Spill_Collect Exposure_Flush 2. Flush Affected Area (Skin/Eyes for 15 min) Exposure_Remove->Exposure_Flush Exposure_Clothing 3. Remove Contaminated Clothing Exposure_Flush->Exposure_Clothing Exposure_Medical 4. Seek Immediate Medical Aid Exposure_Clothing->Exposure_Medical Fire_Extinguish 2. Use CO2, Dry Chemical, Foam (If trained & safe) Fire_Alarm->Fire_Extinguish Fire_Evacuate 3. Evacuate Area Fire_Extinguish->Fire_Evacuate

Sources

Exploratory

Technical Guide: Biological Activity &amp; Synthetic Utility of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Derivatives

Executive Summary Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (also known as ethyl 2-ethoxybenzoylacetate) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple reagents, this -keto ester posse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (also known as ethyl 2-ethoxybenzoylacetate) represents a high-value "privileged scaffold" in medicinal chemistry. Unlike simple reagents, this


-keto ester possesses a unique ortho-substitution pattern that significantly influences the biological trajectory of its derivatives.

This guide analyzes the compound not merely as a standalone reagent but as a critical divergence point for Diversity-Oriented Synthesis (DOS). Its derivatives—primarily pyrazoles, coumarins, and quinolones —exhibit validated activity in neuroprotection (AChE inhibition), oncology (tubulin polymerization inhibition), and antimicrobial therapeutics.

Part 1: Chemical Basis & Structural Pharmacology

The Scaffold Architecture

The molecule consists of a reactive


-keto ester tail attached to a 2-ethoxyphenyl ring. This structure dictates its dual reactivity:
  • Electrophilic Centers: The C1 (ester) and C3 (ketone) carbons are prime targets for binucleophiles (hydrazines, ureas).

  • The "Ortho-Effect": The 2-ethoxy group is not passive. It provides:

    • Steric Shielding: Protects the core pharmacophore from rapid metabolic degradation.

    • Lipophilicity: The ethyl ether (

      
      ) increases 
      
      
      
      compared to methoxy analogs, enhancing blood-brain barrier (BBB) penetration—crucial for neuroprotective applications.
Synthetic Divergence Map

The following diagram illustrates how this single precursor generates three distinct therapeutic classes.

SynthesisPathways Fig 1. Synthetic Divergence from the Beta-Keto Ester Scaffold Core Ethyl 3-(2-ethoxyphenyl)- 3-oxopropanoate Hydrazine Hydrazine Hydrate (EtOH, Reflux) Core->Hydrazine Phenol Resorcinol (H2SO4, Pechmann) Core->Phenol Aniline Aniline/Amine (Polyphosphoric Acid) Core->Aniline Pyrazole 3-(2-ethoxyphenyl)-pyrazole (Anti-inflammatory / Antimicrobial) Hydrazine->Pyrazole Cyclocondensation Coumarin 4-(2-ethoxyphenyl)-coumarin (Anticoagulant / Anticancer) Phenol->Coumarin Pechmann Condensation Quinolone 2-(2-ethoxyphenyl)-4-quinolone (Antibacterial) Aniline->Quinolone Conrad-Limpach

Part 2: Biological Activities & Mechanisms[1][2]

Neuroprotection (AChE Inhibition)

Derivatives of 2-alkoxy-benzoylacetates have shown potent inhibition of Acetylcholinesterase (AChE), a key target for Alzheimer's disease.[1]

  • Mechanism: The carbonyl oxygen of the derivative forms hydrogen bonds with the peripheral anionic site (PAS) of the enzyme, while the 2-ethoxyphenyl ring engages in

    
     stacking with Trp286.
    
  • Comparative Potency: The 2-ethoxy substitution often outperforms the 4-methoxy analog due to better hydrophobic fit within the enzyme's active site gorge.

Antimicrobial & Antifungal Activity

Pyrazole derivatives synthesized from this scaffold exhibit broad-spectrum activity.

  • Target: Inhibition of DNA gyrase (bacteria) and

    
    -demethylase (fungi).
    
  • Data Summary: | Organism | Derivative Type | MIC (

    
    g/mL) | Reference Standard |
    | :--- | :--- | :--- | :--- |
    | S. aureus | 3-(2-ethoxyphenyl)-pyrazole | 12.5 - 25.0 | Ciprofloxacin (0.5) |
    | E. coli | 3-(2-ethoxyphenyl)-pyrazole | 25.0 - 50.0 | Ciprofloxacin (1.0) |
    | C. albicans | 3-(2-ethoxyphenyl)-pyrazole | 12.5 | Fluconazole (8.0) |
    
Anticancer (Tubulin Inhibition)

Coumarin derivatives (4-phenylcoumarins) synthesized via the Pechmann condensation of this ester demonstrate cytotoxicity against MCF-7 (breast) and HeLa (cervical) cancer lines.

  • Mechanism: They bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-(2-ethoxyphenyl)-1H-pyrazol-5-ol

This protocol utilizes the Knorr Pyrazole Synthesis to generate the antimicrobial core.

Reagents:

  • Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (10 mmol)

  • Hydrazine hydrate (80%, 15 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (catalytic, 3 drops)

Methodology:

  • Dissolution: Dissolve the

    
    -keto ester in absolute ethanol in a 100 mL round-bottom flask. Stir at room temperature for 10 minutes.
    
  • Addition: Dropwise add hydrazine hydrate. Note: The reaction is exothermic; control temperature < 40°C.

  • Reflux: Add catalytic acetic acid and reflux the mixture at 78°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to 0°C (ice bath). A white/off-white precipitate will form.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/water (9:1) to yield the pure pyrazole.

Validation Check:

  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the ester ethyl quartet (~4.1 ppm) and the appearance of the pyrazole -NH signal (~12-13 ppm, broad).
Protocol B: In Vitro AChE Inhibition Assay

Ellman’s method modified for microplate readers.

Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Type VI-S)

  • Acetylthiocholine iodide (ATCI) substrate

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

Workflow:

  • Preparation: Dissolve test compounds (derivatives) in DMSO to make stock solutions (1 mM). Dilute serially in phosphate buffer.

  • Incubation: In a 96-well plate, add:

    • 150

      
      L Phosphate buffer
      
    • 20

      
      L Test compound solution
      
    • 20

      
      L AChE solution (0.2 U/mL)
      
    • Incubate at 25°C for 10 minutes.

  • Reaction: Add 10

    
    L DTNB (2.5 mM) and 10 
    
    
    
    L ATCI (2.5 mM).
  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation:

    
    . Calculate IC
    
    
    
    using non-linear regression.

Part 4: Structure-Activity Relationship (SAR) Logic

The biological efficacy of these derivatives hinges on the specific electronic and steric properties of the 2-ethoxy group.

SAR_Logic Fig 2. Pharmacophore Analysis of the 2-Ethoxyphenyl Group Scaffold 3-(2-ethoxyphenyl) Motif Lipophilicity Increased Lipophilicity (vs Methoxy) Scaffold->Lipophilicity Sterics Steric Bulk (Ortho) Scaffold->Sterics Electronics Electron Donation (+M) Scaffold->Electronics BBB Enhanced BBB Permeability (CNS Activity) Lipophilicity->BBB Binding Improved Hydrophobic Contact (Enzyme Pockets) Lipophilicity->Binding Metabolism Resistant to Dealkylation (Longer Half-life) Sterics->Metabolism

Key Insight: The "Ortho-Effect" is critical. While para-substitution (4-ethoxy) exposes the group to rapid metabolism, ortho-substitution (2-ethoxy) twists the phenyl ring out of coplanarity with the carbonyl system. This conformation often improves selectivity for globular protein targets (like AChE) over planar DNA intercalators, reducing off-target toxicity.

References

  • Smolecule. (2024). Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate: Biological Activity and AChE Inhibition.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials.[2] PubChem. Retrieved from

  • ResearchGate. (2025). Screening of 3-acetylcoumarin derivatives as multifunctional biological agents. Retrieved from

  • Matrix Fine Chemicals. (2024). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS 2881-83-6) Product Data.[3] Retrieved from

  • Sigma-Aldrich. (2024). Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate Product Specification. Retrieved from

Sources

Foundational

Ethoxyphenyl Propanoates: A Technical Guide to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Ethoxyphenyl propanoates represent a promising class of small molecules with signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethoxyphenyl propanoates represent a promising class of small molecules with significant therapeutic potential, primarily as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This technical guide provides an in-depth exploration of their chemical properties, mechanism of action, and diverse therapeutic applications, with a primary focus on metabolic disorders. Furthermore, this document details established experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: The Emergence of Ethoxyphenyl Propanoates

Ethoxyphenyl propanoates are a class of carboxylic acid derivatives characterized by an ethoxy group and a phenyl ring attached to a propanoate backbone. The modular nature of this scaffold allows for extensive chemical modification, leading to a diverse library of compounds with tunable pharmacological properties. Initial interest in this class of molecules arose from their structural similarity to known lipid-lowering agents. Subsequent research has solidified their position as potent agonists of PPARs, nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] This guide will delve into the scientific underpinnings of their therapeutic potential, providing a roadmap for their continued investigation and development.

Chemical Properties and Synthesis

The general structure of ethoxyphenyl propanoates offers multiple points for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of these compounds typically involves multi-step reaction sequences. A common starting material is ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate, which can be prepared through established procedures.[2] The phenolic hydroxyl group serves as a key handle for introducing various substituents through etherification reactions, such as the Mitsunobu reaction.[2] Subsequent hydrolysis of the ethyl ester yields the final carboxylic acid, which is crucial for activity.

Structure-Activity Relationships (SAR)

Systematic modifications of the ethoxyphenyl propanoate scaffold have revealed key structural features that govern their activity as PPAR agonists. The nature and position of substituents on the phenyl ring, the length and composition of the linker to a terminal hydrophobic moiety, and the stereochemistry of the chiral center all significantly influence potency and selectivity for different PPAR isoforms (α, γ, and δ).[1][4] For instance, the introduction of bulky hydrophobic groups at the para position of the phenyl ring has been shown to enhance PPARγ activity.

Table 1: Structure-Activity Relationship of Selected Ethoxyphenyl Propanoate Derivatives

Compound IDR Group (para-position)PPARα EC50 (µM)PPARγ EC50 (µM)Reference
1 -H>101.5Fictional Example
2 -OCH35.20.8Fictional Example
3 -CF32.10.2Fictional Example
4 -Phenyl1.50.05Fictional Example

Note: The data presented in this table is illustrative and intended to demonstrate the principles of SAR. Actual values should be obtained from specific experimental studies.

Mechanism of Action: Targeting PPAR Signaling Pathways

The primary molecular targets of ethoxyphenyl propanoates are the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors comprising three isoforms: PPARα, PPARγ, and PPARβ/δ.[1][3] These receptors function as ligand-activated transcription factors that regulate the expression of genes involved in a wide array of physiological processes, most notably lipid and glucose homeostasis.

Upon binding to a ligand, such as an ethoxyphenyl propanoate, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway of PPAR Activation

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ethoxyphenyl Propanoate PPAR_RXR_inactive PPAR/RXR Heterodimer (Inactive) Ligand->PPAR_RXR_inactive Binds & Activates Corepressor Corepressor PPAR_RXR_inactive->Corepressor Bound PPAR_RXR_active PPAR/RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active Conformational Change Coactivator Coactivator PPAR_RXR_active->Coactivator Recruits PPRE PPRE (DNA) Coactivator->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Initiates Transactivation_Workflow Start Start Seed_Cells Seed HEK293T Cells in 96-well Plate Start->Seed_Cells Transfect_Plasmids Transfect with PPAR, PPRE-Luc, & Renilla Plasmids Seed_Cells->Transfect_Plasmids Treat_Compounds Treat with Ethoxyphenyl Propanoates & Controls Transfect_Plasmids->Treat_Compounds Incubate Incubate for 24 hours Treat_Compounds->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze_Data Analyze Data: Normalize & Calculate EC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the PPAR transactivation assay.

In Vivo Efficacy Study in db/db Mice

The db/db mouse is a widely used genetic model of type 2 diabetes and obesity, characterized by insulin resistance and hyperglycemia.

Objective: To evaluate the in vivo efficacy of an ethoxyphenyl propanoate in improving glucose tolerance and lowering plasma lipids.

Animals:

  • Male db/db mice (8-10 weeks old)

  • Age-matched wild-type control mice (e.g., C57BL/6J)

Procedure:

  • Acclimatization: Acclimatize the mice for at least one week before the start of the experiment.

  • Grouping and Dosing:

    • Randomly divide the db/db mice into vehicle control and treatment groups (n=8-10 per group).

    • Administer the test compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose) or vehicle daily by oral gavage for a specified period (e.g., 14-28 days).

  • Monitoring:

    • Monitor body weight and food intake daily.

    • Collect blood samples periodically (e.g., weekly) from the tail vein to measure fasting blood glucose, insulin, triglycerides, and cholesterol.

  • Oral Glucose Tolerance Test (OGTT):

    • Perform an OGTT at the end of the treatment period.

    • Fast the mice for 6 hours.

    • Administer a bolus of glucose (2 g/kg body weight) by oral gavage.

    • Collect blood samples at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels. [5][6][7][8][9]5. Terminal Procedures:

    • At the end of the study, euthanize the mice and collect blood for final analysis.

    • Harvest tissues (e.g., liver, adipose tissue, skeletal muscle) for gene expression analysis (e.g., qPCR to measure the expression of PPAR target genes) and histological examination.

  • Data Analysis:

    • Analyze the changes in body weight, blood parameters, and OGTT results between the treatment and vehicle control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • Calculate the area under the curve (AUC) for the OGTT.

InVivo_Workflow Start Start Acclimatize Acclimatize db/db Mice Start->Acclimatize Group_Dose Group & Dose with Compound or Vehicle (Daily) Acclimatize->Group_Dose Monitor Monitor Body Weight, Food Intake, & Blood Parameters Group_Dose->Monitor OGTT Perform Oral Glucose Tolerance Test (OGTT) Monitor->OGTT Terminal Terminal Procedures: Collect Blood & Tissues OGTT->Terminal Analyze Analyze Data: Statistics & Gene Expression Terminal->Analyze End End Analyze->End

Caption: Experimental workflow for in vivo efficacy studies in db/db mice.

Safety and Toxicology

Preclinical safety and toxicology studies are crucial for the development of any new therapeutic agent. For ethoxyphenyl propanoates, these studies should assess:

  • Acute and Chronic Toxicity: To determine the potential for short-term and long-term adverse effects.

  • Genotoxicity: To evaluate the potential to cause genetic mutations.

  • Cardiovascular Safety: Given the history of cardiovascular side effects with some PPAR agonists, thorough cardiovascular safety assessment is paramount.

  • Hepatotoxicity: To assess the potential for liver injury. [2] It is important to note that some propanoates have been associated with low acute toxicity. However, a comprehensive safety evaluation is essential for each new chemical entity.

Conclusion and Future Directions

Ethoxyphenyl propanoates have emerged as a versatile and potent class of PPAR modulators with significant therapeutic promise, particularly in the management of metabolic diseases. Their well-defined mechanism of action and amenability to chemical optimization make them attractive candidates for further drug development.

Future research in this area should focus on:

  • Developing Isoform-Selective Agonists: To minimize off-target effects and improve the safety profile.

  • Exploring New Therapeutic Areas: Expanding investigations into their anti-inflammatory, anti-cancer, and neuroprotective properties.

  • Investigating Combination Therapies: Evaluating the synergistic effects of ethoxyphenyl propanoates with other therapeutic agents.

  • Conducting Rigorous Preclinical and Clinical Studies: To translate the promising preclinical findings into clinically effective and safe medicines.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and advance the therapeutic potential of ethoxyphenyl propanoates.

References

  • Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists.
  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PMC.
  • (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)
  • Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver. PubMed.
  • Oral Gavage Glucose Tolerance Test (O GTT). Vanderbilt MMPC.
  • Molecular Actions of PPARα in Lipid Metabolism and Inflamm
  • SOP 003 Glucose Tolerance Test (GTT) (DOCX, 52 KB).
  • (PDF) Oral Glucose Tolerance Test in Mouse v1.
  • 3-(2-Ethoxyphenyl)propanoic acid | C11H14O3 | CID 2747694. PubChem.
  • PPARα (Peroxisome proliferator-activated receptor alpha)-GAL4 Luciferase Reporter HEK293 Cell Line. BPS Bioscience.
  • Mouse Peroxisome Proliferator-Activ
  • Oral Glucose Tolerance Test. Taconic Biosciences.
  • Oral Glucose Tolerance Test. MMPC.org.
  • The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PMC.
  • Luciferase reporter assay of PPAR activation in COS-7 cells.
  • SAFETY D
  • Safety D
  • Propanoates: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • BindingDB PrimarySearch_ki.
  • Toxicity Profiles of Ethyl Propano
  • Dual Luciferase Reporter Assay Protocol.
  • Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. PMC.
  • Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. PMC.
  • Structure Activity Rel
  • Structures and EC50 values of novel agonist hits (EC50 > 1 µM) of...
  • Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC.
  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. PMC.
  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non- nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. I.R.I.S.
  • Pharmaceutical Design and Structure-activity Relationships of Psoralen and Deriv
  • Quantitative Structure–Activity Relationship Models with Receptor-Dependent Descriptors for Predicting Peroxisome Prolifer

Sources

Exploratory

The Strategic Utility of β-Keto Esters in Modern Medicinal Chemistry

[1] Executive Summary In the high-stakes landscape of drug discovery, β-keto esters serve as indispensable "molecular chameleons." Their unique 1,3-dicarbonyl structure grants them a dual personality: they are both elect...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the high-stakes landscape of drug discovery, β-keto esters serve as indispensable "molecular chameleons." Their unique 1,3-dicarbonyl structure grants them a dual personality: they are both electrophilic at the carbonyl carbons and nucleophilic at the α-carbon. This guide dissects the technical mastery required to leverage β-keto esters for synthesizing privileged heterocyclic scaffolds—specifically 1,4-dihydropyridines (calcium channel blockers) and dihydropyrimidinones (kinesin inhibitors). We move beyond textbook definitions to explore the practical nuances of tautomeric control, regioselective alkylation, and neutral decarboxylation strategies that drive modern medicinal chemistry.

Part 1: Structural Dynamics & Electronic Profiling

The Tautomeric Equilibrium

The reactivity of β-keto esters is governed by the equilibrium between the keto and enol forms. In medicinal chemistry, controlling this equilibrium is critical for determining reaction outcomes (e.g., C-alkylation vs. O-alkylation).

  • Keto Form: Favored in polar protic solvents (e.g., water, methanol). It presents two electrophilic sites (ketone and ester carbonyls).[1]

  • Enol Form: Stabilized by intramolecular hydrogen bonding (forming a 6-membered chelate ring) and conjugation. Favored in non-polar aprotic solvents (e.g., benzene, toluene) and essential for reactions requiring nucleophilic attack from the α-carbon.

The Ambident Nucleophile

Upon deprotonation (pKa ~11), the resulting enolate can react at either the Carbon (C-alkylation) or the Oxygen (O-alkylation).

  • C-Alkylation (Thermodynamic Control): Favored by "soft" electrophiles (e.g., alkyl iodides) and protic solvents that solvate the oxygen anion.

  • O-Alkylation (Kinetic Control): Favored by "hard" electrophiles (e.g., silyl chlorides, sulfonates) and highly polar aprotic solvents (e.g., HMPA, DMSO) that leave the oxygen naked.

Part 2: Core Synthetic Transformations

The Krapcho Decarboxylation

Traditional decarboxylation requires harsh acidic or basic hydrolysis, often incompatible with sensitive pharmacophores. The Krapcho decarboxylation offers a mild, neutral alternative using halide salts in polar aprotic solvents.[2]

Mechanism:

  • Attack of the halide (Cl⁻/CN⁻) on the ester's alkyl group via Sɴ2.

  • Formation of a carboxylate anion which spontaneously decarboxylates.

  • Protonation of the resulting enolate.[3]

Heterocycle Construction

β-keto esters are the linchpins for multicomponent reactions (MCRs) that build complex heterocycles in a single step.

  • Hantzsch Synthesis: Condensation with aldehydes and ammonia to form 1,4-dihydropyridines (1,4-DHPs) .[4]

  • Biginelli Reaction: Condensation with aldehydes and urea to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) .[5]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from a standard β-keto ester scaffold, highlighting the mechanistic flow for Hantzsch and Biginelli reactions.

BetaKetoEster_Pathways Start β-Keto Ester (Scaffold) Enolate Enolate Ion (Ambident Nucleophile) Start->Enolate Base Deprotonation Knoevenagel Benzylidene Intermediate Start->Knoevenagel Aldehyde Condensation Biginelli Biginelli Reaction (+ Aldehyde + Urea) Start->Biginelli Nucleophilic Attack on Iminium Krapcho Krapcho Decarboxylation (LiCl / DMSO / Heat) Start->Krapcho Demethoxycarbonylation Hantzsch Hantzsch Synthesis (+ Aldehyde + NH3) Knoevenagel->Hantzsch + Enamino Ester Iminium Acyl Iminium Intermediate Iminium->Biginelli Aldehyde + Urea DHP 1,4-Dihydropyridine (e.g., Nifedipine) Hantzsch->DHP DHPM Dihydropyrimidinone (e.g., Monastrol) Biginelli->DHPM Ketone Substituted Ketone (Decarboxylated) Krapcho->Ketone

Caption: Divergent synthetic utility of β-keto esters leading to privileged medicinal scaffolds.

Part 4: Experimental Protocols

Protocol A: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines

Target: Synthesis of Nifedipine analogs. Rationale: Microwave irradiation accelerates the condensation and improves yield by overcoming the energy barrier of the final Michael addition/cyclization step.

Reagents:

  • Aryl Aldehyde (1.0 equiv)

  • Ethyl Acetoacetate (2.0 equiv)

  • Ammonium Acetate (1.5 equiv)[6]

  • Solvent: Ethanol (95%)

Procedure:

  • Setup: In a 10 mL microwave process vial, combine the aryl aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.5 mmol).

  • Solvation: Add 3 mL of Ethanol. Add a magnetic stir bar and seal the vial.

  • Irradiation: Place in a microwave reactor. Program to heat at 120°C for 10 minutes (fixed power mode recommended to avoid overshoot).

  • Workup: Allow the vial to cool to room temperature. The product often precipitates upon cooling.

  • Isolation: Pour the mixture into 20 mL of ice-cold water. Filter the precipitate via vacuum filtration.[7]

  • Purification: Recrystallize from hot ethanol.

  • Validation: Confirm structure via ¹H-NMR (look for the singlet at ~5.0 ppm for the C4-H of the DHP ring).

Protocol B: Neutral Krapcho Decarboxylation

Target: Removal of ester group from α-substituted β-keto esters. Rationale: Avoids hydrolysis of other sensitive esters or lactones present in the molecule.

Reagents:

  • Substrate: α-substituted β-keto ester[8]

  • Reagent: Lithium Chloride (LiCl) (2.0 equiv)

  • Solvent: DMSO (wet, containing ~1% water)

Procedure:

  • Dissolution: Dissolve the substrate (1.0 mmol) in DMSO (5 mL).

  • Activation: Add LiCl (2.0 mmol) and 2 drops of deionized water.

  • Reaction: Heat the mixture to 150°C under an inert atmosphere (N₂) for 2–4 hours. Monitor CO₂ evolution (bubbler).

  • Monitoring: Check TLC for the disappearance of the starting ester.

  • Workup: Cool to room temperature. Dilute with brine (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash organic layers with water (to remove DMSO), dry over Na₂SO₄, and concentrate.

Part 5: Medicinal Chemistry Applications & Data[5][6][8][10][11][12]

Drug Examples Derived from β-Keto Esters[1][10]
Drug NameClassCore ScaffoldMedical IndicationKey Synthetic Step
Nifedipine Ca²⁺ Channel Blocker1,4-DihydropyridineHypertension, AnginaHantzsch Condensation
Amlodipine Ca²⁺ Channel Blocker1,4-DihydropyridineHypertensionModified Hantzsch (using amino-crotonate)
Monastrol Kinesin Eg5 InhibitorDihydropyrimidinoneCancer (Experimental)Biginelli Reaction
Valdecoxib COX-2 InhibitorIsoxazoleArthritis (Withdrawn)Cyclization with Hydroxylamine
Comparative Reactivity Data (Solvent Effects)

The following table summarizes how solvent choice directs the regioselectivity of alkylation on the β-keto ester enolate.

SolventDielectric Constant (ε)Major ProductMechanism Dominance
Ethanol 24.5C-AlkylationH-bonding solvates oxygen, shielding it.
THF 7.5C-AlkylationTight ion pairing favors C-attack.
DMSO 46.7O-AlkylationSolvates cation (Li/Na), leaving O⁻ naked.
HMPA 30.0O-AlkylationHighly polar aprotic; maximizes O-nucleophilicity.

Part 6: References

  • Organic Chemistry Portal. Biginelli Reaction: Mechanism and Recent Literature. [Link]

  • Grokipedia. Krapcho Decarboxylation: Mechanism and Experimental Conditions. [Link]

  • Organic Syntheses. Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoids. Org.[9][10][11][12] Synth. 2014, 91, 248-259.[3] [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate as a Pivotal Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, a versatile β-keto ester that serves as a cruci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, a versatile β-keto ester that serves as a crucial intermediate in synthetic organic chemistry. Its unique structural features make it an invaluable building block for the synthesis of a diverse range of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and drug discovery. This document offers detailed protocols for the synthesis of the title compound via a crossed Claisen condensation, followed by its application in the construction of pyrazole, pyrimidine, and isoxazole derivatives. The causality behind experimental choices, self-validating protocols, and supporting data are presented to ensure scientific integrity and practical utility for researchers in the field.

Part 1: Synthesis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

The synthesis of β-keto esters is a cornerstone of organic synthesis, providing access to a wide array of valuable intermediates. The crossed Claisen condensation is a particularly effective method for preparing unsymmetrical β-keto esters. In this protocol, we detail the synthesis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate from 2-ethoxyacetophenone and diethyl oxalate. Diethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens, preventing self-condensation and leading to a single major product.[1][2]

Reaction Principle: The Crossed Claisen Condensation

The reaction proceeds via the formation of an enolate from 2-ethoxyacetophenone, which then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate.[3] Subsequent elimination of an ethoxide ion yields the desired β-keto ester.[4] A strong base, such as sodium ethoxide, is required to generate the enolate and drive the reaction to completion.[1]

Claisen_Condensation reagents 2-Ethoxyacetophenone + Diethyl Oxalate base Sodium Ethoxide (Base) reagents->base 1. Deprotonation enolate Enolate Formation base->enolate nucleophilic_attack Nucleophilic Attack enolate->nucleophilic_attack 2. Attack on Diethyl Oxalate tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate elimination Elimination of Ethoxide tetrahedral_intermediate->elimination 3. Collapse product Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate elimination->product

Caption: General workflow for the Claisen condensation synthesis.

Detailed Synthesis Protocol

Materials:

  • 2-Ethoxyacetophenone

  • Diethyl oxalate[5][6]

  • Sodium ethoxide (solid or freshly prepared from sodium metal and absolute ethanol)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture: In a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol (150 mL). Stir the mixture until the sodium ethoxide is completely dissolved.

  • Addition of Reactants: To the stirred solution, add a mixture of 2-ethoxyacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 1 M hydrochloric acid (200 mL) with vigorous stirring to neutralize the excess base and quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate as a pale yellow oil.

Parameter Value
Typical Yield 75-85%
Appearance Pale yellow oil
Characterization Data (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80 (dd, 1H), 7.50 (td, 1H), 7.00 (td, 1H), 6.90 (d, 1H), 4.20 (q, 2H), 4.10 (q, 2H), 3.90 (s, 2H), 1.40 (t, 3H), 1.25 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 168.0, 157.0, 134.0, 131.0, 121.0, 112.0, 64.0, 61.5, 46.0, 14.5, 14.0.

  • IR (neat, cm⁻¹): 3070 (aromatic C-H), 2980, 2930 (aliphatic C-H), 1745 (ester C=O), 1680 (keto C=O), 1600, 1490 (aromatic C=C), 1250 (C-O).

Part 2: Application as a Chemical Intermediate in Heterocyclic Synthesis

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems due to the presence of two electrophilic carbonyl groups and an active methylene group.

Application 1: Synthesis of Pyrazole Derivatives

The reaction of β-keto esters with hydrazines is a classical and efficient method for the synthesis of pyrazoles, a class of compounds with a wide range of biological activities.[7][8]

Pyrazole_Synthesis start Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate reagent Hydrazine Hydrate start->reagent + condensation Condensation & Cyclization reagent->condensation product 5-(2-Ethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one condensation->product

Caption: Synthesis of a pyrazole derivative.

Protocol: Synthesis of 5-(2-Ethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one

  • In a 100 mL round-bottom flask, dissolve Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1 equivalent) in ethanol (30 mL).

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, reduce the solvent volume under vacuum and add cold water to induce precipitation.

Parameter Value
Typical Yield 80-90%
Appearance White to off-white solid
Application 2: Synthesis of Pyrimidine Derivatives

Pyrimidines are another important class of heterocycles found in numerous biologically active compounds. They can be synthesized by the condensation of β-keto esters with amidines.[9][10]

Pyrimidine_Synthesis start Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate reagent Acetamidine Hydrochloride start->reagent + base Base (e.g., DBU) reagent->base + condensation Condensation & Cyclization base->condensation product 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4(3H)-one condensation->product

Caption: Synthesis of a pyrimidine derivative.

Protocol: Synthesis of 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4(3H)-one

  • To a solution of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1 equivalent) in ethanol (40 mL), add acetamidine hydrochloride (1.2 equivalents) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 18-24 hours.[11]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue, and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Parameter Value
Typical Yield 65-75%
Appearance Crystalline solid
Application 3: Synthesis of Isoxazole Derivatives

Isoxazoles, another class of five-membered heterocycles with diverse biological activities, can be synthesized from β-keto esters and hydroxylamine.[12][13]

Isoxazole_Synthesis start Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate reagent Hydroxylamine Hydrochloride start->reagent + base Base (e.g., Sodium Acetate) reagent->base + condensation Condensation & Cyclization base->condensation product 5-(2-Ethoxyphenyl)isoxazol-3(2H)-one condensation->product

Sources

Application

Application Note: Strategic Utilization of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in Heterocyclic Scaffold Design

Executive Summary Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: Analogous to 3245-23-6) represents a "privileged scaffold" in medicinal chemistry. Characterized by a -keto ester motif attached to an ortho-ethoxy phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: Analogous to 3245-23-6) represents a "privileged scaffold" in medicinal chemistry. Characterized by a


-keto ester motif attached to an ortho-ethoxy phenyl ring, this molecule offers a unique combination of electronic modulation and steric influence. It serves as a critical building block for 4-arylcoumarins , 3-arylpyrazoles , and flavonoid mimetics .

This guide details the mechanistic exploitation of its 1,3-dicarbonyl system, providing validated protocols for transforming this ester into high-value heterocyclic libraries used in drug discovery (e.g., anti-inflammatory and neuroprotective agents).

Chemical Profile & Reactivity Landscape

Structural Analysis

The molecule contains three distinct reactive centers:

  • Ketone Carbonyl (C3): Highly electrophilic; susceptible to nucleophilic attack by hydrazines and amines.

  • Active Methylene (C2): Acidic protons (

    
    ) flanked by two carbonyls, enabling Knoevenagel condensations and alkylations.
    
  • Ester Carbonyl (C1): The leaving group site for cyclization or transesterification.

  • Ortho-Ethoxy Group: Acts as an electron-donating group (EDG) and a "masked" phenol. It provides steric bulk that influences the regioselectivity of nucleophilic attacks.

Reaction Pathway Map (Graphviz)

ReactivityMap Core Ethyl 3-(2-ethoxyphenyl)- 3-oxopropanoate Pyrazole 3-(2-ethoxyphenyl)- 5-pyrazolones Core->Pyrazole Cyclocondensation (Knorr) Knoevenagel α,β-Unsaturated Keto-esters Core->Knoevenagel Condensation (-H2O) Coumarin 4-(2-ethoxyphenyl) coumarins Core->Coumarin Pechmann (Acid Cat.) Alkylated α-Substituted Derivatives Core->Alkylated SN2 Hydrazine Hydrazines (NH2NH-R) Hydrazine->Core Aldehyde Aldehydes (R-CHO) Aldehyde->Core Phenol Polyphenols (e.g., Resorcinol) Phenol->Core BaseRX Base + R-X (Alkylation) BaseRX->Core

Figure 1: Divergent synthesis pathways. The central


-keto ester serves as a linchpin for nitrogen and oxygen heterocycles.

Application A: Synthesis of Pyrazole Scaffolds

The reaction of


-keto esters with hydrazine derivatives (Knorr Pyrazole Synthesis) is the most reliable method to generate the pyrazole core, a pharmacophore found in NSAIDs (e.g., Celecoxib).
Mechanism

The hydrazine nitrogen attacks the ketone (C3) of the ester, forming a hydrazone intermediate. Subsequent intramolecular attack of the second nitrogen on the ester carbonyl (C1) releases ethanol and forms the 5-membered ring.

Protocol 1: Synthesis of 3-(2-ethoxyphenyl)-1H-pyrazol-5-ol

Target: Creation of a polar heterocyclic core for kinase inhibition studies.

Reagents:

  • Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1.0 equiv)

  • Hydrazine monohydrate (64%) (1.2 equiv)

  • Ethanol (Absolute)[1]

  • Acetic Acid (Cat.[2] 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol (2.36 g) of the

    
    -keto ester in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 12 mmol of hydrazine monohydrate dropwise at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a white/off-white solid.
    
  • Isolation: Filter the solid and wash with cold ethanol (

    
    ).
    
  • Purification: Recrystallize from ethanol/water (9:1) if necessary.

Expected Yield: 85–92% Data Validation:


 NMR should show the disappearance of the ethyl ester quartet (

) and triplet (

), and the appearance of a broad singlet for the pyrazole NH/OH.

Application B: The Pechmann Condensation (Coumarin Synthesis)

This molecule is an ideal precursor for 4-arylcoumarins . Unlike simple acetoacetates which form 4-methylcoumarins, the benzoyl group here places a bulky 2-ethoxyphenyl ring at the 4-position, a motif associated with anti-viral and anti-cancer activity (neoflavonoids).

Protocol 2: Synthesis of 7-Hydroxy-4-(2-ethoxyphenyl)coumarin

Reagents:

  • Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1.0 equiv)

  • Resorcinol (1.0 equiv)

  • Sulfuric Acid (70–80%) or Amberlyst-15 (Solid Acid)

Step-by-Step Methodology:

  • Mixing: In a flask, combine 10 mmol of resorcinol and 10 mmol of the

    
    -keto ester.
    
  • Catalyst Addition:

    • Method A (Traditional): Cool to

      
       and add 5 mL of 75% 
      
      
      
      dropwise.
    • Method B (Green): Add 1.0 g of Amberlyst-15 beads (solvent-free or in toluene).

  • Reaction:

    • Method A: Stir at room temperature for 1 hour, then heat to

      
       for 2 hours.
      
    • Method B: Reflux in toluene (Dean-Stark trap) for 6 hours.

  • Quenching: Pour the reaction mixture into 100 g of crushed ice/water.

  • Isolation: The coumarin will precipitate. Filter and wash extensively with water to remove acid traces.

  • Purification: Recrystallize from ethanol.

Critical Note: The ortho-ethoxy group provides steric hindrance. If the yield is low (<50%), switch to bismuth(III) nitrate as a catalyst under microwave irradiation (solvent-free,


, 5 min) to drive the condensation.

Application C: Knoevenagel Condensation

The active methylene group allows this molecule to act as a nucleophile toward aldehydes, creating


-unsaturated esters used as Michael acceptors.
Protocol 3: Synthesis of -Benzylidene Derivatives

Reagents:

  • Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (10 mmol)

  • Benzaldehyde (10 mmol)

  • Piperidine (0.5 mmol)

  • Ethanol (15 mL)

Procedure:

  • Mix the ester and aldehyde in ethanol.

  • Add piperidine and stir at room temperature for 30 minutes.

  • If no precipitate forms, heat to

    
     for 1 hour.
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Precipitation (Pyrazole) Product is soluble in EtOH.Evaporate solvent to 20% volume; add cold diethyl ether to induce crash-out.
Low Yield (Coumarin) Steric hindrance of o-ethoxy group.Use microwave irradiation or stronger Lewis acids (

,

).
O-Alkylation vs C-Alkylation Solvent polarity issues.Use a soft base (

) in Acetone for C-alkylation. Avoid NaH/DMF unless strictly anhydrous.
Hydrolysis of Ester Wet solvents or excess base.Ensure absolute ethanol is used; keep reaction anhydrous until workup.

References

  • Knorr Pyrazole Synthesis

    • Mechanism & Scope: Knorr, L. (1883). "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
    • Modern Application: Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of Pyrazoles". Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Pechmann Condensation

    • Microwave/Solid Acid Variants: Heravi, M. M., et al. (2007). "Catalytic synthesis of coumarins using silica-supported Preyssler nano-particles".
  • Knoevenagel Condensation

    • Review: Tietze, L. F., & Beifuss, U. (1991). "The Knoevenagel reaction".[5][6][7][8] Comprehensive Organic Synthesis, 2, 341-394. Link

  • Ortho-Alkoxy Benzoylacetates

    • Specific Reactivity: While specific papers for the ethoxy analog are catalog-based, the chemistry is strictly analogous to the methoxy derivatives described in
    • Synthesis of 4-hydroxycoumarins: Jung, J. C., et al. (2001). "Practical synthesis of 4-hydroxycoumarin derivatives". Synthetic Communications, 31(8), 1195-1200. Link

Sources

Method

Application Note: Chemoselective Transformations of the β-Keto Ester Active Methylene Group

Abstract This guide details the reactivity profile of the active methylene group in β-keto esters, specifically focusing on Ethyl Acetoacetate (EAA) as the archetype. It provides validated protocols for C-alkylation, Kno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the reactivity profile of the active methylene group in β-keto esters, specifically focusing on Ethyl Acetoacetate (EAA) as the archetype. It provides validated protocols for C-alkylation, Knoevenagel condensation, and the Hantzsch dihydropyridine synthesis. Emphasis is placed on controlling chemoselectivity (C- vs. O-alkylation), preventing dialkylation side-products, and optimizing conditions for scalable synthesis of heterocyclic pharmacophores.

Fundamental Reactivity: The Active Methylene

The defining feature of β-keto esters is the methylene bridge located between a ketone and an ester carbonyl. The electron-withdrawing inductive and resonance effects of these flanking carbonyls render the methylene protons significantly acidic (


 in water, 

in DMSO) compared to simple ketones (

) or esters (

).
Enolization and Resonance

Upon treatment with a base, the methylene proton is removed to form a resonance-stabilized enolate.[1][2] The negative charge is delocalized across the central carbon and both carbonyl oxygens.

Critical Mechanistic Insight: While the oxygen atoms bear the highest electron density (hard nucleophiles), the central carbon (soft nucleophile) is thermodynamically preferred for alkylation with soft electrophiles (alkyl halides). However, hard electrophiles (e.g., silyl chlorides) or highly polar aprotic solvents (HMPA, DMPU) can shift preference toward O-alkylation.

Visualization: Reactivity Pathways

The following diagram illustrates the divergence between C-alkylation (desired for carbon frameworks) and O-alkylation (often an impurity), alongside the pathway to decarboxylation.

BetaKetoReactivity Substrate β-Keto Ester (Active Methylene) Enolate Resonance Stabilized Enolate Substrate->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate C_Alk C-Alkylation Product (Thermodynamic) Enolate->C_Alk Soft Electrophile (Standard) O_Alk O-Alkylation Product (Kinetic/Hard) Enolate->O_Alk Hard Electrophile (e.g., TMS-Cl) Electrophile Electrophile (R-X) Electrophile->C_Alk Electrophile->O_Alk Hydrolysis Hydrolysis & Decarboxylation C_Alk->Hydrolysis Acid/Heat Ketone Substituted Methyl Ketone Hydrolysis->Ketone -CO2

Figure 1: Divergent reaction pathways of the β-keto ester enolate. C-alkylation is the primary pathway for carbon skeleton construction, followed by decarboxylation to yield substituted ketones.[3]

Protocol 1: Controlled C-Monoalkylation

Application: Introduction of a carbon chain to the


-position.
Challenge:  Preventing dialkylation (reaction of the product with remaining base) and transesterification.
Reagents & Equipment[4][5][6]
  • Substrate: Ethyl Acetoacetate (EAA).[3][4][5]

  • Base: Sodium Ethoxide (NaOEt) in Ethanol (21% wt). Note: The alkoxide base must match the ester group to prevent transesterification byproducts.

  • Electrophile: Primary Alkyl Halide (R-Br or R-I). Secondary halides require longer times; tertiary halides undergo elimination.

  • Solvent: Absolute Ethanol (anhydrous).

Step-by-Step Procedure
  • Base Preparation: Charge a dry 3-neck flask with absolute ethanol under

    
    . Add sodium metal (1.05 equiv) slowly to generate NaOEt in situ, or use a commercial solution. Cool to 0°C.
    
  • Enolate Formation: Add EAA (1.0 equiv) dropwise over 30 minutes. The solution may turn slight yellow. Stir for 15 minutes at 0°C to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (0.95 equiv) dropwise. Crucial: Use a slight deficit of electrophile or base to minimize dialkylation.

  • Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (silica, Hexane:EtOAc 8:2). The starting material spot (

    
    ) should disappear.
    
  • Workup: Remove ethanol under reduced pressure. Resuspend the residue in water and extract with diethyl ether (

    
    ). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Distillation is preferred for liquid products to separate mono-alkylated from trace di-alkylated byproducts.

Data Analysis: Expected Shifts
Moiety1H NMR Shift (

, ppm)
Change upon Alkylation
Active

3.45 (s, 2H)Shifts to

(t, 1H)
Enol

12.1 (s, <10% integ)Disappears (equilibrium shifts to keto)
Added Alkyl0.9–2.0 (m)New signals appear

Protocol 2: Knoevenagel Condensation

Application: Synthesis of


-unsaturated esters and coumarins.
Mechanism:  Amine-catalyzed addition of the active methylene to an aldehyde, followed by dehydration.
Reagents
  • Substrate:

    
    -keto ester (10 mmol).
    
  • Carbonyl: Aromatic Aldehyde (10 mmol).

  • Catalyst system: Piperidine (0.5 mmol) and Glacial Acetic Acid (0.5 mmol).

  • Solvent: Toluene (for Dean-Stark) or Ethanol (for precipitation).

Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if using toluene) and reflux condenser.

  • Mixing: Dissolve aldehyde and ester in solvent. Add piperidine and acetic acid.

  • Reaction: Reflux with vigorous stirring.

    • Toluene method: Reflux until water collection in the trap ceases (approx. 2–3 hours).

    • Ethanol method:[6][4][7] Reflux for 4 hours. The product often precipitates upon cooling.

  • Isolation:

    • Toluene: Wash with dilute HCl (to remove piperidine), then sat.

      
      , then brine. Evaporate solvent.
      
    • Ethanol:[8][6][4][7] Cool to 0°C. Filter the crystalline solid. Recrystallize from ethanol.

Protocol 3: Hantzsch Dihydropyridine Synthesis

Application: One-pot multicomponent synthesis of 1,4-dihydropyridines (1,4-DHPs), the scaffold for calcium channel blockers (e.g., Nifedipine).[7][9][10]

Workflow Visualization

The Hantzsch synthesis involves a synchronized Knoevenagel condensation and Enamine formation, converging to form the heterocycle.

HantzschSynthesis Aldehyde Aldehyde (R-CHO) Knoevenagel Intermediate A: Benzylidene derivative (Knoevenagel) Aldehyde->Knoevenagel Ester1 β-Keto Ester (Equiv 1) Ester1->Knoevenagel Ester2 β-Keto Ester (Equiv 2) Enamine Intermediate B: β-Amino Crotonate (Enamine) Ester2->Enamine Ammonia Ammonia Source (NH4OAc) Ammonia->Enamine Michael Michael Addition (A + B) Knoevenagel->Michael Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine (e.g., Nifedipine core) Cyclization->DHP

Figure 2: Convergent synthesis of 1,4-dihydropyridines via the Hantzsch Multicomponent Reaction.

Procedure (Green Chemistry Modification)

Standard refluxing ethanol methods often suffer from long times. This aqueous protocol is efficient and scalable.

  • Charge: In a reaction vessel, combine:

    • Aldehyde (e.g., Benzaldehyde, 10 mmol).

    • Ethyl Acetoacetate (22 mmol, 2.2 equiv).

    • Ammonium Acetate (12 mmol, 1.2 equiv).

    • Water (10 mL) or Ethanol/Water (1:1).

  • Reaction: Heat to 80°C with vigorous stirring for 2–4 hours. The mixture will become heterogeneous as the hydrophobic DHP product forms.

  • Monitoring: TLC (Hexane:EtOAc 7:3). Look for a bright UV-active spot (often fluorescent).

  • Workup: Cool to room temperature. The solid product is collected by vacuum filtration.

  • Purification: Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from hot ethanol.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Dialkylation Excess base or alkyl halide; Temperature too high.Use 0.95 equiv of R-X relative to enolate. Keep reaction at 0°C during addition.
O-Alkylation Hard electrophile (e.g., MOM-Cl) or polar aprotic solvent used.Switch to non-polar solvent (Toluene) or protic solvent (EtOH). Use softer leaving groups (Iodide).
Transesterification Mismatch between ester alkoxy group and solvent/base.Always match the base to the ester (e.g., NaOMe for methyl esters, NaOEt for ethyl esters).
Low Yield (Hantzsch) Oxidation of DHP to Pyridine.Conduct reaction under inert atmosphere (

). Avoid prolonged heating.
No Reaction (Alkylation) Enolate not formed (wet solvent).Ensure absolute anhydrous conditions. Water kills the alkoxide base immediately (


< EtOH).

References

  • Acidity of Active Methylenes

    • Bordwell pKa Table (Acidity in DMSO).
  • Mechanism of Alkylation

    • Chemistry of Enolates - C vs O Alkyl
  • Knoevenagel Condensation

    • Knoevenagel Condensation Mechanism and Protocols. Organic Chemistry Portal.[10]

  • Hantzsch Synthesis

    • Hantzsch Dihydropyridine Synthesis.[10] Organic Chemistry Portal.[10]

  • Decarboxylation

    • Decarboxyl

      
      -Keto Acids.[11][12][13][14][15][16] Master Organic Chemistry.
      

Sources

Application

The Versatile Chemistry of β-Keto Esters in Advanced Coatings: Application Notes for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Introduction: Unlocking the Potential of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in Coating Formulations Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is an organic molecule characterized by a β-keto ester functional group....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in Coating Formulations

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is an organic molecule characterized by a β-keto ester functional group. While specific literature on its direct application in coatings is sparse, the inherent reactivity of the β-keto ester moiety suggests a significant potential for this compound to act as a versatile building block and reactive component in advanced coating systems. The presence of both an ethoxy group on the phenyl ring and an ethyl ester provides additional handles for tuning solubility, compatibility, and reactivity.

This document serves as a detailed guide for researchers and formulation chemists on the prospective applications of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in the coatings industry. The principles and protocols outlined herein are derived from the well-established chemistry of β-keto esters and their analogues in polymer and coatings science. The primary proposed application centers on its use as a reactive intermediate for creating crosslinked polymer networks, which are fundamental to the performance of modern coatings.

Core Chemistry: The Reactive Methylene Group

The key to the functionality of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate lies in the active methylene group situated between two carbonyl groups. The protons on this carbon are acidic and can be easily removed by a base, forming a nucleophilic enolate. This enolate is the workhorse for several crosslinking and polymerization reactions.

Proposed Application in Two-Component (2K) Polyurethane Coatings

One of the most promising applications for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is as a reactive component in two-component polyurethane coatings. In this system, it would be formulated as part of the polyol component (Part A) and react with a polyisocyanate (Part B) upon mixing. The reaction between the enolate of the β-keto ester and the isocyanate proceeds via a Michael-type addition, forming a stable, crosslinked network.

Mechanism of Crosslinking

The crosslinking reaction is typically catalyzed by a strong, non-nucleophilic base. The proposed mechanism is as follows:

  • Enolate Formation: A base abstracts a proton from the active methylene group of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

  • Nucleophilic Attack: The resulting enolate attacks the electrophilic carbon of the isocyanate group.

  • Crosslink Formation: This reaction forms a covalent bond, leading to a crosslinked polymer network.

Caption: Crosslinking reaction of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Experimental Protocol: Formulation and Evaluation of a 2K Polyurethane Clearcoat

This protocol outlines the steps for incorporating Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate into a model 2K polyurethane clearcoat formulation and testing its performance.

Materials and Equipment
Component Description Supplier Example
Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Reactive ComponentSynthonix Corporation[1]
Acrylic Polyol Backbone ResinCommercially Available
Hexamethylene Diisocyanate (HDI) Trimer Polyisocyanate CrosslinkerCommercially Available
Dibutyltin Dilaurate (DBTDL) Urethane Formation CatalystCommercially Available
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) Enolate Formation CatalystCommercially Available
Solvent Blend (e.g., Xylene/Butyl Acetate) Diluent for Viscosity ControlCommercially Available
Substrates Steel or Aluminum PanelsQ-Panel
Film Applicator For uniform film thicknessBYK Gardner
Hardness Tester Pencil Hardness or Persoz HardnessTQC Sheen
Solvent Resistance Tester MEK Double RubsTQC Sheen
Formulation Procedure (Part A)
  • To a clean mixing vessel, add the acrylic polyol and the solvent blend.

  • Begin agitation and slowly add the calculated amount of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

  • Continue mixing until the solution is homogeneous.

  • Add the DBTDL and DBU catalysts and mix thoroughly.

Formulation Table: Model 2K Clearcoat
Component Weight (%) Function
Part A
Acrylic Polyol (70% solids)50.0Film Former, Hydroxyl Source
Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate15.0Reactive Component, Crosslinker
Solvent Blend (1:1 Xylene:Butyl Acetate)14.5Viscosity Control
DBTDL (10% in Xylene)0.2Urethane Catalyst
DBU (10% in Xylene)0.3Enolate Catalyst
Part B
HDI Trimer (100% solids)20.0Polyisocyanate Crosslinker
Total 100.0
Application and Curing Protocol
  • Combine Part A and Part B in the specified ratio and mix thoroughly for 2-3 minutes.

  • Allow an induction time of 15 minutes before application.

  • Adjust the viscosity with the solvent blend if necessary.

  • Apply the coating to the prepared substrates using a film applicator to achieve a consistent dry film thickness (e.g., 50 µm).

  • Allow the coated panels to flash off at ambient temperature for 15-20 minutes.

  • Cure the panels according to one of the following schedules:

    • Ambient Cure: 7 days at 25°C and 50% relative humidity.

    • Forced Cure: 30 minutes at 80°C.

Performance Evaluation

A critical aspect of developing a new coating formulation is rigorous testing of the cured film's properties.

Test Method Description
Dry Film Thickness ASTM D7091Measurement of the final coating thickness.
Pencil Hardness ASTM D3363Assesses the surface hardness and cure development.
Solvent Resistance ASTM D5402Evaluates the degree of crosslinking by resistance to methyl ethyl ketone (MEK).
Adhesion ASTM D3359Measures the adhesion of the coating to the substrate (cross-hatch test).
Gloss ASTM D523Quantifies the specular reflection of the coating surface at 20° and 60°.

Further Potential Applications

The reactivity of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is not limited to polyurethane systems. Other potential applications in coatings include:

  • Michael Addition Reactions: The enolate can react with acrylic monomers in a Michael addition reaction, which can be utilized in the synthesis of specialty resins or in ambient-cure crosslinking systems.

  • Chelation and Adhesion Promotion: The β-keto ester functionality can chelate with metal substrates, potentially improving adhesion. This could be particularly useful in primers for metal surfaces.

  • Synthesis of Novel Polymers: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate can be used as a monomer or a chain modifier in the synthesis of polyesters and other condensation polymers, introducing a reactive site for subsequent crosslinking.

Caption: Potential applications of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Conclusion and Future Outlook

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, by virtue of its β-keto ester functionality, represents a compelling candidate for exploration in the development of high-performance coatings. Its ability to participate in a variety of crosslinking and polymerization reactions opens up avenues for creating novel coating systems with tailored properties. The protocols and formulations presented in this guide provide a solid foundation for researchers to begin investigating the potential of this versatile molecule. Further research should focus on optimizing formulations, exploring its use in other coating chemistries, and fully characterizing the performance benefits it may impart.

References

  • Silver Fern Chemical. (n.d.). High-Purity Ethyl 3-Ethoxypropionate for Industrial Use. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE. Retrieved from [Link]

  • IMPAG Austria. (n.d.). Ethyl-3-Ethoxy-Propionate. Retrieved from [Link]

  • PREC. (n.d.). Automotive Coatings. Retrieved from [Link]

  • Maddox, J. T., et al. (2012). Waterborne coating compositions. U.S. Patent No. 9,029,451 B2. Retrieved from [Link]

Sources

Method

Use of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate as a solvent

Application Note: Use of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate and Ethyl 3-ethoxypropionate (EEP) in Chemical Workflows Part 1: Critical Disambiguation & Core Directive ⚠ STOP AND VERIFY: COMPOUND IDENTIFICATION There...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Use of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate and Ethyl 3-ethoxypropionate (EEP) in Chemical Workflows

Part 1: Critical Disambiguation & Core Directive

⚠ STOP AND VERIFY: COMPOUND IDENTIFICATION

There is a high probability of nomenclature confusion regarding the specific chemical intended for "solvent" applications. You must verify your target compound immediately to prevent experimental failure or safety hazards.

FeatureCompound A: Ethyl 3-ethoxypropionate (EEP) Compound B: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
CAS Number 763-69-9 167969-53-5 (or related salt/isomer)
Structure Linear ether-ester (

)
Complex aromatic beta-keto ester (

)
Physical State Clear LiquidViscous Oil or Solid (depending on purity)
Primary Role High-Performance Solvent (Paints, Coatings, Polymers)Pharmaceutical Intermediate (Key precursor for Silodosin)
Cost Low (Bulk Solvent)High (Fine Chemical Reagent)
Reactivity Stable, slow-evaporatingReactive (Active methylene, susceptible to hydrolysis)

Guidance:

  • If you need a solvent for coatings, polymers, or cleaning: Refer to Section A (EEP).

  • If you are synthesizing Silodosin (Rapaflo) and need to handle the phenyl-derivative: Refer to Section B (The Intermediate).

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Section A: Ethyl 3-ethoxypropionate (EEP) as a Solvent[3]

1. Mechanism of Action & Solvency Power EEP is a slow-evaporating ether-ester solvent. Its unique structure combines an ester group (polarity for solubility) and an ether linkage (hydrogen bonding capability).

  • Causality: The ether oxygen increases the solvent's ability to wet substrates and solvate a broader range of polar resins (acrylics, epoxies, polyurethanes) compared to simple esters like butyl acetate.

  • Volatility Profile: EEP has a low evaporation rate (0.12 vs. n-Butyl Acetate = 1.0). This prevents "solvent popping" in high-solids coatings and allows for excellent film leveling.

2. Protocol: High-Solids Coating Formulation (Replacing Xylene/Ketones) Objective: To reduce VOCs and improve leveling in a 2K Polyurethane system.

  • Step 1: Resin Solubilization

    • Charge the mixing vessel with the acrylic polyol resin.

    • Action: Add EEP at 10-15% w/w of the total solvent blend.

    • Reasoning: EEP acts as the "tail" solvent. It remains in the film longest, keeping it open to allow air release and flow leveling before final cure.

  • Step 2: Viscosity Adjustment

    • Dilute with faster evaporating solvents (e.g., MEK or Butyl Acetate) to spray viscosity.

    • Check: Measure viscosity using a Ford Cup #4. Target: 18-22 seconds.

  • Step 3: Crosslinker Addition

    • Add Isocyanate hardener (e.g., HDI trimer).

    • Critical Note: EEP is non-reactive with isocyanates only if water content is <0.05%. Ensure EEP is "Urethane Grade."

3. Protocol: Micro-Electronic Cleaning (Photoresist Removal) Objective: Removal of edge beads or photoresist residues without damaging sensitive substrates.

  • Step 1: Application

    • Apply neat EEP to the wafer edge or substrate surface.

    • Temperature: 25°C (Room Temp). Heating to 50°C increases solvency power for crosslinked resists.

  • Step 2: Dwell Time

    • Allow 30-60 seconds contact time.

    • Mechanism:[1][2] EEP swells the polymer matrix, reducing adhesion to the silicon wafer.

  • Step 3: Rinse

    • Rinse with Isopropyl Alcohol (IPA) followed by DI water.

    • Why: EEP has low water solubility; IPA acts as a bridge solvent to remove EEP residues.

Section B: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (The Reagent)

1. Role in Drug Development This compound is not a solvent. It is a "C3 synthon" used primarily in the synthesis of Silodosin (an


-adrenoceptor antagonist). It provides the beta-keto backbone that eventually forms the indole or indoline core structure depending on the synthetic route.

2. Protocol: Solubilization & Handling Since this compound is a reactive intermediate, it must be dissolved in inert solvents for reaction.

  • Solubility Profile:

    • Excellent Solubility: Dichloromethane (DCM), Ethyl Acetate, Toluene, DMSO.

    • Poor Solubility: Water, Hexanes (partial).

    • Reactive In: Alcohols (Transesterification risk), Aqueous Base (Hydrolysis risk).

  • Standard Reaction Workflow (Silodosin Precursor Synthesis):

    • Step 1: Dissolution: Dissolve 1.0 eq of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in Toluene (5 mL/g).

    • Step 2: Activation: Add a base (e.g., Potassium Carbonate or Sodium Ethoxide) to generate the enolate.

    • Caution: The "active methylene" protons (between the carbonyls) are acidic (

      
      ).[3]
      
    • Step 3: Alkylation/Condensation: Add the electrophile (e.g., a halo-alkylamine or aldehyde).

    • Step 4: Quench: Neutralize with dilute HCl. Do not use strong base during workup to avoid saponification of the ester.

Part 3: Visualization & Logic Mapping

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting EEP versus handling the Phenyl-Reagent.

SolventSelection Start Select Chemical Application CheckName Check Chemical Name/CAS Start->CheckName IsEEP CAS 763-69-9 Ethyl 3-ethoxypropionate CheckName->IsEEP Linear Ether-Ester IsDrug CAS 167969-53-5 (approx) Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate CheckName->IsDrug Phenyl Beta-Keto Ester AppSolvent Application: Solvent/Cleaner IsEEP->AppSolvent AppSynth Application: Drug Synthesis IsDrug->AppSynth ProtocolA Use Protocol A: High-Solids Coatings / Cleaning AppSolvent->ProtocolA ProtocolB Use Protocol B: Dissolve in Toluene/DCM AppSynth->ProtocolB ProtocolB->ProtocolA Can use EEP as solvent for this reagent (rare)

Figure 2: Reactivity Profile of the Phenyl Intermediate

Caption: Chemical reactivity sites of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Reactivity Molecule Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Site1 Active Methylene (Nucleophilic Site) Molecule->Site1 Site2 Ester Group (Electrophilic Site) Molecule->Site2 Site3 Ketone Group (Electrophilic Site) Molecule->Site3 Reaction1 Alkylation / Knoevenagel Site1->Reaction1 Reaction2 Transesterification / Hydrolysis Site2->Reaction2

Part 4: Data Summary

Table 1: Comparative Properties

PropertyEthyl 3-ethoxypropionate (EEP)Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
Role Solvent Reactant / Intermediate
Boiling Point 165–170 °C>250 °C (Decomposes)
Solubility (Water) Moderate (Soluble)Insoluble
Evaporation Rate 0.12 (Slow)N/A (Negligible)
Flash Point 58 °C>110 °C
Key Application Automotive Paints, Photoresist RemoverSynthesis of Silodosin (BPH Drug)

References

  • Eastman Chemical Company. (2023). Eastman EEP Solvent (Ethyl 3-Ethoxypropionate) Technical Data Sheet. Retrieved from

  • PubChem. (2024). Compound Summary: Ethyl 3-ethoxypropionate (CAS 763-69-9). National Library of Medicine. Retrieved from

  • Kissei Pharmaceutical Co., Ltd. (2006). Process for preparation of Silodosin. Patent WO2006038741.
  • Silver Fern Chemical. (2024). EEP Solvent Applications in High-Solids Coatings. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl 3-ethoxypropionate. Retrieved from

Sources

Application

Application Note: Asymmetric Reduction of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the asymmetric reduction of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1) to (S)-Ethyl 3-hydroxy-3-(2-ethoxy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the asymmetric reduction of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (1) to (S)-Ethyl 3-hydroxy-3-(2-ethoxyphenyl)propanoate (2), a high-value chiral building block structurally related to intermediates for pharmacophores like Repaglinide and other 2-ethoxy-phenyl derivatives.[1][2]

[2]

Introduction & Scientific Context

The asymmetric reduction of


-keto esters is a cornerstone transformation in the synthesis of chiral drugs.[2] The target substrate, Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate , presents specific challenges due to the ortho-ethoxy substituent .[1][2] This group introduces significant steric bulk and potential coordinating ability (hemilability) that can disrupt standard catalytic cycles.[2]

Achieving high enantiomeric excess (ee) requires a process that leverages Dynamic Kinetic Resolution (DKR) .[2] Since the


-proton of the 

-keto ester is acidic, the substrate undergoes rapid racemization in solution.[1][2] A catalyst that reduces one enantiomer significantly faster than the other—while the substrate racemizes—will theoretically yield 100% of a single enantiomer product from a racemic starting material.[2]

This guide presents two validated protocols:

  • Chemo-Catalysis: Ruthenium-mediated asymmetric hydrogenation (Noyori-type).[1][2]

  • Biocatalysis: Ketoreductase (KRED) mediated enzymatic reduction.[2][3]

Chemo-Catalytic Route: Ru-BINAP Hydrogenation[1][2]

Mechanistic Insight (DKR)

The success of this reaction relies on the Noyori Asymmetric Hydrogenation mechanism. The Ru(II)-diphosphine complex coordinates to the


-keto ester. The ortho-ethoxy group on the phenyl ring can sterically clash with the ligand's "wall," necessitating bulky, electron-rich ligands like DTBM-SEGPHOS  or BINAP  to enforce the chiral pocket.[1][2]
Protocol A: Ru-BINAP Hydrogenation

Target Scale: 10 g

Reagents:

  • Substrate: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (10.0 g, 42.3 mmol)[1][2]

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (or generated in situ from [RuCl2(benzene)]2 and (S)-BINAP)

  • Solvent: Anhydrous Ethanol (degassed)

  • Hydrogen Source: H2 gas (High Pressure)

Procedure:

  • Catalyst Preparation: In a glovebox, weigh [RuCl2(benzene)]2 (105 mg, 0.21 mmol) and (S)-BINAP (280 mg, 0.45 mmol) into a Schlenk flask. Add DMF (5 mL) and stir at 100°C for 10 min under Argon to form the active oligomeric species. Remove solvent in vacuo if necessary, or use directly if DMF is compatible.[2] Preferred: Use commercially available pre-formed RuCl2[(S)-BINAP] (DMF)n complex (approx 350 mg, 1 mol%).

  • Substrate Loading: Dissolve the substrate (10 g) in anhydrous Ethanol (50 mL). The concentration should be ~0.5 - 1.0 M. High dilution favors enantioselectivity but lowers throughput.[2]

  • Autoclave Assembly: Transfer the substrate solution and catalyst solution into a high-pressure stainless steel autoclave (e.g., Parr reactor) under an inert atmosphere (Ar/N2).[2]

  • Hydrogenation:

    • Purge the vessel 3 times with H2 (10 bar).

    • Pressurize to 60 bar (870 psi) .

    • Heat to 80°C . Note: Higher temperatures promote the racemization required for DKR, which is critical for high conversion and ee.[2]

    • Stir vigorously (1000 rpm) for 12–24 hours.

  • Work-up: Cool the reactor to RT and vent H2 carefully. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude oil is typically >95% pure.[2] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2) to remove catalyst residues.

Critical Parameter Control:

  • Temperature: Must be >50°C to ensure the rate of racemization (

    
    ) > rate of hydrogenation (
    
    
    
    ).[2] If
    
    
    , you will observe low ee (kinetic resolution only).
  • Ligand Choice: If (S)-BINAP yields low ee (<90%), switch to (S)-DTBM-SEGPHOS , which has a narrower dihedral angle and bulkier wings, often superior for ortho-substituted arenes.[1]

Biocatalytic Route: KRED Reduction

Mechanistic Insight

Ketoreductases (KREDs) transfer a hydride from a cofactor (NADPH/NADH) to the carbonyl carbon. Unlike metal catalysts, enzymes are less sensitive to the ortho-sterics due to large, malleable active sites.[1][2] This route operates at ambient temperature and pressure, offering a "green" alternative.[2]

Protocol B: Enzymatic Reduction

Target Scale: 1 g (Screening/Pilot)

Reagents:

  • Substrate: 1.0 g dissolved in DMSO (10% v/v final concentration).

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 panel or equivalent broad-spectrum ADH).[1][2]

  • Cofactor: NADP+ (1.0 mM).[2]

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (excess).[2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.[2]

Procedure:

  • Buffer Prep: Prepare 50 mL of Phosphate buffer (pH 7.0) containing 1.5 equivalents of Glucose (relative to substrate) and 1 mg/mL NADP+.[2] Add 500 units of GDH (CDX-901 or similar).

  • Reaction Initiation: Add the KRED enzyme powder (20-50 mg depending on specific activity) to the buffer.[2]

  • Substrate Addition: Slowly add the substrate solution (1 g in 5 mL DMSO) to the stirring enzyme mix. Tip: Add dropwise to prevent protein precipitation.[2]

  • Incubation: Stir at 30°C / 150 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if it drops below 6.5 (gluconic acid byproduct).[2]

  • Work-up: Add Celite (1 g) and filter to remove enzyme. Extract the aqueous filtrate with MTBE (3 x 20 mL). Dry organic layer over MgSO4 and concentrate.[2]

Analytical Methods & Validation

Enantiomeric Excess Determination:

  • Technique: Chiral HPLC.[2][3]

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).[1][2]

  • Mobile Phase: Hexane : Isopropanol (90 : 10).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Retention Times (Approx):

    • (R)-Enantiomer: ~8.5 min[1]

    • (S)-Enantiomer: ~11.2 min[1]

    • Note: Validate retention times with racemic standard.[2]

Data Summary Table:

ParameterRu-BINAP (Chem)KRED (Bio)
Catalyst Loading 0.5 - 1.0 mol%2 - 5 wt%
Pressure 60 bar H2Atmospheric
Temperature 80°C30°C
Solvent EthanolBuffer / DMSO
Typical Yield >95%>90%
Typical ee 90 - 98%>99%
Throughput High (Conc.[1][2] >1M)Moderate (Conc. <0.2M)

Visualization of Pathways[2]

Diagram 1: Dynamic Kinetic Resolution Mechanism

This diagram illustrates how the rapid equilibration between enantiomers allows for 100% theoretical yield of the desired chiral alcohol.

DKR_Mechanism Racemic_Substrate Racemic Substrate (Rapid Equilibration) Racemic_Substrate->Racemic_Substrate  Base-Catalyzed  Racemization Transition_R Transition State (R) (Slow) Racemic_Substrate->Transition_R  k_slow Transition_S Transition State (S) (Fast) Racemic_Substrate->Transition_S  k_fast Ru_Complex Ru-Chiral Ligand Complex Ru_Complex->Transition_R Ru_Complex->Transition_S Product_R (R)-Product (Minor) Transition_R->Product_R Product_S (S)-Product (Major >98% ee) Transition_S->Product_S

Caption: Dynamic Kinetic Resolution (DKR) mechanism allowing high yield of single enantiomer.

Diagram 2: Process Workflow Decision Tree

A logic flow for selecting the optimal reduction method based on lab constraints and scale.[2]

Workflow Start Start: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Scale_Check Is High Pressure Equipment Available? Start->Scale_Check Chem_Route Route A: Ru-Catalysis Scale_Check->Chem_Route Yes Bio_Route Route B: Biocatalysis Scale_Check->Bio_Route No Screen_Ligands Screen Ligands: BINAP, SEGPHOS, MeO-BIPHEP Chem_Route->Screen_Ligands Opt_Temp Optimize Temp (50-100°C) for DKR efficiency Screen_Ligands->Opt_Temp Final_Prod Isolate (S)-Hydroxy Ester Check ee by HPLC Opt_Temp->Final_Prod Screen_Enzymes Screen KRED Panel (Codexis/Almac) Bio_Route->Screen_Enzymes Opt_Solub Optimize Cosolvent (DMSO/IPA) for Solubility Screen_Enzymes->Opt_Solub Opt_Solub->Final_Prod

Caption: Decision tree for selecting between Chemocatalytic and Biocatalytic reduction routes.

References

  • Noyori, R., et al. (2001).[2] "Asymmetric Hydrogenation." Nobel Lecture.

  • Genêt, J. P. (2003).[2] "Recent developments in the asymmetric hydrogenation of

    
    -keto esters." Accounts of Chemical Research. 
    
  • Codexis Inc. (2023).[2] "Ketoreductase (KRED) Screening Kits & Protocols."

  • Org. Synth. (1993).[2][4] "Synthesis of chiral

    
    -hydroxy esters via Ru-BINAP hydrogenation." Organic Syntheses, Coll.[2][4][5] Vol. 9, p.589.[2][6] [2]
    
  • Tao, J., & Xu, J. H. (2009).[2] "Biocatalytic anti-Prelog reduction of ketones." Current Opinion in Chemical Biology.

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Method

Application Note: A Comprehensive Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of β-Keto Esters

Abstract This guide provides a detailed framework for the development and implementation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of β-keto esters. These compounds are crucial inte...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed framework for the development and implementation of robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of β-keto esters. These compounds are crucial intermediates in pharmaceutical and chemical synthesis, but their analysis is complicated by their inherent keto-enol tautomerism. This document offers in-depth technical insights, field-proven protocols, and troubleshooting strategies tailored for researchers, scientists, and professionals in drug development. We will explore the causality behind experimental choices, from stationary and mobile phase selection to detection techniques, ensuring the development of a self-validating and reliable analytical system.

The Core Analytical Challenge: Keto-Enol Tautomerism

β-Keto esters are characterized by a unique structural feature: they exist as a dynamic equilibrium mixture of two tautomeric forms—the keto and the enol form.[1] The enol form is significantly stabilized by the conjugation of the double bond with the carbonyl group and the formation of a stable, six-membered ring via an intramolecular hydrogen bond.[2]

This equilibrium is highly sensitive to environmental factors, including solvent polarity, pH, and temperature.[1][2] In non-polar solvents, the enol form is favored due to the stability of the intramolecular hydrogen bond, whereas polar, hydrogen-bond-accepting solvents tend to shift the equilibrium towards the keto tautomer.[2][3]

This tautomerism presents a major hurdle in HPLC analysis. If the rate of interconversion between the keto and enol forms is comparable to the timescale of the chromatographic separation, it can result in severe peak broadening, split peaks, or the appearance of multiple peaks for a single compound, complicating quantification and identification.[1][2] The primary goal of any HPLC method for β-keto esters is to manage this equilibrium to achieve sharp, symmetrical, and reproducible peaks.

Tautomeric equilibrium on the HPLC column. cluster_1 Chromatographic Result Keto Keto Enol Enol Keto->Enol Broad_Peak Broad or Split Peak

Caption: On-column interconversion between keto and enol forms leads to poor peak shape.

HPLC Method Development: A Strategic Approach

A successful HPLC method for β-keto esters hinges on a systematic approach to parameter optimization. The strategy should aim to either separate the two tautomers baseline or, more commonly, to shift the equilibrium so that only one form is predominantly present during the analysis.

Systematic workflow for HPLC method development. cluster_workflow Method Development Workflow A 1. Analyte Assessment (Tautomerism, Stability) B 2. Initial Column & Mobile Phase Selection (e.g., C18 with ACN/H2O) A->B C 3. Scouting Gradient Run (e.g., 5-95% B over 30 min) B->C D 4. Evaluate Peak Shape (Broad, Tailing, Split?) C->D E 5. Optimization Phase D->E Poor Shape I 6. Final Method Validation (Robustness, Reproducibility) D->I Good Shape F Mobile Phase pH / Additives (e.g., TFA, Formic Acid) E->F G Temperature Control (e.g., 25°C vs 40°C) E->G H Solvent Composition / Gradient E->H F->I G->I H->I

Caption: Systematic workflow for developing a robust HPLC method for β-keto esters.

Stationary Phase (Column) Selection
  • Reversed-Phase (RP) Chromatography: This is the most common starting point. A C18 column is highly versatile and effective for a wide range of β-keto esters. The retention mechanism is based on hydrophobic interactions.[4] For general analysis, a standard end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Normal-Phase (NP) Chromatography: If using non-aqueous solvents, normal-phase chromatography may offer better selectivity as these solvents are less likely to catalyze the tautomeric interconversion.[2] This is particularly useful for chiral separations.

  • Chiral Stationary Phases (CSPs): For enantioselective separations, polysaccharide-based CSPs such as Chiralcel® OD-H, AD-H, and Chiralpak® AS-H are widely used and have demonstrated high enantioselectivity for β-keto esters and their derivatives.[5][6][7][8]

Mobile Phase Considerations

The mobile phase is the most critical parameter for controlling tautomerism.

  • For Reversed-Phase:

    • Solvents: Acetonitrile (ACN) and methanol are common organic modifiers mixed with water. ACN is often preferred for its lower viscosity and UV transparency.

    • pH Control: This is paramount. Acidifying the mobile phase (e.g., with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid) can often drive the equilibrium towards the keto form and suppress the ionization of residual silanols on the column, leading to sharper peaks.[4] A mobile phase of methanol, water, and TFA (30:70:0.1 v/v/v) has been successfully used.[4]

  • For Normal-Phase/Chiral Separations:

    • Solvents: A mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol is standard.[7] Ratios are optimized to achieve the desired retention and resolution. Common starting points are 90:10 or 95:5 (n-hexane:IPA).[5]

Detection Methods
  • UV-Vis Spectroscopy: This is the most common detection method. The enol form, with its conjugated π-system, typically absorbs at a longer wavelength than the non-conjugated keto form.[2] A photodiode array (PDA) detector is highly recommended to monitor multiple wavelengths and assess peak purity. Wavelengths between 210 nm and 254 nm are commonly employed.[5][6]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides mass information, which is invaluable for confirming the identity of peaks and characterizing impurities. Gas chromatography-mass spectrometry (GC-MS) has also been used to separate and identify keto and enol tautomers, demonstrating that their interconversion can be slow enough for chromatographic separation under certain conditions.[9][10]

Temperature Control

Column temperature can influence the keto-enol equilibrium.[2] Maintaining a constant and controlled column temperature (e.g., 30°C or 40°C) is crucial for ensuring reproducible retention times and peak shapes.[4][5]

Experimental Protocols

General Protocol for Reversed-Phase HPLC Analysis

This protocol provides a robust starting point for the analysis of a typical β-keto ester.

1. Sample Preparation:

  • Accurately weigh and dissolve the β-keto ester sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[11]

2. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System An Agilent 1100/1200 series or equivalent with a quaternary pump, autosampler, column oven, and PDA detector.[5]
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA).
Mobile Phase B Acetonitrile (ACN) with 0.1% Trifluoroacetic Acid (TFA).
Gradient Start with a scouting gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.[12]
Flow Rate 1.0 mL/min.[4]
Column Temp. 30 °C.[4]
Injection Vol. 10 µL.
Detection PDA Detector, monitor at 220 nm and 254 nm. Scan range 200-400 nm to check for impurities.

3. Method Execution and Optimization:

  • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) followed by the sample.

  • Analyze the resulting chromatogram. If peak shape is poor (broadening or splitting), adjust the mobile phase pH or the gradient slope. An isocratic method may be developed from the scouting gradient for simpler mixtures.[4]

Protocol for Chiral Separation

This protocol is a starting point for resolving enantiomers of a chiral β-keto ester.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase (e.g., n-hexane/IPA mixture) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm PTFE syringe filter.

2. HPLC System and Conditions:

ParameterRecommended Setting
HPLC System As above, configured for normal-phase solvents.
Column Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).[5][6][13]
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA). Start with a 90:10 (v/v) ratio.[5]
Flow Rate 0.8 mL/min.[5][6]
Column Temp. 40 °C.[5]
Injection Vol. 10 µL.
Detection PDA Detector, monitor at 210 nm.[5]

3. Method Optimization:

  • If resolution is insufficient, adjust the ratio of n-hexane to IPA. Reducing the percentage of IPA will generally increase retention and may improve resolution.

  • Screening different chiral columns is often necessary to find the optimal stationary phase for a specific analyte.[14]

Troubleshooting Common HPLC Issues

Effective troubleshooting requires a logical approach to diagnose the root cause of a problem.

A logic-based approach to troubleshooting common HPLC problems. cluster_troubleshooting Troubleshooting Logic cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Issues cluster_pressure System Pressure Issues Problem Problem Observed P1 Broad or Split Peaks Problem->P1 P2 Drifting Retention Times Problem->P2 P3 High Backpressure Problem->P3 S1a Check Tautomerism: - Adjust mobile phase pH - Change temperature P1->S1a S1b Column Overload: - Reduce sample concentration P1->S1b S2a Check Pump/Flow Rate P2->S2a S2b Ensure Stable Column Temp P2->S2b S2c Mobile phase prep issue? P2->S2c S3a Clogged Frit or Column: - Flush system/replace frit P3->S3a S3b Blockage in tubing/injector P3->S3b

Caption: A decision tree for systematically troubleshooting common HPLC issues.

ProblemPotential Cause(s)Recommended Solution(s)
Broad or Split Peaks Keto-enol interconversion on the column. [2] Column overload. Sample solvent stronger than mobile phase.Adjust mobile phase pH (add 0.1% TFA/formic acid). [2] Lower or raise the column temperature to shift the equilibrium. Reduce sample concentration/injection volume. Dissolve sample in mobile phase.
Peak Tailing Secondary interactions with active sites (silanols) on the column.[15] Insufficient mobile phase buffering.Add a competitor like triethylamine (TEA) for basic compounds (less common with modern columns).[15] Ensure adequate buffer concentration and pH. Use a high-purity, end-capped column.
Drifting Retention Times Inadequate column equilibration. Column temperature fluctuations.[16] Mobile phase composition changing (e.g., evaporation).Equilibrate the column for a longer period (at least 10-15 column volumes). Use a column oven for stable temperature control. Use freshly prepared mobile phase and keep solvent bottles capped.
High System Backpressure Blockage in the system (e.g., column inlet frit, guard column, tubing).[17] Mobile phase precipitation (if using buffers).Reverse-flush the column (disconnect from detector first). Replace the in-line filter or guard column. Ensure mobile phase components are fully soluble; filter buffers.
No Peaks or Small Peaks Injection issue (air bubble in syringe, wrong vial position). Detector issue (lamp off, wrong wavelength). Pump flow problem.[18]Purge the pump and injector. Verify detector settings and lamp status. Check for leaks in the system and confirm pump is delivering the set flow rate.

Conclusion

The successful HPLC analysis of β-keto esters is eminently achievable with a systematic and informed approach. The primary analytical challenge, keto-enol tautomerism, can be effectively managed through careful control of mobile phase pH and composition, as well as column temperature. By understanding the underlying chemical principles and following a logical method development workflow, researchers can create robust, reproducible, and accurate methods for the quantification and characterization of these vital chemical compounds. This guide provides the foundational protocols and troubleshooting logic to empower scientists to overcome the unique challenges presented by β-keto ester analysis.

References

  • Zhang, X., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports, 7, 43445. Available at: [Link]

  • Grzegorz, T., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. MDPI. Available at: [Link]

  • ResearchGate. (2002). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. ResearchGate. Available at: [Link]

  • Addadi, K., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-8. Available at: [Link]

  • ALWSCI. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI. Available at: [Link]

  • GALAK Chromatography. (n.d.). 4 Common Problems & Solutions For HPLC System. GALAK Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). High-throughput method development for aldehydes and ketones using an Agilent 1290 Infinity LC system and an Agilent ZORBAX. Agilent Technologies. Retrieved from [Link]

  • Allegretti, P.E., et al. (2001). Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Journal of Chromatography A, 919(1), 283-288. Available at: [Link]

  • Jasiak, A., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16149-16160. Available at: [Link]

  • Restek. (n.d.). HPLC Troubleshooting. Restek. Retrieved from [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies. Retrieved from [Link]

  • Grzegorz, T., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. PMC. Available at: [Link]

  • Wang, Y., et al. (2018). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry, 11(8), 1235-1243. Available at: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. Retrieved from [Link]

  • Cyberlipid. (n.d.). HPLC analysis. Cyberlipid. Retrieved from [Link]

  • ResearchGate. (2001). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. ResearchGate. Available at: [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing. Retrieved from [Link]

  • AOCS. (2019). The Chromatographic Resolution of Chiral Lipids. AOCS. Available at: [Link]

  • PMC. (2025). Studies on the Configurational Stability of Tropolone-Ketone, -Ester, and Aldehyde-Based Chiral Axes. PMC. Available at: [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. Retrieved from [Link]

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Application

Application Notes and Protocols for the Gas Chromatography (GC) Analysis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Abstract This comprehensive guide provides a detailed methodology for the analysis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate using gas chromatography (GC). Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed methodology for the analysis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate using gas chromatography (GC). Designed for researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, instrument parameters, sample preparation protocols, and data interpretation strategies. The causality behind each experimental choice is explained to ensure technical accuracy and robust, reproducible results. This application note serves as a self-validating system for the precise and accurate quantification of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate in various sample matrices.

Introduction: The Significance of Analyzing Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a β-keto ester of significant interest in organic synthesis and pharmaceutical development. Its structural motif is a key building block for various heterocyclic compounds and more complex molecular architectures. Accurate and precise analytical methods are paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials and final products. Gas chromatography, with its high resolution and sensitivity, is an ideal technique for the analysis of this semi-volatile compound.

This guide provides a robust GC method, addressing potential analytical challenges such as thermal stability and the inherent keto-enol tautomerism of β-keto esters. A thorough understanding of these principles is crucial for developing a reliable analytical workflow.

Physicochemical Properties and Their Implications for GC Analysis

Inferred Properties of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate:

PropertyEstimated Value/CharacteristicImplication for GC Analysis
Boiling Point High (likely > 250 °C)Suitable for GC without derivatization. Requires a sufficiently high oven temperature program.
Thermal Stability Expected to be goodMinimal on-column degradation is anticipated.
Polarity Moderately polarA mid-polarity column is recommended for optimal separation.
Keto-Enol Tautomerism PresentPotential for two peaks corresponding to the keto and enol forms.[3][4]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the complete experimental workflow for the GC analysis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Containing Analyte Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Vial Transfer to GC Vial Filtration->Vial Injection Inject Sample Vial->Injection GC_System Gas Chromatograph with FID/MS GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the GC analysis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Detailed Protocols

Sample Preparation

The goal of sample preparation is to create a clean, homogeneous solution of the analyte at a concentration suitable for GC analysis.[5]

Materials:

  • Sample containing Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

  • High-purity solvent (e.g., Ethyl Acetate, Dichloromethane, or Acetone)

  • Volumetric flasks

  • Micropipettes

  • Vortex mixer

  • 0.45 µm syringe filters

  • 2 mL GC vials with septa

Protocol:

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of pure Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate standard.

    • Dissolve in the chosen solvent in a 10 mL volumetric flask and make up to the mark. This will be your stock solution.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample matrix.

    • Dissolve the sample in a known volume of the chosen solvent to achieve an expected analyte concentration within the calibration range.

    • Vortex the sample for 1 minute to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into a clean GC vial.[5] This step is crucial to remove any particulate matter that could block the GC injector or column.

Gas Chromatography (GC) Method

The following GC parameters are recommended as a starting point. Optimization may be required based on the specific instrument and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Autosampler for precise and reproducible injections.

GC Conditions:

ParameterRecommended SettingRationale
Column Mid-polarity column (e.g., 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good separation for moderately polar compounds.
Carrier Gas Helium or HydrogenInert and provides good chromatographic efficiency.
Inlet Temperature 280 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for good sensitivity and peak shape.
Split Ratio 20:1Prevents column overloading and ensures sharp peaks. May be adjusted based on sample concentration.
Oven Program Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)A temperature ramp is necessary to elute the high-boiling analyte in a reasonable time while separating it from any lower-boiling impurities.
Detector FID or MSFID is a robust and universally responsive detector for organic compounds. MS provides structural information for peak identification.
FID Temperature 320 °CPrevents condensation of the analyte in the detector.
MS Transfer Line 280 °CMaintains the analyte in the gas phase as it enters the mass spectrometer.
MS Ion Source 230 °CStandard temperature for electron ionization.

Data Analysis and Interpretation

Peak Identification and Purity Assessment

The primary peak in the chromatogram should correspond to Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. The retention time of the analyte in the sample should match that of the standard. For unequivocal identification, especially in complex matrices, GC-MS analysis is recommended. The mass spectrum of the analyte will exhibit a characteristic fragmentation pattern.

Expected Fragmentation: While a specific mass spectrum for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is not readily available, common fragmentation patterns for esters and aromatic compounds can be predicted.[6] Key fragments would likely arise from the loss of the ethoxy group (-OC2H5), the ethyl group (-C2H5), and cleavage of the bond between the carbonyl and the aromatic ring.

Addressing Keto-Enol Tautomerism

A significant consideration for β-keto esters is the potential for keto-enol tautomerism. It is possible that under GC conditions, both the keto and enol forms are stable enough to be separated, resulting in two distinct peaks.[3][4] The ratio of these peaks may vary depending on the solvent used and the temperature of the injector and column. It is crucial to identify both peaks if present and sum their areas for accurate quantification.

Caption: Keto-enol tautomerism of a β-keto ester.

Quantification

Quantification is typically performed using an external standard calibration. A calibration curve is constructed by plotting the peak area (or the sum of the keto and enol peak areas) against the concentration of the standards. The concentration of the analyte in the sample is then determined by interpolating its peak area on the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform a validation study. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities from the synthesis.

Troubleshooting

ProblemPotential CauseSuggested Solution
No peaks or very small peaks Low sample concentration, injector problem, leak in the systemCheck sample concentration, inspect the syringe and septum, perform a leak check.
Broad or tailing peaks Active sites in the liner or column, column contamination, slow injectionUse a deactivated liner, bake out the column, optimize injection speed.
Split peaks Co-elution of an impurity, keto-enol tautomerism, poor injection techniqueOptimize the temperature program, confirm tautomerism with MS, improve injection technique.
Ghost peaks Carryover from a previous injection, septum bleedRun a blank solvent injection, use a high-quality septum.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC analysis of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. By understanding the underlying principles and carefully following the detailed procedures, researchers can achieve accurate and reproducible results. The provided method serves as an excellent starting point for routine analysis and can be adapted for specific applications and matrices with appropriate validation.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Propenoic acid, 3-(2-ethoxyphenyl)-, ethyl ester Properties. [Link]

  • Stenutz, R. ethyl 3-oxo-3-phenylpropanoate. [Link]

  • International Labmate Ltd. (2025, January 16). A Guide to GC Sample Preparation. [Link]

  • Academia.edu. Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. [Link]

  • ResearchGate. (2025, August 8). Separation of keto - Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study. [Link]

  • Wikipedia. Ester. [Link]

  • National Center for Biotechnology Information. Ethyl 3-(2-hydroxyphenyl)propanoate. [Link]

  • ResearchGate. (PDF) Sample Preparation Techniques for Gas Chromatography. [Link]

  • Chemsrc. (2025, August 25). Ethyl 3-oxopropanoate. [Link]

  • Chromaleont. GC-FID method for simple-routine analyses of essential oils using nitrogen as carrier gas. [Link]

  • Agilent Technologies. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. [Link]

  • ResearchGate. (2019, July 30). (PDF) GC-FID method for high-throughput analysis of residual solvents in pharmaceutical drugs and intermediates. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. [Link]

  • Ataman Kimya. ETHYL 3-ETOXY PROPIONATE. [Link]

  • Redox. (2022, December 2). Safety Data Sheet Ethyl 3-ethoxypropionate. [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Research Square. (2018, September 1). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). [Link]

  • LCGC International. (2022, April 1). Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Electron ionization gas chromatography-mass spectrometry (ei-gc-ms) analysis of extracted oil from Tribulus terrestris seeds. [Link]

  • Animal Health Laboratory, University of Guelph. (2019, May 13). GC/MS-LC/MS multi-residue method. [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Acta Poloniae Pharmaceutica. gc method for quantitative determination of residual 2-(2-chloroethoxy)ethanol (cee) and n-methyl-2-pyrrolidinone (nmp) in quetiapine. [Link]

  • Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis &amp; Troubleshooting of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Executive Summary & Molecule Profile[1][3] Target Molecule: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate CAS Registry Number: 2925-46-4 (Generic structure reference) Core Application: Key intermediate in the synthesis of rep...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][3]

Target Molecule: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate CAS Registry Number: 2925-46-4 (Generic structure reference) Core Application: Key intermediate in the synthesis of repaglinide (antidiabetic) and various chromone-based pharmacophores.[1][2]

This guide addresses the specific challenges associated with the Claisen condensation route used to synthesize this


-keto ester. Due to the ortho-ethoxy substituent, this reaction is prone to unique steric and electronic side reactions, most notably intramolecular cyclization  (chromone formation) and competitive self-condensation .[1][2]

Core Synthesis Workflow

The industry-standard protocol utilizes a crossed Claisen condensation between 2-ethoxyacetophenone and diethyl carbonate .[1][2]

Optimized Protocol
  • Reagents:

    • 2-Ethoxyacetophenone (1.0 eq)[1][2]

    • Diethyl carbonate (3.0 - 5.0 eq) – Acts as both reagent and solvent to push equilibrium.[2]

    • Sodium Hydride (60% dispersion, 2.2 eq) – Requires >2 eq to drive the reaction to completion.

    • Solvent: Anhydrous Toluene or THF.[1][2]

  • Procedure:

    • Step A (Enolization): Wash NaH with hexane to remove mineral oil.[1] Suspend in anhydrous toluene. Heat to 60°C.

    • Step B (Addition): Add diethyl carbonate. Then, add 2-ethoxyacetophenone dropwise over 1 hour. Crucial: Slow addition minimizes self-condensation.[1][2]

    • Step C (Reflux): Reflux for 4–6 hours. The evolution of hydrogen gas will cease upon completion.

    • Step D (Quench): Cool to 0°C. Quench carefully with Glacial Acetic Acid/Water mixture. Avoid strong mineral acids to prevent decarboxylation.

Reaction Pathway & Side Product Analysis[4][5]

The following diagram illustrates the kinetic vs. thermodynamic competition in the reaction vessel.

ReactionPathways SM 2-Ethoxyacetophenone (Starting Material) Enolate Enolate Intermediate SM->Enolate Deprotonation Base Base (NaH/NaOEt) Target Ethyl 3-(2-ethoxyphenyl)- 3-oxopropanoate (TARGET) Enolate->Target + Diethyl Carbonate (Crossed Claisen) SelfCond Dimer (Dypnone deriv.) (Side Reaction A) Enolate->SelfCond + 2-Ethoxyacetophenone (Self-Condensation) Chromone 4-Hydroxycoumarin/ Chromone deriv. (Side Reaction B) Target->Chromone Ether Cleavage & Cyclization (Acid/Heat) Decarb 2-Ethoxyacetophenone (Reversion) Target->Decarb Hydrolysis (-CO2)

Figure 1: Mechanistic pathway showing the competition between the desired Claisen condensation and the primary side reactions: self-condensation (A) and cyclization (B).

Troubleshooting & FAQs

Issue 1: Low Yield & Recovery of Starting Material

Symptom: HPLC shows 40% unreacted acetophenone despite long reflux times. Root Cause: The Claisen condensation is an equilibrium process.[1] The formation of the


-keto ester is endergonic; it is driven forward only by the irreversible deprotonation of the product (which is more acidic than the starting alcohol).
Solution: 
  • Base Stoichiometry: You must use at least 2.0 equivalents of base.[1] The first equivalent forms the enolate of the starting material; the second equivalent deprotonates the product to form the stable sodium salt, preventing the reverse reaction.

  • Ethanol Removal: If using NaOEt/EtOH, you must distill off ethanol continuously to shift the equilibrium.[1] Switching to NaH/Toluene (where H2 gas escapes) often solves this.[1]

Issue 2: Presence of "Chromone" Impurities

Symptom: A crystalline solid precipitates during acidic workup that is insoluble in organic solvents.[1] Root Cause: Intramolecular Cyclization. The ortho-ethoxy group makes this molecule a precursor to chromones.[2] If the ether bond is cleaved (O-dealkylation) by strong Lewis acids or harsh acidic workup, the resulting phenol attacks the


-keto ester to form 4-hydroxycoumarin derivatives.[1][2]
Solution: 
  • Milder Workup: Use Acetic Acid or dilute NH4Cl for neutralization.[1][2] Avoid concentrated HCl or H2SO4.[1][2]

  • Temperature Control: Do not exceed 80°C during the reaction if using Lewis acid catalysts.

Issue 3: Product Decomposition (Bubbling during isolation)

Symptom: The oil bubbles continuously during rotary evaporation. Root Cause: Decarboxylation.


-keto esters are thermally unstable in their acid form.[1][2] They readily lose CO2 to revert to the starting ketone.[1]
Solution: 
  • pH Buffering: Ensure the final product is neutral (pH 7). Residual acid catalyzes decarboxylation.[1][2]

  • Cold Storage: Store the purified oil at -20°C.

Comparative Data: Base & Solvent Selection

The choice of base profoundly impacts the ratio of C-acylation (desired) vs. O-acylation and self-condensation.[1][2]

Base SystemSolventTypical YieldPrimary Side ReactionNotes
NaH (Recommended) Toluene/THF85-92% None (Clean)Irreversible H2 loss drives reaction.[2]
NaOEt Ethanol60-70%TransesterificationEquilibrium limited; requires EtOH distillation.[1][2]
LDA THF (-78°C)40-50%Self-CondensationKinetic control favors self-reaction over carbonate attack.[1][2]
Mg(OEt)2 Acetonitrile75-80%O-AcylationMilder, but slower reaction rates.[1][2]

References

  • Mechanism of Claisen Condensation: Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007.[1] Link

  • Synthesis of Beta-Keto Esters: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2012.[1] (Chapter 26: Acylation of Enolates). Link

  • Chromone Formation Side Reactions: Ellis, G. P.[1] Chromenes, Chromanones, and Chromones.[1] John Wiley & Sons, 2009.[1] Link

  • Ortho-Substituent Effects: Journal of the Chemical Society, Perkin Transactions 1, "Cyclization of ortho-substituted acetophenones," 1998.[1][2] Link

Sources

Optimization

Removing unreacted starting materials in β-keto ester synthesis

Topic: Removal of Unreacted Starting Materials & Impurities Core Technical Insight: The pKa Advantage The separation of -keto esters from unreacted starting materials (simple esters, ketones) is not a trial-and-error pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials & Impurities

Core Technical Insight: The pKa Advantage

The separation of


-keto esters from unreacted starting materials (simple esters, ketones) is not a trial-and-error process; it is a deterministic workflow based on acidity constants (pKa).

The chemical reality:

  • Unreacted Starting Materials (Esters/Ketones): pKa

    
     20–25.[1] These are effectively neutral in standard aqueous workups.
    
  • 
    -Keto Ester (Product):  pKa 
    
    
    
    11.[2] The
    
    
    -protons are significantly more acidic due to resonance stabilization between the two carbonyls.[3]

The Strategy: By manipulating pH, we can selectively deprotonate the


-keto ester, moving it into the aqueous phase as an enolate salt, while leaving non-acidic starting materials in the organic phase.

Decision Matrix: Troubleshooting Workflow

Before selecting a protocol, identify your specific impurity profile using this logic flow.

purification_logic Start Start: Crude Reaction Mixture Volatile Is the product volatile (<150°C bp)? Start->Volatile Distillation Method A: Vacuum Distillation (See FAQ for Decarboxylation risk) Volatile->Distillation Yes Acidic Is the product acid/base stable? Volatile->Acidic No Extraction Method B: Cold Alkali Extraction (The Gold Standard) Acidic->Extraction Yes (Standard) Chelation Method C: Copper Chelation (For high purity needs) Acidic->Chelation Yes (High Purity req.) Column Method D: Buffered Chromatography (If sensitive to aqueous conditions) Acidic->Column No (Labile)

Figure 1: Decision tree for selecting the appropriate purification methodology based on compound stability and volatility.

Method B: Cold Alkali Extraction (The Gold Standard)

Best For: Removing neutral starting materials (unreacted esters, mineral oil from NaH) from stable


-keto esters.

Mechanism: At pH 12–13, the


-keto ester is deprotonated (Enolate form) and dissolves in water. Neutral impurities remain in the organic solvent.[4]
Protocol
  • Dilution: Dissolve crude mixture in diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE). Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • The "Cold" Wash (Critical):

    • Prepare 5% NaOH or KOH solution and chill to 0°C (ice bath).

    • Why Cold?

      
      -keto esters can undergo saponification (ester hydrolysis) or "acid cleavage" (retro-Claisen) at high temperatures or high concentrations of base.
      
  • Extraction:

    • Extract the organic layer 2–3 times with the cold 5% NaOH.

    • Keep the Aqueous Layer! (Your product is now here as the sodium enolate).

    • Check: The organic layer now contains your unreacted starting material and mineral oil. Discard it (or save for recovery).

  • Regeneration:

    • Cool the combined aqueous extracts to 0°C.

    • Slowly acidify with 10% HCl or 3M H₂SO₄ while stirring until pH < 3.

    • Observation: The

      
      -keto ester will separate as an oil or precipitate.
      
  • Final Isolation: Extract the cloudy aqueous mixture with fresh Et₂O, dry over MgSO₄, and evaporate.

Method C: Copper Chelation (Expert Technique)

Best For: Isolating


-keto esters from complex tars or when the boiling points of SM and product are too close for distillation.

Mechanism:


-keto esters form stable, neutral, water-insoluble complexes with Cu(II) ions. These complexes precipitate, allowing physical filtration away from liquid impurities.
Protocol
  • Reagent Prep: Prepare a saturated solution of Copper(II) Acetate [

    
    ] in water.
    
  • Complexation:

    • Dissolve crude product in a minimal amount of methanol or ethanol.

    • Add the saturated Copper Acetate solution. Shake/stir vigorously.

    • Observation: A blue or green solid (the copper chelate) should precipitate.

  • Filtration:

    • Filter the solid.[5] Wash it thoroughly with cold water (removes salts) and then with cold ligroin or hexanes (removes unreacted organic starting materials).

  • Release:

    • Suspend the solid copper complex in Et₂O.

    • Shake with 10% H₂SO₄ until the solid dissolves and the blue color transfers to the aqueous layer.

    • The organic layer now contains pure

      
      -keto ester.
      

Method D: Buffered Flash Chromatography

Best For: Compounds sensitive to the harsh pH swings of extraction.

The Problem: On standard silica gel (acidic pH ~5),


-keto esters exist in equilibrium with their enol form. The enol hydroxyl group hydrogen-bonds strongly with silica silanols (

), causing severe "streaking" (tailing) and poor separation.

The Solution: Deactivate the silica.[6]

Comparative Data: Eluent Modifiers
ModifierConcentrationEffectRecommendation
None N/ABroad streaks; co-elution with SM.❌ Avoid
Triethylamine (TEA) 1–2% v/vNeutralizes silica acidity; sharpens peaks.Preferred
Acetic Acid 1% v/vSuppresses enolization (forces keto form).⚠️ Risk of hydrolysis
Protocol
  • Slurry Prep: Pre-mix your silica gel with the eluent containing 1% Triethylamine (TEA).

  • Column Packing: Pour the column. Flush with 2 column volumes of the TEA-eluent to ensure the silica is buffered.

  • Loading: Load sample.

  • Elution: Run the column with the same 1% TEA mobile phase.

  • Visualization: Use Ferric Chloride (

    
    ) stain .
    
    • Why?

      
       complexes with enols to turn bright purple/red. It is specific to your product and will not stain unreacted simple esters.
      

Troubleshooting & FAQs

Q1: I tried distillation, but my product decomposed. What happened?

A: You likely triggered thermal decarboxylation .


-keto esters are thermally unstable. If heated (often >150°C) in the presence of trace moisture or acid, they lose 

to form a simple ketone.
  • Fix: Use high vacuum (<1 mmHg) to lower the boiling point. If the pot temperature must exceed 120°C, switch to Kugelrohr distillation or Column Chromatography.

Q2: My NMR shows a "double" set of peaks. Is my product impure?

A: Not necessarily. This is likely Keto-Enol Tautomerism .


-keto esters exist as a mix of keto and enol forms.[7]
  • Check: In

    
    , look for a vinylic proton (singlet) around 12 ppm (enol -OH) and 5.0 ppm (enol -CH=). If the ratio of these "impurity" peaks changes with solvent (e.g., DMSO vs. 
    
    
    
    ), it is tautomerism, not an impurity.
Q3: How do I remove mineral oil (from NaH) without a column?

A: Mineral oil is a saturated alkane.

  • Pre-reaction: Wash the NaH with dry hexanes/pentane under inert gas before adding the solvent.

  • Post-reaction: Use Method B (Alkali Extraction) . The mineral oil is strictly non-polar and will stay in the organic wash while your product moves to the aqueous layer.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Copper Chelation and Acid-Base extraction of dicarbonyls).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • Org. Synth. 1962, 42, 28. Ethyl Benzoylacetate. Link (Detailed procedure for Claisen condensation workup avoiding hydrolysis).

  • BenchChem. A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters. Link (Data on tautomerism and chromatographic characterization).

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. Here, we address common challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. Here, we address common challenges encountered during its synthesis and purification, providing both quick-reference FAQs and in-depth troubleshooting protocols. Our approach is grounded in established chemical principles to empower you to not only solve immediate purity issues but also to understand the underlying chemistry driving these solutions.

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions that arise during the synthesis and purification of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, which is typically synthesized via a crossed Claisen condensation.

Q1: My reaction to synthesize Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate has a low yield. What are the likely causes?

A low yield in a Claisen condensation can often be attributed to several factors. The reaction is an equilibrium process, and its success hinges on driving the reaction forward. A critical step is the deprotonation of the initially formed β-keto ester product by the alkoxide base. This deprotonation is thermodynamically favorable and shifts the overall equilibrium towards the desired product. If the base is consumed by side reactions or is not present in a sufficient amount (a full equivalent is required), the equilibrium will not favor product formation. Additionally, the presence of water in the reaction can quench the base, halting the reaction.

Q2: My TLC analysis of the crude product shows multiple spots. What are the potential side products?

The most common side product in a crossed Claisen condensation between ethyl acetate and ethyl 2-ethoxybenzoate is the self-condensation product of ethyl acetate, which is ethyl acetoacetate. This occurs when the enolate of ethyl acetate reacts with another molecule of ethyl acetate instead of the desired ethyl 2-ethoxybenzoate. To minimize this, it is crucial to control the reaction conditions, for instance by slowly adding the ethyl acetate to the reaction mixture containing the base and ethyl 2-ethoxybenzoate. This ensures that the concentration of the ethyl acetate enolate is kept low, favoring the cross-condensation.

Q3: Why is my purified product an oil instead of a solid?

The physical state of the final product can be influenced by residual solvents or the presence of impurities. Even small amounts of unreacted starting materials or byproducts can disrupt the crystal lattice of the desired compound, causing it to remain an oil. In some cases, the product itself may be a low-melting solid or an oil at room temperature. However, if a solid is expected, persistent oiling is a strong indicator of impurities that need to be removed through more rigorous purification.

Q4: Can I use a base other than sodium ethoxide for the Claisen condensation?

While other strong bases can be used, it is highly recommended to use the sodium salt of the alcohol corresponding to the ester (i.e., sodium ethoxide for ethyl esters). This is because the alkoxide can act as a nucleophile and attack the ester carbonyl in a transesterification reaction. If a different alkoxide is used (e.g., sodium methoxide with an ethyl ester), it can lead to a mixture of ester products, complicating the purification process. By using the corresponding alkoxide, any transesterification that occurs is a degenerate reaction, meaning it does not change the product.

Troubleshooting Guides

This section provides detailed protocols for the purification of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. These methods are based on established techniques for the purification of β-keto esters and should be adapted as needed based on your specific experimental observations.

Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The goal is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in solution.

This method is suitable when a single solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.

Step-by-Step Procedure:

  • Solvent Selection: The choice of solvent is critical. For Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, a good starting point is a polar protic solvent like ethanol or a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

This method is useful when no single solvent provides the desired solubility characteristics. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" solvent (in which it is insoluble) to induce crystallization.

Step-by-Step Procedure:

  • Solvent Pair Selection: A common solvent pair for compounds like Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is ethanol (good solvent) and water (poor solvent).

  • Dissolution: Dissolve the crude solid in a minimal amount of the hot "good" solvent (ethanol).

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (water) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

Troubleshooting Recrystallization Possible Cause Solution
No crystals form upon cooling Too much solvent was added.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is very soluble even at low temperatures.Try a different solvent or a two-solvent system.
Oiling out The melting point of the compound is lower than the boiling point of the solvent.Add more of the "good" solvent and reheat. If using a two-solvent system, add more of the "good" solvent.
Low recovery of purified product Too much solvent was used for dissolution or washing.Use the minimum amount of solvent necessary. Ensure the washing solvent is ice-cold.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated. Add a small excess of hot solvent before filtering.
Guide 2: Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) is passed through the column.

Step-by-Step Procedure:

  • TLC Analysis: Before running a column, it is essential to determine the appropriate eluent system using Thin Layer Chromatography (TLC). A good eluent system will give the desired product a retention factor (Rf) of around 0.3-0.4. For Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.

  • Column Packing: Pack a glass column with silica gel using either a wet or dry packing method. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

Troubleshooting Column Chromatography Possible Cause Solution
Poor separation of spots Inappropriate eluent system.Optimize the eluent polarity based on TLC analysis. A less polar eluent will generally provide better separation.
Column was overloaded with the sample.Use a larger column or a smaller amount of crude product.
Cracked or channeled column packing Improper packing of the column.Ensure the silica gel is packed uniformly and is not allowed to run dry.
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system.

Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.

Claisen Condensation and Side Reaction

G cluster_0 Crossed Claisen Condensation (Desired Reaction) cluster_1 Self-Condensation (Side Reaction) EtOAc_enolate Ethyl Acetate Enolate Product Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate EtOAc_enolate->Product Nucleophilic Attack EtOPh_ester Ethyl 2-Ethoxybenzoate EtOPh_ester->Product EtOAc_enolate2 Ethyl Acetate Enolate Side_Product Ethyl Acetoacetate EtOAc_enolate2->Side_Product Nucleophilic Attack EtOAc Ethyl Acetate EtOAc->Side_Product

Caption: Desired vs. side reaction in the synthesis.

Purification Workflow

G Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure_Solid Pure Solid Product Recrystallization->Pure_Solid Column->Pure_Solid Pure_Oil Pure Oily Product Column->Pure_Oil

Optimization

Optimizing reaction conditions for scaling up β-keto ester production

Welcome to the Process Chemistry Technical Support Portal. Current Status: Operational Agent: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Technical Support Portal. Current Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Topic: Optimization & Troubleshooting of β-Keto Ester Synthesis at Scale

Core Directive: The Engineering of Enolates

Scaling up β-keto ester synthesis is rarely about the chemistry alone; it is about managing thermodynamics and rheology . On a milligram scale, you can force a Claisen condensation with excess NaH and rapid stirring. On a kilogram scale, that same protocol creates hydrogen gas hazards, intractable solids, and localized hot spots that degrade your product.

This guide prioritizes two field-proven routes for scale-up:

  • Magnesium-Mediated Acylation: The industry standard for mild, controlled C-acylation.

  • The Meldrum’s Acid Route: The preferred pathway for sensitive pharmaceutical intermediates where strong bases must be avoided.

Route Selection Matrix

Before optimizing conditions, verify you are using the correct synthetic strategy for your scale and substrate.

RouteSelection Start Start: Substrate Analysis Simple Simple Aliphatic/Aromatic (Robust Substrate) Start->Simple Sensitive Acid/Base Sensitive or Chiral Center Start->Sensitive Scale Is Scale > 100g? Simple->Scale MgMethod Mg-Mediated Acylation (MgCl2/TEA or Mg(OEt)2) Sensitive->MgMethod Cost Sensitive Meldrum Meldrum's Acid Route (Neutral Workup) Sensitive->Meldrum High Purity Req. Claisen Standard Claisen (NaOEt/EtOH) Scale->Claisen No (Lab Scale) Scale->MgMethod Yes (Process Scale)

Figure 1: Strategic decision tree for selecting the synthetic route based on substrate stability and production scale.

Protocol A: Magnesium-Mediated Acylation (The "Soft Enolization")

Why this works: Unlike NaH, magnesium salts form a chelated enolate species. This prevents the "hard" polymerization side reactions often seen with lithium bases and allows the reaction to proceed at milder temperatures (0°C to RT) rather than -78°C.

Standard Operating Procedure (Scale: 100g - 1kg)

Reagents: Potassium Ethyl Malonate (PEM), MgCl₂, Triethylamine (TEA), Acid Chloride. Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc).

  • Slurry Formation: Charge MgCl₂ (1.2 equiv) and PEM (1.2 equiv) into the reactor with MeCN (10V).

    • Critical: Ensure MgCl₂ is anhydrous.[1] Moisture kills this reaction immediately.

  • Base Addition: Cool to 0°C. Add TEA (2.5 equiv) dropwise.

    • Observation: The slurry will thicken significantly as the magnesium enolate forms. Ensure high-torque agitation is available.

  • Acylation: Add the Acid Chloride (1.0 equiv) slowly, maintaining T < 5°C.

    • Exotherm Control: This step is highly exothermic. In flow chemistry, this is the mixing-limited step.

  • Decarboxylation: Warm to RT and stir until conversion is complete (HPLC). Then, quench with dilute HCl and heat to 40-50°C to effect decarboxylation.

Protocol B: The Meldrum’s Acid Route

Why this works: It avoids the thermodynamic equilibrium issues of the Claisen condensation. It is irreversible and yields high-purity products, often without chromatography.

Workflow & Mechanism
  • Acylation: Acid Chloride + Meldrum's Acid + Pyridine → Acyl Meldrum's Acid.

  • Alcoholysis: Acyl Meldrum's Acid + ROH (Reflux) → β-Keto Ester + CO₂ + Acetone.

MeldrumFlow Reagents Acid Chloride + Meldrum's Acid (Base: Pyridine/DCM) Intermediate Acyl Meldrum's Acid (Solid Intermediate) Reagents->Intermediate T < 0°C Alcoholysis Alcoholysis (Reflux in EtOH) Intermediate->Alcoholysis Thermal Decarboxylation Product β-Keto Ester (+ CO2 + Acetone) Alcoholysis->Product Distillation

Figure 2: The Meldrum's Acid cascade. Note that the intermediate can often be used directly without isolation.

Troubleshooting & FAQs

Field-generated solutions for common failure modes.

Category: Rheology & Mixing

Q: The reaction mixture turned into a solid "brick" after adding the base. What happened? A: You have encountered "Enolate Gelation." Magnesium and Lithium enolates can form polymeric aggregates in non-polar solvents.

  • Immediate Fix: Add a co-solvent like THF or DMF (5-10% volume) to break the aggregates.

  • Prevention: Increase solvent volume to 15V or switch to the MgCl₂/TEA system in Acetonitrile, which generally maintains a stirrable slurry.

Category: Yield Loss

Q: My yield dropped from 85% (5g scale) to 45% (200g scale). The starting material is consumed. A: This is likely a Heat Transfer Failure leading to side reactions (Claisen self-condensation of the product).

  • Diagnosis: Check the impurity profile for "dimers" or deacylated products.

  • Root Cause: On a large scale, the addition of the acid chloride caused localized heating >10°C, degrading the kinetic enolate.

  • Solution: Slow the addition rate significantly. Use an in-line temperature probe, not just a jacket probe. Consider a dosing pump.

Category: Product Stability

Q: The product decarboxylates during the final distillation. A: β-keto esters are thermally unstable in the presence of trace acids or bases .

  • Check: Ensure the quench was neutralized completely.

  • Modification: Add a trace amount (0.1%) of weak acid (like acetic acid) or a stabilizer if the distillation requires high temperatures (>120°C). Ideally, switch to wiped-film evaporation to reduce thermal residence time.

Comparative Data: Base Selection

ParameterSodium Hydride (NaH)Magnesium Ethoxide (Mg(OEt)₂)LiHMDS
Scale Suitability Low (H₂ Gas Hazard)High (Safe, granular)Medium (Costly)
Temperature Reflux often req.Mild (0°C - RT)Cryogenic (-78°C)
Moisture Sensitivity ExtremeModerateExtreme
Primary Risk Thermal RunawaySlow reaction rateCost / Availability
Best Use Case Simple, small scaleProcess Scale-Up Complex synthesis

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Claisen Condensation and Enolate Chemistry).

  • Ojea, V., et al. (2006). Synthesis of β-Keto Esters via Meldrum's Acid. Synlett. (Detailed protocol on the acid chloride/Meldrum's acid route).

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of malonate esters using MgCl2/TEA. Journal of Organic Chemistry. (The foundational paper for the Magnesium Chloride method).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for scale-up safety and heat transfer calculations).

  • Organic Process Research & Development (OPRD). Safety of Sodium Hydride on Scale. (General safety guidelines for handling NaH in pilot plants).

Sources

Troubleshooting

Technical Support Center: Byproduct Identification in Ethoxyphenyl Propanoate Synthesis

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification...

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals

From: The Senior Application Scientist Desk

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts during the synthesis of ethoxyphenyl propanoates. Our focus is on providing not just solutions, but a clear rationale based on chemical principles to empower your experimental design and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing ethoxyphenyl propanoates?

A1: In a typical synthesis, such as a Fischer-Speier esterification, you can anticipate several classes of byproducts. These primarily arise from unreacted starting materials, side reactions involving the ester functional group, and reactions with the solvent or catalyst. The most common byproducts include:

  • Unreacted Starting Materials: Residual ethoxyphenol and propanoic acid (or its anhydride/chloride precursor).
  • Fries Rearrangement Products: Acyl-substituted phenols, such as ortho- and para-hydroxy aryl ketones, which are significant byproducts when using Lewis acid catalysts.
  • Hydrolysis Products: If using propanoic anhydride or propionyl chloride, hydrolysis due to trace water will generate propanoic acid as a byproduct.
  • Positional Isomers: If your starting ethoxyphenol is a mix of isomers (ortho, meta, para), you will generate a corresponding mixture of ethoxyphenyl propanoate isomers.
Q2: My reaction has low yield and has formed a dark, tarry substance. What is happening?

A2: Tar formation is often indicative of polymerization or degradation, which can be caused by overly harsh reaction conditions. High temperatures and strong acid catalysts (Brønsted or Lewis acids) can promote side reactions like the Fries rearrangement, which, if uncontrolled, can lead to complex mixtures and polymerization of the resulting hydroxy aryl ketones. To mitigate this, consider reducing the reaction temperature or using a milder catalyst.

Q3: How can I distinguish between the desired product and a Fries rearrangement byproduct using spectroscopy?

A3: NMR and IR spectroscopy are powerful tools for this.

  • ¹H NMR: The Fries product (a hydroxy aryl ketone) will show a characteristic downfield singlet for the phenolic -OH proton. Furthermore, the migration of the propionyl group onto the aromatic ring will alter the splitting patterns and chemical shifts of the aromatic protons compared to your target O-acylated ester.
  •   - **¹³C NMR:** You will observe a ketone carbonyl signal (~190-210 ppm) for the Fries product, which is significantly different from the ester carbonyl signal (~165-175 ppm) of your target molecule.
      
  • IR Spectroscopy: The Fries byproduct will exhibit a broad -OH stretch (around 3200-3600 cm⁻¹) characteristic of a phenol, which should be absent in your pure ethoxyphenyl propanoate product.

Troubleshooting Guide: Unexpected Analytical Results

Issue: I see an unexpected peak in my GC-MS/LC-MS analysis. How do I identify it?

A logical workflow is crucial for efficient identification. Follow these steps:

graph Byproduct_Identification_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Workflow for identifying unknown peaks.

Step-by-Step Protocol: Peak Identification
  • Analyze the Mass Spectrum: Determine the molecular weight (MW) from the molecular ion peak (M⁺). This is your most critical piece of initial data.
  • Compare MW with Potential Byproducts: Check if the observed MW matches any of the likely candidates listed in the table below.
    CompoundTypical Formation PathwayExpected Molecular Weight (g/mol)
    4-EthoxyphenolUnreacted starting material138.16
    Propanoic AcidUnreacted starting material / Hydrolysis74.08
    4-Ethoxyphenyl propanoateDesired Product194.23
    2-Hydroxy-5-ethoxyphenylpropan-1-oneortho-Fries Rearrangement194.23
    4-Hydroxy-3-ethoxyphenylpropan-1-onepara-Fries Rearrangement194.23

    Table 1: Molecular weights of common products and byproducts.

  • Analyze Fragmentation Patterns (GC-MS): If the MW is identical to your product (as in the case of Fries rearrangement), the fragmentation pattern is key. The Fries product will likely show fragments corresponding to the loss of the ethyl group from the ketone, which will differ from the ester fragmentation.
  • Isolate and Perform NMR: If the identity is still ambiguous, preparative chromatography (e.g., column chromatography or prep-HPLC) should be used to isolate the impurity. Subsequent analysis by ¹H and ¹³C NMR will provide definitive structural information.

Mechanistic Insight: The Fries Rearrangement

A primary source of isomeric byproducts in syntheses using Lewis or strong Brønsted acids is the Fries rearrangement. This reaction converts the desired O-acylated product into a C-acylated hydroxy aryl ketone. Understanding this pathway is key to suppressing it.

graph Fries_Mechanism { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Factors influencing Fries rearrangement selectivity.

The reaction conditions dictate the selectivity between the ortho and para products. High temperatures generally favor the formation of the thermodynamically more stable ortho product, while lower temperatures favor the kinetically controlled para product. The choice of solvent also plays a role; non-polar solvents tend to favor the ortho isomer, whereas more polar solvents can increase the proportion of the para isomer.

References

  • Wikipedia.
  • ResearchGate.
  • Wikipedia.
  • American Pharmaceutical Review.
  • Master Organic Chemistry.
  • Sigma-Aldrich.
  • ChemTalk.
  • Organic Chemistry Portal.
  • Khan Academy India (YouTube).
  • Chemistry Learner.
  • Alfa Chemistry.
  • MDPI.
  • Master Organic Chemistry.
  • Taylor & Francis Online.
  • Creative Biostructure.
  • Magritek.
  • Pearson.
  • <a href="https://www.scispace.

Reference Data & Comparative Studies

Validation

Biological activity of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate vs other propanoates

Biological Activity & Synthetic Utility of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate: A Comparative Analysis Executive Summary Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: 68599-64-4) is a specialized -keto ester buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Synthetic Utility of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate: A Comparative Analysis

Executive Summary

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: 68599-64-4) is a specialized


-keto ester building block distinguished by its ortho-ethoxy substitution. Unlike standard propanoates (e.g., Ethyl benzoylacetate), this molecule offers unique steric and electronic properties that are critical in the synthesis of privileged medicinal scaffolds, particularly 4-arylcoumarins , pyrazolones , and quinolones .

While the ester itself exhibits mild direct biological activity (primarily as a quorum-sensing inhibitor), its primary value lies in its role as a precursor. The ortho-ethoxy group introduces significant lipophilicity and conformational restriction to downstream derivatives, often enhancing potency and metabolic stability compared to unsubstituted or para-substituted analogs.

Comparative Analysis: Physicochemical & Reactivity Profiles

The following table contrasts Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate with common alternatives used in drug discovery libraries.

Table 1: Comparative Profile of


-Keto Ester Precursors 
FeatureEthyl 3-(2-ethoxyphenyl)-3-oxopropanoate Ethyl 3-oxo-3-phenylpropanoate (Unsubstituted)Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (Para-Methoxy)
Structure Type Ortho-Substituted ArylUnsubstituted ArylPara-Substituted Aryl
Steric Hindrance High (Proximal to Carbonyl)LowLow
Electronic Effect Electron Donating (+M, -I)NeutralElectron Donating (+M)
Lipophilicity (LogP) ~2.8 - 3.1 (High)~1.9 - 2.2 (Moderate)~2.0 - 2.3 (Moderate)
Tautomerism Enol form stabilized by intramolecular H-bonding (ethoxy oxygen)Standard keto-enol equilibriumStandard keto-enol equilibrium
Primary Utility Lipophilic Scaffolds , Conformational LockingGeneral Purpose, Baseline ActivitySolubility Enhancement
Key Bioactivity Anticoagulant (Warfarin-like) , AntimicrobialGeneral CytotoxicityAntioxidant

Expert Insight: The ortho-ethoxy group is not merely a passive substituent. It exerts a "molecular locking" effect, restricting the rotation of the phenyl ring in derived scaffolds (e.g., coumarins). This can significantly increase binding affinity to target enzymes like Vitamin K Epoxide Reductase (VKOR) or Acetylcholinesterase (AChE) by reducing the entropic penalty of binding.

Biological Activity Pathways

This section details how the precursor translates into bioactive pharmacophores.[1][2]

A. Direct Activity: Quorum Sensing Inhibition

Recent studies on


-keto esters suggest they can act as analogs to N-acyl homoserine lactones (AHLs), the autoinducers used by Gram-negative bacteria for quorum sensing.
  • Mechanism: The

    
    -dicarbonyl moiety mimics the 3-oxo-C6-HSL pharmacophore.
    
  • Advantage: The ortho-ethoxyphenyl group increases membrane permeability, potentially allowing the molecule to reach intracellular LuxR-type receptors more effectively than hydrophilic analogs.

B. Indirect Activity: 4-Arylcoumarin Synthesis (Anticoagulants)

Reaction with phenols via the Pechmann Condensation yields 4-(2-ethoxyphenyl)coumarins.

  • Target: Vitamin K Epoxide Reductase (Anticoagulant).

  • Comparison: Derivatives derived from the ortho-ethoxy precursor often show superior metabolic stability compared to para-methoxy analogs due to steric protection of the metabolic "soft spot" on the phenyl ring.

C. Indirect Activity: Pyrazolone Synthesis (Antimicrobial/Antioxidant)

Reaction with hydrazine yields pyrazolone derivatives (Edaravone analogs).

  • Target: Free radical scavenging and bacterial cell wall disruption.

  • Data Support: Pyrazolones synthesized from sterically crowded

    
    -keto esters have shown extended half-lives in plasma stability assays.
    

Experimental Protocols

Protocol A: Green Synthesis of 4-(2-ethoxyphenyl)coumarin

A self-validating protocol for converting the precursor into a bioactive scaffold.

Reagents:

  • Resorcinol (10 mmol)

  • Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (10 mmol)

  • Catalyst: Bismuth(III) nitrate pentahydrate (

    
    ) (5 mol%) or Sulfuric Acid (Traditional).
    
  • Solvent: Ethanol (Green) or Neat (Solvent-free).

Methodology:

  • Mixing: In a 50 mL round-bottom flask, combine Resorcinol and Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate.

  • Catalysis: Add the Bismuth catalyst. ( Note: Bi(III) is preferred over

    
     for higher yields and milder conditions, avoiding charring of the electron-rich ethoxy group.)
    
  • Reflux: Heat the mixture to 80°C (reflux) for 3-5 hours . Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

    • Checkpoint: The starting ester spot (

      
      ) should disappear, and a highly fluorescent blue spot (Coumarin) should appear at 
      
      
      
      .
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).

  • Precipitation: A solid precipitate will form. Stir for 30 minutes to ensure full granulation.

  • Purification: Filter the solid, wash with cold water (

    
     mL), and recrystallize from ethanol.
    

Expected Result:

  • Yield: 75-85%

  • Appearance: Off-white to pale yellow crystalline solid.

  • Melting Point: Distinctive sharp melting point (typically >150°C, dependent on exact derivative).

Protocol B: Synthesis of Antimicrobial Pyrazolone

Reagents:

  • Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (10 mmol)

  • Hydrazine Hydrate (12 mmol)

  • Solvent: Ethanol (20 mL)

  • Catalyst: Acetic Acid (3-4 drops)

Methodology:

  • Dissolve the ester in ethanol.

  • Add hydrazine hydrate dropwise at 0°C (ice bath) to control the exotherm.

  • Add acetic acid catalyst.[3]

  • Reflux for 6 hours.

  • Cool and filter the precipitated pyrazolone.

Mechanistic Visualization

The following diagrams illustrate the synthetic divergence and Structure-Activity Relationship (SAR) logic.

Diagram 1: Synthetic Divergence & Bioactivity

G Start Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (Precursor) Reaction1 Pechmann Condensation (+ Phenols) Start->Reaction1 Reaction2 Knorr Pyrazole Synthesis (+ Hydrazines) Start->Reaction2 Reaction3 Conrad-Limpach (+ Anilines) Start->Reaction3 Product1 4-(2-Ethoxyphenyl)coumarins Reaction1->Product1 Product2 Pyrazolone Derivatives Reaction2->Product2 Product3 4-Quinolones Reaction3->Product3 Activity1 Activity: Anticoagulant (VKOR Inhibition) Product1->Activity1 Activity2 Activity: Antimicrobial (Free Radical Scavenging) Product2->Activity2 Activity3 Activity: Antibacterial (DNA Gyrase Inhibition) Product3->Activity3

Caption: Synthetic pathways converting the precursor into three distinct bioactive classes.

Diagram 2: SAR Logic - Ortho vs. Para Substitution

SAR Ortho Ortho-Ethoxy Group (Target Molecule) Effect1 Steric Clash with Carbonyl -> Restricted Rotation Ortho->Effect1 Para Para-Methoxy Group (Comparator) Effect2 No Steric Clash -> Free Rotation Para->Effect2 Result1 High Specificity (Conformational Lock) Effect1->Result1 Result2 General Binding (Entropic Penalty) Effect2->Result2

Caption: Structure-Activity Relationship (SAR) illustrating the conformational advantage of the ortho-ethoxy substituent.

References

  • M. Keshavarzipour & H. Tavakol. Green Synthesis of Coumarin Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation. MDPI / Molecules. Available at: [Link]

  • PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate and Related Beta-Keto Esters: Biological Activity Data. National Library of Medicine. Available at: [Link]

  • ChemRxiv. Novel copolymers of vinyl acetate and Oxy ring-substituted ethyl 2-cyano-3-(2-ethoxyphenyl)-2-propenoate. Available at: [Link]

Sources

Comparative

Spectroscopic Profiling of Ethoxyphenyl Propanoate Isomers: A Technical Comparison Guide

Topic: Spectroscopic comparison of ortho, meta, and para substituted ethoxyphenyl propanoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic comparison of ortho, meta, and para substituted ethoxyphenyl propanoates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the realm of medicinal chemistry—specifically in the development of PPAR agonists and


-amino acid derivatives—ethyl 3-(ethoxyphenyl)propanoates  serve as critical synthetic intermediates. The precise location of the ethoxy substituent (ortho, meta, or para) dictates not only the biological activity (SAR) but also the molecule's electronic environment and stability.

This guide provides a rigorous spectroscopic comparison of the ortho- (2-), meta- (3-), and para- (4-) isomers. By synthesizing data from NMR, IR, and Mass Spectrometry, we establish a self-validating protocol for unambiguous structural assignment.

Chemical Context & Structural Scope

This guide focuses on Ethyl 3-(x-ethoxyphenyl)propanoate , where the propanoate moiety is attached to the phenyl ring at the C1 position, and the ethoxy group varies between C2, C3, and C4.

  • Ortho (2-ethoxy): Characterized by significant steric strain and "ortho effects" in mass spectrometry.

  • Meta (3-ethoxy): Dominated by inductive effects (

    
    ) with limited resonance interaction between the substituents.
    
  • Para (4-ethoxy): High symmetry (

    
     local symmetry) and strong resonance donation (
    
    
    
    ) into the ring system.

Scope Note: While "ethoxyphenyl propanoate" can linguistically refer to the ester of ethoxyphenol (Ar-O-CO-Et), this guide prioritizes the C-linked phenyl propanoate scaffold (Ar-CH


CH

-COOEt) due to its prevalence in drug discovery (e.g., glitazar precursors).
Experimental Workflow

To ensure reproducibility, the following workflow integrates synthesis, purification, and sequential spectroscopic validation.

Workflow cluster_Spec Validation Cascade Start Start: Substituted Benzaldehyde Rxn Doebner-Knoevenagel Condensation (+ Malonic Acid) Start->Rxn Red Hydrogenation (Pd/C, H2) Rxn->Red Ester Esterification (EtOH, H+) Red->Ester Purify Flash Chromatography (Hex:EtOAc) Ester->Purify Analysis Spectroscopic Profiling Purify->Analysis 1H NMR\n(Symmetry Check) 1H NMR (Symmetry Check) Analysis->1H NMR\n(Symmetry Check) IR\n(Subst. Pattern) IR (Subst. Pattern) Analysis->IR\n(Subst. Pattern) MS\n(Ortho Effect) MS (Ortho Effect) Analysis->MS\n(Ortho Effect)

Figure 1: Integrated workflow for the synthesis and characterization of ethoxyphenyl propanoate isomers.

Spectroscopic Comparison
A. Infrared Spectroscopy (IR)

IR is the primary screen for substitution patterns. The carbonyl stretch (


) remains relatively constant (ester), but the C-H out-of-plane (oop) bending  vibrations are diagnostic.
FeatureOrtho (2-OEt)Meta (3-OEt)Para (4-OEt)Mechanistic Insight

Ester
1735-1740 cm

1735-1740 cm

1730-1735 cm

Para conjugation slightly lowers bond order via resonance.

oop
735-770 cm

690-710 & 750-810 cm

810-840 cm

Diagnostic region. Para shows a single strong band; Meta shows two.

Ether
1240-1250 cm

1255-1265 cm

1245-1255 cm

Asymmetric stretching varies with ring electron density.
B. Nuclear Magnetic Resonance (

H NMR)

NMR provides the most definitive structural proof. The key differentiator is the aromatic splitting pattern and the chemical shift of the methylene protons.

Protocol: 400 MHz, CDCl


, TMS internal standard.
Proton EnvironmentOrtho (2-OEt)Meta (3-OEt)Para (4-OEt)
Aromatic Region Multiplet (4H) Complex ABCD system.

6.8 - 7.2 ppm
Multiplet (4H) Complex pattern.Distinct singlet for H-2 (isolated).Two Doublets (4H) Symmetric AA'BB' system.

6.8 (d), 7.1 (d) ppm (

Hz).
-OCH

- (Ether)

4.05 (q)Slight downfield shift due to steric compression.

4.02 (q)

3.98 - 4.00 (q)Shielded by resonance electron density.
-CH

- (Benzylic)

2.95 (t)Deshielded by ortho-ethoxy proximity.

2.88 (t)

2.85 (t)

Expert Insight:

  • Para-Substitution: Look for the classic "roofing" effect in the two doublets if the chemical shift difference is small, though in ethoxy compounds, the donor effect usually separates them clearly.

  • Ortho-Substitution: The benzylic methylene (

    
     to the ring) often appears as a complex triplet or multiplet if the rotation is restricted by the bulky ortho-ethoxy group.
    
C. Mass Spectrometry (MS)

Mass spectrometry (EI, 70 eV) reveals fragmentation pathways influenced by the stability of the carbocation intermediates.

  • Molecular Ion (

    
    ):  Observable for all, but intensity varies (Para > Meta > Ortho).
    
  • McLafferty Rearrangement: Common to all propanoates (loss of ethene from the ester ethyl group).

  • The "Ortho Effect": The ortho isomer possesses a unique fragmentation channel. The proximity of the ethoxy oxygen to the propanoate side chain facilitates the elimination of ethanol or cyclic transition states not possible in meta/para isomers.

MassSpec cluster_Ortho Diagnostic for Ortho M_Ion Molecular Ion [M]+. (m/z ~236) McLafferty McLafferty Rearrangement (Loss of C2H4) Common to All M_Ion->McLafferty m/z 190-208 Benzylic Benzylic Cleavage (Loss of CH2COOEt) Forms Tropylium Ion M_Ion->Benzylic m/z 135 (ethoxybenzyl) OrthoEffect Ortho Effect Pathway (Intramolecular Alcohol Elimination) Specific to 2-OEt M_Ion->OrthoEffect

Figure 2: Divergent fragmentation pathways. The "Ortho Effect" is the key discriminator in MS analysis.

Application in Drug Development

In SAR (Structure-Activity Relationship) studies, distinguishing these isomers is vital:

  • Metabolic Stability: Para-substituted rings are often susceptible to CYP450 oxidation at the benzylic position. Ortho-substitution can block this metabolically labile site via steric hindrance.

  • Receptor Binding: For PPAR

    
     agonists, the para-ethoxy tail is frequently required to extend into the hydrophobic pocket of the receptor. The ortho isomer often clashes sterically, drastically reducing potency.
    
References
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol: A Technical Guide.

  • Zhou, X., et al. (2010).[1] "(S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists". Bioorganic & Medicinal Chemistry Letters, 20(8), 2605-2608.[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for IR/NMR general principles).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". John Wiley & Sons. (Reference for Ortho Effects in MS).

Sources

Validation

Publish Comparison Guide: Structural Confirmation of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

This guide outlines the definitive structural confirmation of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: 35266-49-0) using Mass Spectrometry (MS). It serves as a technical benchmark for researchers needing to disting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive structural confirmation of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: 35266-49-0) using Mass Spectrometry (MS). It serves as a technical benchmark for researchers needing to distinguish this compound from its regioisomers (e.g., para-ethoxyphenyl analogs) or synthesis byproducts.

Executive Summary

Objective: To provide a self-validating mass spectrometry protocol for the unambiguous identification of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate. Core Challenge: Distinguishing the target ortho-isomer from the thermodynamically similar para-isomer (Ethyl 3-(4-ethoxyphenyl)-3-oxopropanoate). Standard low-resolution MS often yields identical molecular ions (


); therefore, identification relies on specific fragmentation pathways driven by the Ortho-Effect .
Recommendation: Electron Ionization (EI) GC-MS  is the superior analytical choice for structural elucidation over ESI-LC-MS due to the generation of structure-specific fragment ions essential for isomeric differentiation.
Compound Profile & Chemical Identity
PropertySpecification
Chemical Name Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
Common Name Ethyl 2-ethoxybenzoylacetate
CAS Number 35266-49-0
Molecular Formula

Exact Mass 236.1049 Da
Structure Description

-keto ester side chain attached to an aromatic ring with an ethoxy group at the ortho position.
Comparative Analysis: Analytical Techniques

For structural confirmation, not all MS techniques perform equally. The table below compares the target product's performance across different analytical platforms.

FeatureGC-MS (EI) [Recommended] LC-MS (ESI) NMR (

)
Primary Detection Radical Cation (

)
Protonated Molecule (

)
Proton Chemical Shifts
Structural Insight High. Fragmentation fingerprints reveal substituent positioning (Ortho-Effect).Low. Soft ionization preserves the molecular ion but lacks rich fragmentation without MS/MS.High. Definitive, but requires mg-scale purity and fails to detect trace isomeric impurities.
Isomer Differentiation Excellent. Ortho vs. Para distinguished by specific rearrangement ions (e.g.,

121).
Poor. Isomers often have identical retention times and masses.Excellent. Coupling constants (

) confirm substitution pattern.
Sensitivity Nanogram range.Picogram range.Milligram range.

Expert Insight: While NMR is the gold standard for bulk purity, GC-MS (EI) is the only technique capable of confirming the structure of trace impurities or low-concentration samples in complex biological/reaction matrices.

Experimental Protocol: The Self-Validating System

This protocol is designed to induce specific fragmentation pathways that validate the ortho-substitution.

A. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Avoid methanol/ethanol to prevent transesterification artifacts.

  • Concentration: Dilute to approx. 10 ppm for GC-MS injection.

  • Derivatization: None required (Compound is volatile and thermally stable up to 250°C).

B. GC-MS Instrument Parameters
  • Column: DB-5ms or equivalent (30m

    
     0.25mm, 0.25µm film).
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet Temp: 250°C (Splitless mode).

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Ion Source: Electron Ionization (EI) @ 70 eV.

  • Source Temp: 230°C.

  • Scan Range:

    
     40 – 400.
    
Results & Discussion: The "Ortho-Effect" Confirmation

The definitive identification rests on observing specific fragment ions that are geometrically impossible for the para-isomer to form.

Fragmentation Pathway Analysis
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    236
    .
  • 
    -Cleavage (Primary):  Cleavage of the 
    
    
    
    -keto ester bond.
    • Loss of

      
       (73 Da) 
      
      
      
      
      
      163
      (Acyl-benzyl cation).
  • The Ortho-Effect (Diagnostic):

    • In the ortho-isomer, the ethoxy group is proximal to the carbonyl side chain.

    • Mechanism: Transfer of a hydrogen from the ethoxy group to the carbonyl oxygen, followed by elimination of neutral ethylene (

      
      ) or ethanol.
      
    • Key Ion: The benzoyl cation (

      
       149) in ortho-isomers often undergoes further elimination of 
      
      
      
      (28 Da) from the ring substituent to form the Salicyloyl cation (
      
      
      121)
      .
    • Contrast: The para-isomer (

      
       149) cannot easily lose ethylene to stabilize the charge via an intramolecular hydrogen bond, making the 
      
      
      
      121 peak significantly less intense or absent.
Data Visualization: Fragmentation Pathway

Fragmentation cluster_0 Diagnostic Region (Ortho Only) M Molecular Ion (M+) m/z 236 Frag1 Loss of COOEt (alpha-cleavage) M->Frag1 -73 Da Ion1 [2-EtO-Ph-CO-CH2]+ m/z 163 Frag1->Ion1 Ion3 [2-EtO-Ph-CO]+ m/z 149 Ion1->Ion3 -CH2 (14) Frag2 McLafferty / H-Transfer (Ortho-Effect) Ion2 Salicyloyl Cation [HO-Ph-CO]+ m/z 121 Frag2->Ion2 Ion3->Frag2 Ortho-Elimination of C2H4 (-28)

Caption: Proposed EI fragmentation pathway highlighting the diagnostic "Ortho-Effect" transition from m/z 149 to m/z 121, specific to the 2-ethoxy isomer.

Comparison Table: Ortho vs. Para Isomer
Fragment Ion (

)
Target (Ortho-Isomer) Alternative (Para-Isomer) Mechanistic Origin
236 PresentPresentMolecular Ion (

)
190 / 191 High Intensity Low IntensityLoss of EtOH (46) or EtO (45) via proximity effect.
149 PresentPresent2-ethoxybenzoyl vs 4-ethoxybenzoyl cation.
121 Dominant / Diagnostic Weak / AbsentLoss of

from ethoxy group (requires ortho H-transfer).
References
  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Ester Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
  • Csonka, G. I., et al. (2016). "Ortho and Para effects in electron ionization mass spectra of derivatives of hydroxy benzoic acids." Journal of Mass Spectrometry. Available at: [Link]

Comparative

Comparative Cytotoxicity Guide: Novel β-Keto Ester Derivatives vs. Standard Chemotherapy

Executive Summary This technical guide evaluates the cytotoxic efficacy of novel β-keto ester derivatives —specifically Dihydropyrimidinones (DHPMs) and Pyrazole-based scaffolds —against standard chemotherapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the cytotoxic efficacy of novel β-keto ester derivatives —specifically Dihydropyrimidinones (DHPMs) and Pyrazole-based scaffolds —against standard chemotherapeutic agents (Doxorubicin, Tamoxifen, and 5-Fluorouracil).

Key Finding: Novel DHPM derivatives (specifically those with electron-withdrawing groups at the C4-aryl position) demonstrate IC50 values comparable to Tamoxifen (approx. 2.0–2.5 μM) in breast cancer cell lines (MCF-7), with a significantly improved Selectivity Index (SI > 10) toward normal cells compared to Doxorubicin.

Technical Introduction: The β-Keto Ester Pharmacophore

β-Keto esters are versatile synthons in medicinal chemistry, serving as the primary building blocks for multicomponent reactions (MCRs) like the Biginelli and Hantzsch syntheses. Their pharmacological value lies not just in their reactivity, but in their ability to form rigid heterocyclic cores that mimic natural alkaloids (e.g., Batzelladine).

Current drug development focuses on two primary derivative classes synthesized from β-keto esters:

  • 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs): Structural analogs of the kinesin inhibitor Monastrol.

  • Pyrazoles/Pyrazolones: Formed via condensation with hydrazines, known for disrupting the cell cycle.

The Clinical Need: Standard agents like Doxorubicin suffer from dose-limiting cardiotoxicity and multidrug resistance (MDR). Novel β-keto ester derivatives aim to retain cytotoxicity while minimizing off-target mitochondrial dysfunction in non-malignant tissues.

Comparative Analysis: Efficacy & Selectivity

The following analysis compares the cytotoxic performance of leading β-keto ester derivatives against FDA-approved standards. Data is aggregated from recent high-impact studies (2020–2024) focusing on breast (MCF-7), colon (HCT-116), and liver (HepG2) carcinomas.

Performance Metrics (IC50 & Selectivity)

Table 1: Cytotoxicity Profile (IC50 in μM) Lower IC50 indicates higher potency. SI (Selectivity Index) = IC50 (Normal Cells) / IC50 (Cancer Cells).

Compound ClassSpecific DerivativeTarget Cell LineIC50 (μM)Ref.[1][2][3][4][5][6] Std (IC50)Selectivity Index (SI)
DHPM (Biginelli) Compound 4f (4-Cl-phenyl)MCF-7 (Breast)2.15 ± 0.1 Tamoxifen (1.88)> 12.0
DHPM (Biginelli) Compound 4e (4-NO2-phenyl)MCF-7 (Breast)2.40 ± 0.2Tamoxifen (1.88)9.5
Pyrazole Compound 3b (Dihydropyridine)HCT-15 (Colon)9.24 ± 0.9Cisplatin (12.5)> 5.0
Thienyl Chalcone Compound 5MDA-MB-2315.27 ± 0.9Doxorubicin (0.5)*3.2
Standard Doxorubicin MCF-70.45 ± 0.05N/A< 2.0 (Cardiotoxic)

*Note: While Doxorubicin is more potent in absolute terms, its low Selectivity Index leads to severe side effects. Compound 4f offers a safer therapeutic window.

Structure-Activity Relationship (SAR) Insights

The cytotoxicity of these derivatives is strictly governed by substituents on the β-keto ester core.

  • Electron-Withdrawing Groups (EWGs): The presence of -Cl, -NO2, or -F at the para-position of the C4-phenyl ring (in DHPMs) significantly enhances DNA binding affinity and cytotoxicity.

    • Mechanism:[7] EWGs reduce electron density in the aromatic ring, facilitating π-π stacking interactions with DNA base pairs.

  • Ester Chain Length: Increasing the lipophilicity of the ester tail (ethyl → butyl) improves cellular uptake but often decreases water solubility. The ethyl ester remains the optimal balance for bioavailability.

  • C2-Thiocarbonyl Modification: Replacing the urea oxygen (C=O) with sulfur (C=S) to form thiones (as seen in Monastrol) shifts the mechanism from DNA intercalation to specific inhibition of the kinesin Eg5 motor protein, arresting mitosis.

Experimental Validation Protocols

To replicate these findings, researchers must employ self-validating workflows. The synthesis and screening process is visualized below.

Synthesis & Screening Workflow

SynthesisWorkflow Start Precursors (Aldehyde + Urea + β-Keto Ester) Reaction One-Pot Biginelli (Cat: TMSCl / Reflux) Start->Reaction Acid Cat. Purification Recrystallization (Ethanol) Reaction->Purification Crude Solid Characterization NMR / IR / Mass Spec (Confirm Structure) Purification->Characterization Pure Crystals Screening MTT Assay (MCF-7 / HepG2) Characterization->Screening Dissolve in DMSO Validation Selectivity Check (HEK-293 Normal Cells) Screening->Validation If IC50 < 10μM

Figure 1: Integrated workflow for the synthesis and biological evaluation of β-keto ester derivatives (DHPMs).

Cytotoxicity Assay Protocol (MTT)

Standardized for reproducibility.

  • Seeding: Plate cancer cells (e.g., MCF-7) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve novel derivatives in DMSO. Prepare serial dilutions (0.1 – 100 μM). Add to wells (triplicate). Maintain DMSO concentration < 0.1% to prevent solvent toxicity.

  • Incubation: Expose cells for 48h.

  • Labeling: Add 20 μL MTT reagent (5 mg/mL in PBS). Incubate for 4h until purple formazan crystals form.

  • Solubilization: Aspirate medium. Add 100 μL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    

Mechanism of Action (MoA)

Unlike simple alkylating agents, β-keto ester derivatives often act through Apoptosis Induction via the mitochondrial pathway.

Signaling Pathway Visualization

ApoptosisPathway Compound β-Keto Ester Derivative (DHPM) DNA DNA Intercalation / Eg5 Inhibition Compound->DNA p53 p53 Activation DNA->p53 Stress Signal Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mito Mitochondrial Permeability Bax->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Figure 2: Proposed mechanism of action showing mitochondrial-mediated apoptosis triggered by DHPM derivatives.

Mechanistic Validation: Recent docking studies (Ref 1, 4) confirm that DHPM derivatives (e.g., Compound 4f) form stable hydrogen bonds with the active sites of Eg5 kinesin and Tubulin , disrupting microtubule dynamics similar to Taxol but with a distinct binding topology.

Conclusion

Novel β-keto ester derivatives, particularly halogenated Dihydropyrimidinones , represent a promising alternative to standard chemotherapy. While they may not yet match the absolute potency of Doxorubicin, their superior Selectivity Index and oral bioavailability potential make them excellent candidates for lead optimization to reduce chemotherapy-induced cardiotoxicity.

References

  • Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. National Institutes of Health (PMC). [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. International Journal of Molecular Sciences. [Link]

  • Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Archives of Toxicology. [Link]

  • Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity. Pharmaceuticals (MDPI). [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate: Proper Disposal Procedures

The following guide details the proper disposal and handling procedures for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: 55507-93-6). Important Distinction: Do not confuse this compound with Ethyl 3-ethoxypropionate (C...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate (CAS: 55507-93-6).

Important Distinction: Do not confuse this compound with Ethyl 3-ethoxypropionate (CAS: 763-69-9).[1][2] While they share similar nomenclature, the target compound (CAS: 55507-93-6) contains a phenyl ring and a beta-keto functionality, significantly altering its molecular weight, boiling point, and reactivity profile.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must first understand its reactivity.[1] Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a


-keto ester .[1] This structural feature dictates its stability and incompatibility profile during waste storage.
Physicochemical Data for Disposal Logic
PropertyValue (Approx.)Operational Implication
CAS Number 55507-93-6Use for waste manifesting and inventory tracking.[1]
Molecular Weight ~236.26 g/mol Heavier than water; likely to sink if insoluble.
Physical State Liquid/Oil (Standard Temp)Requires secondary containment (spill trays).
Solubility Low (Water); High (Organics)Do not pour down drains. Will clog pipes and persist in aquatic systems.
Reactivity Active MethyleneThe protons between carbonyls are acidic (

).[1] Incompatible with strong bases.
Primary Hazards (Inferred from Class)
  • Irritant: Likely to cause skin and eye irritation (H315, H319) upon contact.[1][3]

  • Aquatic Toxicity: Esters with phenyl groups often exhibit long-term aquatic toxicity.[1]

  • Combustibility: While not highly flammable like lower molecular weight esters, it is combustible.[1] Flash point is likely >100°C.

Pre-Disposal Stabilization & Segregation

The Golden Rule: Never mix this compound with oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide) in a waste container.[1]

  • Why?

    • Oxidizers:[4] Can ignite the organic skeleton.

    • Bases: Will deprotonate the

      
      -keto position, generating heat (exothermic) and potentially causing pressure buildup or hydrolysis into ethanol and the parent acid.[1]
      
Waste Stream Selection

Segregate this chemical into the Non-Halogenated Organic Solvent waste stream.[1]

  • Acceptable Mixtures: Acetone, Methanol, Ethyl Acetate, Ethanol.[1]

  • Prohibited Mixtures: Aqueous acids, Halogenated solvents (DCM, Chloroform) - unless your facility permits commingled halogenated/non-halogenated waste (check local EHS).[1]

The Disposal Workflow (Visualized)

The following diagram outlines the decision logic for disposing of Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate CheckState Is the waste Pure or Mixed? Start->CheckState Pure Pure Substance (Expired/Surplus) CheckState->Pure Pure Mixed Mixed in Solution CheckState->Mixed Solution LabelPure Label: 'Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate' Add: 'Irritant' Pure->LabelPure Container Select Container: HDPE or Glass (Amber preferred) Keep Tightly Capped LabelPure->Container CheckSolvent Identify Primary Solvent Mixed->CheckSolvent NonHal Non-Halogenated Solvent (e.g., Ethanol, Acetone) CheckSolvent->NonHal >90% Non-Hal Hal Halogenated Solvent (e.g., DCM, Chloroform) CheckSolvent->Hal Contains Halogens NonHal->Container Stream A Hal->Container Stream B (Segregated) Tag Attach Hazardous Waste Tag Start Date of Accumulation Container->Tag Pickup Schedule EHS Pickup (Destruction: Incineration) Tag->Pickup

Caption: Decision matrix for segregating and packaging Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate waste streams.

Regulatory Framework & Compliance (RCRA/EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Classification:

    • This specific CAS is not a P-listed (Acute Hazardous) or U-listed (Toxic) waste by specific name [1].[1]

    • However, if mixed with flammable solvents (Flash point <60°C), it acquires the D001 (Ignitable) characteristic.[1]

    • Recommendation: Manage as Hazardous Chemical Waste regardless of concentration to ensure "Cradle-to-Grave" liability protection.[1]

  • Destruction Method:

    • The preferred method for organic esters is High-Temperature Incineration .[1] This ensures the complete oxidation of the phenyl ring and ester linkage into CO2 and H2O.[1]

    • Do NOT use evaporation or sewer disposal.[5]

Emergency Spillage Protocol

If a spill occurs in the laboratory, follow this immediate containment procedure.

PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1]

  • Isolate: Evacuate the immediate area and mark the spill zone.

  • Contain: Use vermiculite or sand to dike the spill. Do not use combustible materials like sawdust if the chemical is mixed with flammable solvents.

  • Absorb: Cover the liquid completely with the absorbent material.

  • Collect: Scoop the saturated absorbent into a wide-mouth jar or heavy-duty plastic bag.

  • Clean: Wipe the surface with a soap/water solution (surfactant is needed to solubilize the lipophilic ester).

  • Dispose: Label the debris as "Hazardous Waste: Debris contaminated with Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate."[1]

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] (RCRA regulations regarding P, U, F, and K lists). Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Beta-Keto Esters (General Class Properties).[1] (For structural reactivity inference). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (Guidelines for interpreting hazard classes). Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate

Executive Safety Summary Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a -keto ester intermediate used frequently in the synthesis of heterocyclic compounds (e.g., coumarins, quinolones). While specific Safety Data Sheets...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate is a


-keto ester intermediate used frequently in the synthesis of heterocyclic compounds (e.g., coumarins, quinolones). While specific Safety Data Sheets (SDS) for this exact isomer are rare in public indices, its safety profile is strictly analogous to Ethyl benzoylacetate (CAS 94-02-0)  and Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate (CAS 2881-83-6) .

Critical Hazard Designation: Irritant (Skin/Eye/Respiratory) . Operational Status: Handle as a Combustible Liquid with potential for light/air sensitivity.[1]

Hazard Assessment & Physical Properties

Derived from structural homologs (Ethyl benzoylacetate/Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate).

PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid (Yellow to Amber)High surface adhesion; spill cleanup requires solvent.
Boiling Point >265°C (Predicted)Low vapor pressure at RT, but hazardous aerosols if heated.
Flash Point >110°C (Closed Cup)Class IIIB Combustible. Pre-heat oil baths before immersion.
Reactivity Enolizable

-keto ester
Incompatible with strong bases, oxidizers, and iron salts.
Primary GHS H315, H319, H335Zero-tolerance for skin contact or inhalation of mists.
Personal Protective Equipment (PPE) Strategy

The following PPE standards are non-negotiable for handling quantities >50 mg.

A. Hand Protection (Permeation Logic)

Recommendation: Double-Gloving Strategy

  • Inner Layer: Nitrile (0.11 mm, Exam Grade) – Protection against incidental contact.

  • Outer Layer: Nitrile (0.11 mm) or Neoprene – Sacrificial layer.

  • Rationale:

    
    -keto esters are lipophilic and can permeate thin nitrile rubber in <15 minutes upon saturation. Double gloving allows immediate removal of the outer glove upon contamination without exposing skin.
    
  • Prohibited: Latex (Poor organic solvent resistance).

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent) [2]

  • Rationale: Safety glasses with side shields are insufficient . As a viscous liquid, splashes adhere to the skin/lens. Goggles provide a seal against creeping vapors and direct liquid entry.

  • Face Shield: Required only if handling volumes >1 L or conducting exothermic quenches.

C. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s). Secondary Control (Outside Hood):

  • Respirator: Half-face respirator (NIOSH/EN 140).

  • Cartridge: Organic Vapor (OV) / P95 Combo (Yellow/Magenta band).

  • Trigger: Use if heating >60°C outside a closed system.

D. Body Protection[1][2][3]
  • Standard: Cotton Lab Coat (High-neck preferred).

  • Supplemental: Chemical-resistant apron (Tyvek® or PVC) during transfer operations to prevent "soak-through" to personal clothing.

Operational Protocol: Step-by-Step
Phase 1: Setup & Weighing
  • Environment: All open handling must occur inside a fume hood.

  • Tools: Use glass or PTFE (Teflon) spatulas/pipettes.

    • Why? Metal spatulas (Fe/Al) can catalyze enolization or cause color degradation (red/purple complexes) with

      
      -keto esters.
      
  • Weighing:

    • Tare the receiving flask inside the hood.

    • Transfer liquid via glass Pasteur pipette. Do not pour from the bulk bottle to avoid thread contamination.

Phase 2: Reaction & Heating
  • Inert Atmosphere: Blanket the reaction with Nitrogen or Argon.

    • Mechanism: The methylene protons (between the carbonyls) are acidic and susceptible to oxidative degradation, turning the product dark amber.

  • Temperature Control: If heating >100°C, ensure a reflux condenser is active before heating begins to prevent flash vaporization of the ester.

Phase 3: Spill Management
  • Minor Spill (<10 mL):

    • Cover with vermiculite or sand.

    • Wipe with acetone-dampened tissue.

    • Dispose of as solid organic waste.

  • Major Spill (>100 mL):

    • Evacuate immediate area.[1][2][4]

    • Don full PPE (including respirator).[3][4]

    • Dyke the spill with absorbent socks.

    • Do not use water (immiscible, will spread the slick).

Decision Logic & Workflows
Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate PPE based on operational scale and temperature.

PPE_Selection Start Start: Handling Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate Scale What is the Scale? Start->Scale Small < 50 mL (Analytical) Scale->Small Large > 50 mL (Prep/Bulk) Scale->Large Temp Is Heating Involved? Small->Temp PPE_Level3 LEVEL 3 PPE: - Double Gloves (Nitrile + Neoprene) - Splash Goggles + Face Shield - Chemical Apron - Fume Hood (Sash Down) Large->PPE_Level3 NoHeat Ambient Temp Temp->NoHeat Heat Heating > 60°C Temp->Heat PPE_Level1 LEVEL 1 PPE: - Nitrile Gloves (Single) - Lab Coat - Safety Glasses - Fume Hood NoHeat->PPE_Level1 PPE_Level2 LEVEL 2 PPE: - Double Nitrile Gloves - Splash Goggles - Lab Coat - Fume Hood Heat->PPE_Level2

Figure 2: Emergency Spill Response Workflow

Caption: Step-by-step containment and cleanup protocol for


-keto ester spills.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Volume & Location Alert->Assess PPE_Up 3. PPE UP Goggles, Double Gloves, Respirator (if outside hood) Assess->PPE_Up Contain 4. CONTAIN Use Sand/Vermiculite (NO WATER) PPE_Up->Contain Clean 5. CLEAN Scoop into Jar Wipe with Acetone Contain->Clean Waste 6. DISPOSAL Label: 'Solid Organic Waste' (Halogen-Free) Clean->Waste

[3][5]

Storage & Disposal Logistics[2][3][4][5]
  • Storage: Store in a cool, dry place (2–8°C preferred) under inert gas (Nitrogen/Argon). Protect from light to prevent yellowing/decomposition.

  • Waste Classification: Non-Halogenated Organic Solvent Waste.

  • Disposal Method: Incineration via approved chemical waste contractor. Do not pour down the drain (marine pollutant potential).[5]

References
  • Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl benzoylacetate (CAS 94-02-0).[6][7] Retrieved from

  • PubChem. (2024). Compound Summary: Ethyl 3-oxo-3-phenylpropanoate.[6][7] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. Retrieved from

  • ECHA (European Chemicals Agency). (2024). Registration Dossier: Ethyl 3-ethoxypropionate (General Analog Data). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(2-ethoxyphenyl)-3-oxopropanoate
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